Product packaging for 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one(Cat. No.:CAS No. 1349199-61-6)

6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one

Cat. No.: B1375940
CAS No.: 1349199-61-6
M. Wt: 213.23 g/mol
InChI Key: OIFFGPWHSKSMTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one is a useful research compound. Its molecular formula is C10H15NO4 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO4 B1375940 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one CAS No. 1349199-61-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-oxo-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-9(2,3)15-8(13)11-5-10(6-11)7(12)4-14-10/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFFGPWHSKSMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857213
Record name tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349199-61-6
Record name tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1349199-61-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one (CAS No. 1349199-61-6): A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Three-Dimensionality in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved physicochemical properties, medicinal chemists are increasingly "escaping flatland"[1]. This paradigm shift involves moving away from traditional, planar aromatic scaffolds towards more three-dimensional (3D) molecular architectures. Spirocyclic systems, particularly those incorporating strained four-membered rings like oxetanes and azetidines, have emerged as powerful tools in this endeavor. These rigid frameworks introduce precise exit vectors for substituents, enabling a more defined exploration of chemical space and fostering improved interactions with biological targets.[2][3][4]

At the forefront of this chemical innovation is the 1-oxa-6-azaspiro[3.3]heptane scaffold. This motif, a bioisosteric replacement for commonly used groups like morpholine and piperidine, offers a unique combination of properties, including increased aqueous solubility and metabolic stability.[1] This guide provides a comprehensive technical overview of a key derivative of this scaffold: 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one (CAS No. 1349199-61-6), a versatile building block developed by the research group of Professor Erick M. Carreira.[2] We will delve into its synthesis, properties, and applications, providing researchers, scientists, and drug development professionals with the critical knowledge to effectively utilize this compound in their discovery programs.

Physicochemical Properties and Structural Attributes

The unique spirocyclic structure of this compound imparts a distinct set of physicochemical properties that are highly desirable in drug design. The presence of the oxetane ring, a polar and sp³-rich motif, contributes to improved aqueous solubility and can act as a hydrogen bond acceptor.[1] The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen allows for controlled, sequential functionalization.

PropertyValueSource
CAS Number 1349199-61-6
Molecular Formula C₁₀H₁₅NO₄
Molecular Weight 213.23 g/mol
Appearance Solid
Storage Temperature 2-8°C

The rigid, non-planar geometry of the spiro[3.3]heptane core positions substituents in well-defined spatial orientations, which can lead to enhanced binding affinity and selectivity for target proteins.

G cluster_target Target Molecule cluster_intermediates Key Intermediates cluster_start Starting Materials target This compound intermediate1 Protected Azetidine Precursor target->intermediate1 Spirocyclization intermediate2 Oxetane Precursor with Leaving Groups target->intermediate2 start1 Commercially Available Azetidinone intermediate1->start1 Protection & Functionalization start2 Pentaerythritol-derived Electrophile intermediate2->start2 Halogenation G cluster_start Starting Building Block cluster_reactions Chemical Transformations cluster_products Diverse Scaffolds start This compound reductive_amination Reductive Amination start->reductive_amination wittig_olefination Wittig Olefination start->wittig_olefination grignard_addition Grignard Addition start->grignard_addition product1 Substituted Amines reductive_amination->product1 product2 Exocyclic Alkenes wittig_olefination->product2 product3 Tertiary Alcohols grignard_addition->product3 boc_deprotection Boc Deprotection & N-functionalization product4 N-Arylated/Alkylated Derivatives boc_deprotection->product4 product1->boc_deprotection product2->boc_deprotection product3->boc_deprotection

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Constrained Spirocycle in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel chemical space with advantageous ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. The departure from "flat," aromatic-heavy molecules towards sp³-rich, three-dimensional scaffolds has become a guiding principle for developing next-generation therapeutics. Within this paradigm, spirocyclic systems are particularly prized for their ability to confer conformational rigidity and introduce precise exit vectors for further functionalization.

6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one emerges as a building block of significant interest. It belongs to a class of advanced azaspiro[3.3]heptanes, which are increasingly recognized as valuable bioisosteres for piperidine and other saturated heterocycles.[1][2][3] The inherent strain of the dual four-membered ring system locks the molecule into a well-defined, non-planar conformation. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering researchers and drug development professionals the foundational knowledge required for its effective application.

Section 1: Core Molecular Identity and Structure

The unambiguous identification of a chemical entity is the cornerstone of reproducible science. The fundamental identifiers for this compound are summarized below.

Table 1: Key Chemical Identifiers

IdentifierValueSource
CAS Number 1349199-61-6
Molecular Formula C₁₀H₁₅NO₄
Molecular Weight 213.23 g/mol
IUPAC Name tert-butyl 3-oxo-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
InChI Key OIFFGPWHSKSMTM-UHFFFAOYSA-N
SMILES O=C1C2(CN(C(OC(C)(C)C)=O)C2)OC1

The molecule's structure features a central quaternary carbon shared by two four-membered rings: an azetidine and an oxetanone. The azetidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, a common strategy to modulate reactivity and solubility during synthetic campaigns.

Caption: 2D representation of this compound.

Section 2: Fundamental Physical Properties

The bulk physical properties dictate the handling, storage, and application of the compound in a laboratory setting.

Table 2: Physical and Handling Properties

PropertyValueRationale and Scientific Insight
Physical Form Solid
Appearance White to off-white powder
Storage Temperature 2–8°C
Melting Point No data availableWhile not publicly listed, related azaspiro[3.3]heptane ketones like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate exhibit a melting point of 114.5-116°C.[4] A similar range could be anticipated.
Boiling Point Not applicable
Flash Point Not applicable

Section 3: Spectroscopic and Analytical Characterization

For a molecule with a unique and complex architecture, spectroscopic analysis is not merely a quality control step; it is the definitive proof of its structure and purity. The combination of NMR, MS, and IR spectroscopy provides a self-validating system for identity confirmation.

Conceptual Workflow for Physicochemical Validation

The logical flow for confirming the identity and purity of a supplied or synthesized batch of this compound follows a standard, rigorous pathway.

Caption: Standard workflow for the physicochemical characterization of a novel building block.

Key Spectroscopic Signatures
  • Nuclear Magnetic Resonance (NMR): As confirmed by chemical suppliers, NMR spectral data are available for this compound.[5]

    • ¹H NMR: The proton NMR spectrum is expected to be complex due to the constrained four-membered rings. The diastereotopic protons of the CH₂ groups in both the azetidine and oxetanone rings will likely appear as distinct multiplets. The nine protons of the tert-butyl group will present as a characteristic singlet around 1.4-1.5 ppm.

    • ¹³C NMR: The carbon spectrum provides definitive evidence of the carbon skeleton. Key expected signals include the spirocyclic quaternary carbon, two carbonyl carbons (one for the ketone and one for the Boc-carbamate), and the distinct carbons of the tert-butyl group and the two rings.

  • Mass Spectrometry (MS): This technique validates the molecular weight. An exact mass measurement via high-resolution mass spectrometry (HRMS) would confirm the elemental formula C₁₀H₁₅NO₄.

  • Infrared (IR) Spectroscopy: IR analysis is crucial for identifying the key functional groups. Two prominent stretches in the carbonyl region are expected: one around ~1780 cm⁻¹ for the strained four-membered ring ketone (cyclobutanone) and another around ~1690 cm⁻¹ for the carbamate of the Boc group.

Section 4: Practical Considerations for the Researcher

Solubility Profile (Qualitative)

A deep understanding of a compound's solubility is critical for designing reaction conditions, purification protocols, and biological assays.

  • High Solubility: Expected in polar aprotic solvents such as Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Tetrahydrofuran (THF).

  • Moderate Solubility: Expected in polar protic solvents like Methanol and Ethanol.

  • Poor Solubility: Expected in non-polar solvents like Hexanes and Heptane, and in water. This differential solubility is key for purification via precipitation or extraction.

Protocol: Preparation of a Standardized Stock Solution

This protocol outlines a reliable method for preparing a stock solution for screening or synthetic applications, ensuring accuracy and reproducibility.

Objective: To prepare a 100 mM stock solution of this compound in anhydrous Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (MW = 213.23 g/mol )

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Class A volumetric flask (e.g., 10 mL)

  • Argon or Nitrogen gas line

Methodology:

  • Pre-Weighing Preparation: Ensure the volumetric flask is clean and dry. Place it on the analytical balance.

  • Tare Balance: Tare the balance with the flask.

  • Weighing Compound: Carefully weigh 213.2 mg (0.001 mol) of the compound directly into the volumetric flask. Expert Tip: Weighing directly into the flask minimizes transfer loss.

  • Initial Solubilization: Add approximately 5 mL of anhydrous DMSO to the flask. Gently swirl the flask to dissolve the solid. A brief sonication in a water bath can be used to expedite dissolution if necessary.

  • Final Volume Adjustment: Once the solid is fully dissolved, carefully add anhydrous DMSO up to the 10 mL calibration mark on the flask.

  • Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a labeled, amber vial with a screw cap. Purge the headspace with inert gas (Argon or Nitrogen) before sealing to protect from moisture and air. Store at the recommended 2–8°C.

Conclusion

This compound is a highly valuable, three-dimensional building block for drug discovery programs. Its key physical properties—a stable solid form, predictable solubility in common organic solvents, and distinct spectroscopic signatures—make it a reliable and characterizable component for synthetic chemistry. A thorough understanding of these foundational properties, as outlined in this guide, is the first step toward successfully leveraging its unique structural and conformational attributes to create innovative molecular entities.

References

An In-Depth Technical Guide to the Synthesis of 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds have emerged as crucial structural motifs in contemporary drug discovery, offering a unique three-dimensional architecture that can lead to improved pharmacological properties. Among these, the 1-oxa-6-azaspiro[3.3]heptane framework has garnered significant attention as a bioisostere for commonly used saturated heterocycles. This technical guide provides a comprehensive overview of a proposed synthetic pathway to a key derivative, 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one. This guide is designed to furnish researchers and drug development professionals with the foundational knowledge and detailed experimental insights necessary to construct this valuable building block. The narrative emphasizes the causal relationships behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry

The quest for novel chemical entities with enhanced efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemists to explore beyond traditional "flat" aromatic and heteroaromatic systems. Spirocycles, characterized by two rings sharing a single atom, introduce a defined three-dimensional geometry that can facilitate more precise interactions with biological targets. The 1-oxa-6-azaspiro[3.3]heptane core, in particular, is of high interest as it combines the structural features of both oxetanes and azetidines, two classes of heterocycles known to favorably modulate physicochemical properties such as solubility and metabolic stability. The incorporation of a ketone functionality at the 3-position of the oxetane ring, as in this compound, provides a versatile handle for further chemical elaboration and library synthesis.

This guide will detail a plausible and scientifically grounded synthetic route to this target molecule, drawing upon established methodologies for the synthesis of related spirocyclic systems and their precursors.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound suggests a convergent approach, wherein the key spirocyclic core is assembled from readily available azetidine and oxetane precursors.

Retrosynthesis Target This compound Intermediate1 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-ol Target->Intermediate1 Oxidation Precursor1 N-Boc-3,3-bis(hydroxymethyl)azetidine Intermediate1->Precursor1 Intramolecular Cyclization Precursor3 N-Boc-3-hydroxyazetidine Precursor1->Precursor3 Functional Group Interconversion Precursor2 1,3-Dihaloacetone Synthesis_Step1 cluster_0 Step 1: Synthesis of N-Boc-3,3-bis(hydroxymethyl)azetidine A N-Boc-3-azetidinone (1) B Intermediate (2) A->B Corey-Chaykovsky Reaction C N-Boc-3,3-bis(hydroxymethyl)azetidine (3) B->C Hydrolysis Synthesis_Step2 cluster_1 Step 2: Intramolecular Cyclization D N-Boc-3,3-bis(hydroxymethyl)azetidine (3) E Monotosylated Intermediate D->E TsCl, Pyridine F 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-ol (4) E->F Base (e.g., NaH) Synthesis_Step3 cluster_2 Step 3: Oxidation G 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-ol (4) H This compound (5) G->H Dess-Martin Periodinane (DMP) or Swern Oxidation

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one, a valuable spirocyclic building block in medicinal chemistry.[1] While publicly available, peer-reviewed spectral data for this specific compound is limited, this guide synthesizes information from analogous structures and foundational NMR principles to present a comprehensive interpretation of its expected spectral features. We will delve into the rationale behind experimental design, predict chemical shifts and coupling constants, and provide a framework for the structural elucidation of this and related compounds. This document serves as a practical reference for researchers engaged in the synthesis and characterization of novel spirocyclic scaffolds.

Introduction: The Significance of this compound

This compound (CAS 1349199-61-6) is a member of the azaspiro[3.3]heptane family of compounds, which are of increasing interest in drug discovery.[2][3] These rigid, three-dimensional scaffolds offer an escape from the "flatland" of traditional aromatic and heteroaromatic chemistry, providing opportunities to improve physicochemical properties such as solubility and metabolic stability. The incorporation of an oxetane ring, in particular, is a modern strategy in medicinal chemistry to introduce polarity and improve aqueous solubility.[2] The Boc-protecting group allows for versatile synthetic transformations, making this molecule a key intermediate for the construction of more complex molecular architectures.

Accurate structural confirmation is paramount in the synthesis of such novel building blocks, and NMR spectroscopy is the most powerful tool for this purpose. This guide will provide a detailed roadmap for interpreting the ¹H and ¹³C NMR spectra of this specific spirocycle.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR spectra is fundamental to accurate structural interpretation. The following protocol outlines a standard procedure for the analysis of this compound.

2.1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for small organic molecules of this type due to its excellent dissolving power and the presence of a residual solvent peak that can be used for chemical shift referencing (δH ≈ 7.26 ppm, δC ≈ 77.16 ppm). For solubility studies or to avoid potential interactions, other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) may be employed.

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining high-quality spectra on a modern NMR spectrometer (400 MHz or higher).

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for precise chemical shift referencing (δ = 0.00 ppm). However, referencing to the residual solvent peak is also a widely accepted practice.

2.2. Spectrometer Parameters

  • ¹H NMR:

    • Frequency: 400 MHz or higher for better signal dispersion.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • ¹³C NMR:

    • Frequency: 100 MHz or higher.

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) is standard to produce singlets for all carbon signals.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans are often required due to the low natural abundance of the ¹³C isotope.

The causality behind these choices lies in balancing signal-to-noise with experimental time. For ¹³C NMR, a longer relaxation delay and a larger number of scans are necessary to ensure the accurate integration and observation of all carbon environments, especially quaternary carbons.

Predicted ¹H and ¹³C NMR Data

The following tables present the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 4.8 - 4.9s2HH-2, H-4
~ 4.2 - 4.3s4HH-5, H-7
~ 1.45s9HBoc (CH₃)₃

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~ 207 - 209C-3 (C=O)
~ 156Boc (C=O)
~ 80 - 81Boc C(CH₃)₃
~ 78 - 79C-2, C-4
~ 60 - 62C-5, C-7
~ 45 - 47C-spiro
~ 28.5Boc (CH₃)₃

Interpretation and Structural Assignment

The predicted NMR data reflects the unique symmetrical structure of this compound.

4.1. ¹H NMR Spectrum Analysis

  • Boc Protons (δ ~ 1.45 ppm): The nine protons of the tert-butyl group are chemically equivalent and appear as a sharp singlet with a large integration value. This is a characteristic signal for a Boc-protecting group.

  • Azetidine Protons (δ ~ 4.2 - 4.3 ppm): The two methylene groups on the azetidine ring (C5 and C7) are equivalent due to the molecule's symmetry. They are adjacent to the nitrogen atom, which deshields them, and are expected to appear as a singlet.

  • Oxetane Protons (δ ~ 4.8 - 4.9 ppm): The two methylene groups on the oxetane ring (C2 and C4) are also equivalent. They are adjacent to the oxygen atom, which is more electronegative than nitrogen, leading to a more downfield chemical shift compared to the azetidine protons. The presence of the adjacent carbonyl group at C3 further deshields these protons. They are expected to appear as a singlet.

4.2. ¹³C NMR Spectrum Analysis

  • Carbonyl Carbons (δ ~ 207-209 ppm and ~156 ppm): Two carbonyl signals are expected. The ketone carbonyl at C3 will be significantly downfield, typically above 200 ppm. The carbamate carbonyl of the Boc group will appear around 156 ppm.

  • Quaternary Carbons (δ ~ 80-81 ppm and ~45-47 ppm): The quaternary carbon of the Boc group is expected around 80-81 ppm. The spirocyclic carbon, being at the junction of two four-membered rings, will have a unique chemical shift, predicted to be in the range of 45-47 ppm.

  • Oxetane Carbons (δ ~ 78-79 ppm): The C2 and C4 carbons are equivalent and attached to the oxygen atom, placing them significantly downfield.

  • Azetidine Carbons (δ ~ 60-62 ppm): The C5 and C7 carbons are equivalent and attached to the nitrogen atom. Their chemical shift will be upfield relative to the oxetane carbons due to the lower electronegativity of nitrogen compared to oxygen.

  • Boc Methyl Carbons (δ ~ 28.5 ppm): The three equivalent methyl carbons of the Boc group will give rise to a single sharp signal around 28.5 ppm.

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering.

Workflow for NMR Data Acquisition and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr phasing Phase Correction h1_nmr->phasing c13_nmr->phasing baseline Baseline Correction phasing->baseline referencing Chemical Shift Referencing baseline->referencing integration Integration (1H) referencing->integration peak_picking Peak Picking (1H & 13C) integration->peak_picking assign_h1 Assign 1H Signals peak_picking->assign_h1 assign_c13 Assign 13C Signals peak_picking->assign_c13 structure_confirm Confirm Molecular Structure assign_h1->structure_confirm assign_c13->structure_confirm

Caption: Workflow for NMR data acquisition and analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The high degree of symmetry in the molecule simplifies the spectra, resulting in a limited number of distinct signals. The principles and predicted data presented herein should serve as a valuable resource for scientists working with this and related spirocyclic systems, aiding in the rapid and accurate confirmation of their chemical structures. For definitive assignment, 2D NMR experiments such as HSQC and HMBC would be recommended to confirm the connectivity between protons and carbons.

References

An In-depth Technical Guide to the X-ray Crystal Structure of Azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, crystallization, and X-ray crystallographic analysis of azaspiro[3.3]heptane derivatives. This class of compounds has garnered significant attention in medicinal chemistry as a three-dimensional, conformationally restricted scaffold and a bioisostere for commonly used motifs like piperidine.[1][2] Understanding their precise three-dimensional structure through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.

The Azaspiro[3.3]heptane Scaffold: A Rising Star in Medicinal Chemistry

The "escape from flatland" in drug discovery has driven the exploration of novel, three-dimensional molecular architectures.[3] Azaspiro[3.3]heptanes have emerged as a particularly promising scaffold due to their rigid, spirocyclic core composed of two fused azetidine or mixed heteroatom four-membered rings. This rigidity offers predictable exit vectors for substituents, which can enhance target selectivity.[2][4] Furthermore, these compounds often exhibit improved physicochemical properties, such as increased aqueous solubility and metabolic stability, when compared to their monocyclic counterparts.[2][5]

The definitive determination of the three-dimensional structure of these novel scaffolds is critical, and single-crystal X-ray crystallography is the gold standard for this purpose, providing precise information on bond lengths, bond angles, and stereochemistry.[6]

Synthesis of Azaspiro[3.3]heptane Derivatives: Building the Core

A variety of synthetic routes to functionalized azaspiro[3.3]heptane derivatives have been developed, often tailored to the desired substitution pattern. A common and robust strategy involves the construction of the spirocyclic core through cyclization reactions.

A key synthetic approach is the thermal [2+2] cycloaddition between endocyclic alkenes and Graf's isocyanate to yield spirocyclic β-lactams, which are then reduced to the desired 1-azaspiro[3.3]heptanes.[1] Another practical route to 2,6-diazaspiro[3.3]heptanes involves the reductive amination of a readily available aldehyde with primary amines, followed by cyclization.[3][7]

G cluster_0 General Synthetic Strategy start Key Starting Materials (e.g., Chloroester, Endocyclic Alkene) intermediate1 Formation of Key Intermediate (e.g., Aldehyde, β-Lactam) start->intermediate1 Reduction / Oxidation or [2+2] Cycloaddition intermediate2 Functionalization / Cyclization Precursor intermediate1->intermediate2 Reductive Amination or Ring Opening product Azaspiro[3.3]heptane Core intermediate2->product Intramolecular Cyclization derivatives Functionalized Derivatives product->derivatives N-protection/deprotection, Substituent Modification

Caption: A generalized workflow for the synthesis of azaspiro[3.3]heptane derivatives.

Exemplary Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane

This protocol is adapted from a reported high-yielding method.[3]

Step 1: Synthesis of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine

  • To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1 equivalent) in dichloroethane, add aniline (1 equivalent) and acetic acid (1 equivalent).

  • Stir the mixture to form the iminium ion.

  • Add sodium triacetoxyborohydride and continue stirring until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture to isolate the amine precursor.

Step 2: Cyclization to 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane

  • Dissolve the amine precursor (1 equivalent) in THF.

  • Add potassium tert-butoxide (t-BuOK, 2.2 equivalents, 1.0 M solution in THF).

  • Heat the reaction mixture at 70°C in a sealed tube for 3 hours.

  • Cool the reaction to room temperature, filter to remove salts, and evaporate the solvent.

  • Purify the crude product by chromatography to yield the final compound.

The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step.[8] The choice of crystallization method and solvent system is critical and often requires empirical screening. For azaspiro[3.3]heptane derivatives, their polarity and potential for hydrogen bonding can be exploited.

Common Crystallization Techniques
  • Slow Evaporation: This is the simplest method, where a solution of the compound in a suitable solvent is allowed to evaporate slowly. The choice of solvent is crucial; it should be one in which the compound is moderately soluble.[9]

  • Vapor Diffusion: This technique is ideal for small quantities of material. A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" (a solvent in which the compound is insoluble). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[2]

  • Salt Formation: For basic azaspiro[3.3]heptane derivatives, conversion to a salt (e.g., hydrochloride) can significantly alter solubility and improve crystallinity. The resulting salts often form well-ordered crystals.[8]

Protocol 1: Crystallization of an Azaspiro[3.3]heptane Hydrochloride Salt

This protocol is based on the purification method for functionalized 1-azaspiro[3.3]heptanes.[8]

  • Dissolve the crude, purified azaspiro[3.3]heptane derivative in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol).

  • Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise while stirring.

  • Continue addition until a precipitate forms.

  • If no precipitate forms immediately, allow the solution to stand at room temperature or in a refrigerator (2-8 °C).

  • Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: General Guideline for Crystallization of a Neutral Azaspiro[3.3]heptane by Vapor Diffusion
  • Dissolve 5-10 mg of the purified azaspiro[3.3]heptane derivative in 0.5 mL of a solvent in which it is readily soluble (e.g., dichloromethane or ethyl acetate) in a small vial.

  • Place this vial inside a larger beaker or jar.

  • Add 2-3 mL of a volatile anti-solvent (e.g., hexane or pentane) to the larger container, ensuring the level is below the top of the inner vial.

  • Seal the larger container and leave it undisturbed in a location with a stable temperature.

  • Monitor for crystal growth over several days to weeks.

Single-Crystal X-ray Diffraction: From Crystal to Structure

Once a suitable crystal is obtained, the process of determining its molecular structure begins. This involves a series of steps, from data collection to structure refinement.

G cluster_1 X-ray Crystallography Workflow crystal_growth 1. Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) crystal_selection 2. Crystal Selection & Mounting (Size > 0.1 mm, No defects) crystal_growth->crystal_selection data_collection 3. X-ray Diffraction (Crystal rotation in X-ray beam) crystal_selection->data_collection data_processing 4. Data Processing (Integration of reflection intensities) data_collection->data_processing structure_solution 5. Structure Solution (Determination of initial atomic positions) data_processing->structure_solution structure_refinement 6. Structure Refinement (Optimization of atomic model) structure_solution->structure_refinement validation 7. Validation & Analysis (CIF file generation, Geometric analysis) structure_refinement->validation

Caption: The workflow for determining a molecular structure via single-crystal X-ray diffraction.

The crystal is mounted and placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays onto a detector, creating a pattern of reflections. By rotating the crystal, a complete dataset of reflections is collected. The intensities of these reflections are then used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined and refined.[10]

Structural Insights into the Azaspiro[3.3]heptane Core

X-ray crystallography provides invaluable data on the conformational preferences and geometric parameters of the azaspiro[3.3]heptane scaffold. The two four-membered rings are typically puckered, and the overall conformation of the spirocyclic system is highly rigid.

G cluster_2 Key Conformational Features A Puckered Azetidine Rings B Spirocyclic Core B->A D Rigid Conformation B->D C Defined Exit Vectors D->C

Caption: Interrelated key conformational features of the azaspiro[3.3]heptane scaffold.

The table below presents hypothetical but representative crystallographic data for a series of azaspiro[3.3]heptane derivatives, illustrating the type of comparative analysis that is enabled by X-ray diffraction.

Parameter Derivative A (N-H) Derivative B (N-Boc) Derivative C (N-Benzyl)
C-N Bond Length (Å) 1.475(3)1.485(4)1.478(2)
C-C Bond Length (Å) 1.542(4)1.540(5)1.545(3)
C-N-C Angle (°) 89.5(2)89.2(3)89.4(2)
Ring Puckering Angle (°) 15.214.815.5
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cP2₁2₁2₁C2/c

Note: These are example values and will vary for specific structures.

This data allows for a detailed understanding of how different substituents on the nitrogen atom can influence the local geometry and intermolecular packing of these molecules in the solid state.

Challenges and Considerations

The successful crystallographic analysis of azaspiro[3.3]heptane derivatives is not without its challenges:

  • Crystallization of Strained Rings: The inherent strain in the four-membered rings can sometimes make it difficult to obtain well-ordered crystals.[4][11]

  • Polymorphism: Like many pharmaceutical compounds, these derivatives may exhibit polymorphism, where they can crystallize in different crystal forms with distinct physical properties. This necessitates careful screening of crystallization conditions.[12]

  • Rapid Crystallization: If crystallization occurs too quickly, it can lead to small or poorly formed crystals, or even agglomeration, which are unsuitable for single-crystal X-ray diffraction.[3]

Conclusion

The azaspiro[3.3]heptane scaffold represents a valuable addition to the medicinal chemist's toolbox. Single-crystal X-ray crystallography is an indispensable technique for elucidating the precise three-dimensional structure of its derivatives, providing crucial insights that guide the design of next-generation therapeutics. By understanding the principles of their synthesis, crystallization, and structural analysis, researchers can fully leverage the potential of this unique and promising class of molecules.

References

Commercial availability of functionalized azaspiro[3.3]heptanes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability and Strategic Application of Functionalized Azaspiro[3.3]heptanes

Executive Summary

The azaspiro[3.3]heptane scaffold has rapidly emerged from a niche chemical curiosity to a cornerstone of modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to traditional saturated heterocycles, providing a powerful tool to overcome common challenges in drug development such as poor solubility, metabolic instability, and "flat" molecular designs. This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering a comprehensive overview of the commercial landscape of functionalized azaspiro[3.3]heptane building blocks. We will delve into the strategic selection of these scaffolds, provide detailed synthetic methodologies for their diversification, and showcase their successful application in recent drug discovery programs, thereby equipping research teams with the knowledge to effectively leverage this important molecular framework.

Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery

The principle of "escaping from flatland" has become a guiding mantra in contemporary drug discovery. Over-reliance on flat, aromatic structures has been linked to issues of poor solubility, off-target effects, and metabolic liabilities. In response, medicinal chemists are increasingly turning to three-dimensional, sp³-rich scaffolds that offer greater structural diversity and improved physicochemical properties.

Among these, the azaspiro[3.3]heptane core has garnered significant attention. This strained spirocyclic system, composed of two fused four-membered rings, offers a unique combination of rigidity and defined exit vectors for substituent placement. Its compact nature often leads to a lower lipophilicity (logD) compared to more common isosteres like piperidine and morpholine, a counterintuitive yet frequently observed phenomenon attributed to the increased basicity of the azetidine nitrogen. This can enhance aqueous solubility and reduce metabolic clearance rates, making these scaffolds highly attractive for fine-tuning pharmacokinetic properties.

The Azaspiro[3.3]heptane Core: A Landscape of Commercially Available Isomers

The versatility of the azaspiro[3.3]heptane framework is enhanced by the variety of commercially available core structures, where carbon atoms are replaced by heteroatoms, primarily nitrogen and oxygen. This creates a family of related scaffolds with distinct properties and applications.

G cluster_0 Core Azaspiro[3.3]heptane Isomers A 2-Azaspiro[3.3]heptane (Piperidine Bioisostere) B 1-Azaspiro[3.3]heptane (Piperidine Bioisostere) C 2,6-Diazaspiro[3.3]heptane (Piperazine Bioisostere) D 2-Oxa-6-azaspiro[3.3]heptane (Morpholine Bioisostere) E 1-Oxa-6-azaspiro[3.3]heptane

Caption: Common azaspiro[3.e]heptane cores and their bioisosteric relationships.

Navigating the Commercial Landscape: A Guide to Sourcing Functionalized Building Blocks

A key factor in the widespread adoption of azaspiro[3.3]heptanes is their increasing commercial availability. Leading suppliers like Enamine , FCH Group , and Combi-Blocks offer a growing catalog of functionalized derivatives, enabling researchers to quickly access key starting materials. These building blocks can be broadly categorized by the nature and position of their functional groups.

Table 1: Commercially Available Functionalized Azaspiro[3.3]heptane Building Blocks

CategoryFunctional GroupPosition of FunctionalizationRepresentative CAS NumberKey Suppliers
Carboxylic Acids -COOHC1 or C6 on the azaspiro core1419393-71-3 (2-Azaspiro[3.3]heptane-6-carboxylic acid)Enamine, Various
Amines -NH₂, -NHBocC1, C6, or attached to N1211586-09-2 (tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate)Enamine, Sunway Pharm
Alcohols -OH, -CH₂OHC1 or C61420899-78-1 (2-Azaspiro[3.3]heptan-6-yl)methanolVarious
Ketones =OC1 or C61181816-12-5 (tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate)Sunway Pharm, Various
Halides -F, -Cl, -BrC1 or C62088517-57-1 (6-Fluoro-2-azaspiro[3.3]heptane HCl)Enamine
N-Protected Cores N-Boc, N-CbzAzetidine Nitrogen1041026-71-4 (tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate)Sunway Pharm, Various

This table is representative and not exhaustive. Researchers should consult supplier catalogs for the most current and comprehensive listings.

Synthetic Strategies for Diversification: From Commercial Building Blocks to Novel Derivatives

While the range of commercially available building blocks is expanding, the true power of the azaspiro[3.3]heptane scaffold lies in its potential for synthetic diversification. This section provides an overview of key synthetic considerations and methodologies.

Protecting Group Strategies for the Azetidine Nitrogen

The choice of protecting group for the azetidine nitrogen is a critical first step in any synthetic sequence. The selection depends on the planned downstream reactions, with the goal of ensuring stability during synthesis and enabling selective removal without affecting other functional groups (orthogonality).

  • Boc (tert-Butoxycarbonyl): This is the most common protecting group due to its stability under a wide range of conditions (e.g., hydrogenation, basic hydrolysis) and its facile removal under acidic conditions (e.g., TFA, HCl in dioxane).

  • Cbz (Carboxybenzyl): Removed by hydrogenolysis, making it orthogonal to the acid-labile Boc group. This is particularly useful in multi-step syntheses where sequential deprotection is required.

  • Ts (Tosyl): A robust protecting group, stable to both acidic and basic conditions. Its removal often requires harsh conditions (e.g., sodium in liquid ammonia), limiting its use to specific applications.

G Start Start: N-H Azaspiro[3.3]heptane Protect Protect Azetidine Nitrogen Start->Protect Boc Boc Protection (Boc)₂O, Base Protect->Boc Need acid lability? Cbz Cbz Protection CbzCl, Base Protect->Cbz Need orthogonality to acid? Ts Tosyl Protection TsCl, Base Protect->Ts Need high stability? Downstream Downstream Synthesis Steps (e.g., coupling, functional group interconversion) Boc->Downstream Cbz->Downstream Ts->Downstream Deprotect Selective Deprotection Downstream->Deprotect Acid Acidic Conditions (TFA, HCl) Deprotect->Acid Boc Removal Hydrogenolysis H₂, Pd/C Deprotect->Hydrogenolysis Cbz Removal Harsh Harsh Conditions (e.g., Na/NH₃) Deprotect->Harsh Tosyl Removal

Caption: Decision workflow for selecting a nitrogen protecting group.

Key Functionalization Reactions

The secondary amine of the azetidine ring is a primary handle for diversification.

  • N-Alkylation: Can be achieved via reductive amination with aldehydes or ketones, or through direct alkylation with alkyl halides. The choice of base and solvent is crucial to avoid quaternization.

  • N-Arylation: Buchwald-Hartwig and Chan-Lam couplings are effective methods for forming C-N bonds with aryl halides or boronic acids, respectively. These reactions provide access to a wide range of substituted aniline analogs.

  • Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or isocyanates provides amides, sulfonamides, and ureas. These reactions are typically high-yielding and tolerant of a wide range of functional groups.

For symmetric scaffolds like 2,6-diazaspiro[3.3]heptane, achieving mono-functionalization is a common challenge.

  • Statistical Control: Using one equivalent of a reagent can provide a mixture of starting material, mono-substituted, and di-substituted products, which may be separable by chromatography.

  • Orthogonal Protection: A more elegant approach involves protecting one nitrogen with a group (e.g., Boc) and the other with an orthogonal group (e.g., Cbz). This allows for the selective deprotection and functionalization of each nitrogen independently.

Step-by-Step Experimental Protocol: Mono-N-Boc Protection of 2,6-Diazaspiro[3.3]heptane

This protocol is adapted from methodologies described in the chemical literature for the selective protection of a symmetric diamine.

  • Dissolution: Dissolve 2,6-diazaspiro[3.3]heptane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the reaction rate and improve selectivity.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 0.95 eq) in the same solvent dropwise over a period of 1-2 hours. The sub-stoichiometric amount of (Boc)₂O is key to minimizing the formation of the di-protected product.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel, typically using a gradient of methanol in DCM or ethyl acetate in hexanes, to isolate the desired mono-Boc protected product from the starting material and the di-Boc byproduct.

Field-Proven Insights: Azaspiro[3.3]heptanes in Patented Drug Candidates

The true validation of a chemical scaffold lies in its application in successful drug discovery programs. Azaspiro[3.3]heptanes are increasingly appearing in the patent literature across a range of therapeutic areas.

  • Kinase Inhibitors: The rigid structure of the azaspiro[3.3]heptane core allows for precise positioning of substituents to interact with the ATP binding site of kinases. Several recent patents for inhibitors of targets like BTK and JAK feature this scaffold to improve potency and selectivity.

  • GPCR Modulators: The ability of the azaspiro[3.t]heptane scaffold to project substituents into three-dimensional space makes it well-suited for targeting the complex orthosteric and allosteric sites of G-protein coupled receptors.

  • CNS-Targeting Agents: The favorable physicochemical properties of azaspiro[3.3]heptanes, particularly their potential for lower lipophilicity and higher aqueous solubility, make them attractive for developing drugs that need to cross the blood-brain barrier.

Conclusion and Future Outlook

Functionalized azaspiro[3.3]heptanes represent a significant advancement in the medicinal chemist's toolkit. Their unique structural and physicochemical properties offer a reliable strategy for improving drug-like properties. The growing commercial availability of diverse building blocks, coupled with robust synthetic methodologies for further diversification, has lowered the barrier to entry for incorporating these valuable scaffolds into drug discovery pipelines. As the drive to explore novel chemical space continues, we can expect to see an even greater proliferation of azaspiro[3.3]heptane-containing compounds advancing through preclinical and clinical development, ultimately leading to the next generation of innovative therapeutics.

Navigating the Third Dimension: A Guide to sp3-Rich Fragments in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Introduction: Escaping the Tyranny of Flatland

For decades, drug discovery has been dominated by a paradigm favoring flat, aromatic molecules. This "flatland" of chemical space, while productive, represents only a fraction of the structural possibilities available for therapeutic intervention. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful engine for identifying novel chemical starting points, but even this innovative approach has historically relied on libraries overrepresented with sp2-hybridized systems.[1][2][3]

The "Escape from Flatland" movement champions the integration of three-dimensional structure into drug design, a concept powerfully embodied by the use of sp3-rich fragments.[4] These small molecules, characterized by a high fraction of saturated carbon centers, offer a more nuanced and structurally diverse toolkit for probing the complex topographies of biological targets. The fraction of sp3-hybridized carbons (Fsp3), calculated as the number of sp3 carbons divided by the total carbon count, serves as a key metric for quantifying this three-dimensionality.[5][6] Studies have shown a correlation between higher Fsp3 values and an increased likelihood of a compound's progression through clinical trials, highlighting the tangible benefits of embracing 3D chemical space.[1][6][7]

This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals. It will explore the core rationale for employing sp3-rich fragments, detail the principles of their design and synthesis, outline robust screening and validation methodologies, and discuss the strategic elaboration of these 3D hits into viable lead compounds.

The Scientific Imperative for sp3-Rich Fragments

The deliberate shift towards sp3-rich scaffolds is not a matter of novelty for its own sake; it is a strategic decision grounded in compelling physicochemical and pharmacological advantages. By moving beyond planar structures, we unlock new possibilities for creating safer, more effective medicines.

Advantages of Increased Three-Dimensionality
  • Improved Physicochemical Properties: A higher Fsp3 count is frequently associated with improved aqueous solubility and greater metabolic stability.[5][8][9] This is because the 3D architecture can disrupt the crystal lattice packing that often plagues flat, aromatic compounds, while also presenting a less predictable substrate for metabolic enzymes.

  • Enhanced Potency and Selectivity: The defined, rigid geometries of sp3-rich fragments allow for more specific, directional interactions with protein binding sites.[5][10] This precise shape complementarity can lead to higher binding affinity and, crucially, improved selectivity against off-targets, a key factor in reducing side effects.

  • Novel Chemical Space and Intellectual Property: As traditional fragment libraries have become saturated with similar flat scaffolds, sp3-rich fragments provide access to largely untapped areas of chemical space.[1][11] This exploration can yield novel chemotypes with unique binding modes, creating valuable intellectual property and enabling the pursuit of previously "intractable" targets.[1][8]

Limitations of Traditional sp2-Dominated Fragments

Conversely, the over-reliance on flat fragments presents inherent challenges. These molecules often exhibit poor solubility, a tendency for promiscuous binding due to non-specific hydrophobic interactions, and offer limited, linear vectors for synthetic elaboration, constraining the exploration of 3D space around the initial hit.[2][5][8]

Designing and Synthesizing sp3-Rich Fragment Libraries

The creation of a high-quality sp3-rich fragment library is a deliberate process that marries computational design with advanced synthetic chemistry. The goal is to produce a diverse set of molecules that are not only three-dimensional but also primed for successful evolution into drug candidates.

Core Design Principles
  • Adherence to Fragment-Based Rules: Despite their complexity, sp3-rich fragments must conform to established guidelines like the "Rule of Three" (Molecular Weight < 300 Da, cLogP < 3, ≤3 hydrogen bond donors/acceptors, ≤3 rotatable bonds) to maintain favorable properties for FBDD.[12][13]

  • Maximizing Shape Diversity: Beyond simply increasing Fsp3, the goal is to cover a wide range of 3D shapes. This is often assessed computationally using metrics like Principal Moments of Inertia (PMI) to ensure the library contains a variety of globular, rod-like, and disc-like shapes.[7]

  • Incorporation of "Poised" Functionality: A key challenge in FBDD is the synthetic tractability of elaborating a hit.[11][14] High-quality libraries are designed with "poised" fragments—molecules containing robust, strategically placed functional handles (e.g., amines, halides, boronic esters) that allow for predictable and reliable follow-up chemistry.[1][15][16][17]

  • Leveraging Computational Chemistry: In silico methods are indispensable for designing modern libraries. This includes virtual screening to prioritize scaffolds, pharmacophore modeling to ensure functional diversity, and guiding diversity-oriented synthesis (DOS) efforts.[11][18][19]

Key Synthetic Strategies

The synthesis of sp3-rich fragments requires a departure from the standard reactions used for flat heterocycles. The field has seen significant innovation in methodologies to efficiently construct these complex architectures.

  • Diversity-Oriented Synthesis (DOS): This strategy employs a series of branching reaction pathways to generate a wide array of structurally diverse and complex scaffolds from a common starting material, maximizing the exploration of novel chemical space.[11][20][21]

  • Complexity-Generating Cascade Reactions: These elegant reactions form multiple bonds in a single operation, rapidly building intricate sp3-rich cores and minimizing step count.[22]

  • Modern C-H Functionalization: A transformative approach that allows for the direct attachment of new functionality to the C(sp3)-H bonds of a scaffold.[1][15] This avoids the need for pre-installed functional handles and opens up unconventional vectors for fragment growth.[23]

  • Natural Product-Inspired Scaffolds: Natural products are biologically validated starting points. Synthesizing fragments that are inspired by or derived from natural product frameworks can increase the probability of finding biologically relevant hits.[21][24]

  • Biocatalysis: The use of engineered enzymes offers unparalleled stereocontrol in the synthesis of chiral sp3-rich fragments, providing access to specific enantiomers which is often critical for biological activity.[12]

Experimental Protocol: Synthesis of a Bis-Spiro-Oxazolidine Scaffold

This protocol provides a representative example of a method to generate a rigid, Fsp3-rich core suitable for a fragment library.[9]

Objective: To synthesize a bis-spiro-oxazolidine framework, a highly three-dimensional and rigid scaffold.

Materials:

  • 4-N-benzyl piperidone

  • Sodium cyanide (NaCN)

  • Appropriate solvent (e.g., Dichloromethane - DCM)

  • Column chromatography supplies (silica gel, solvents)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-N-benzyl piperidone in the chosen solvent under an inert atmosphere.

  • Reagent Addition: Carefully add a slight excess (e.g., 1.1 equivalents) of sodium cyanide to the solution under basic conditions. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC). The reaction is typically complete overnight.

  • Workup: Upon completion, quench the reaction carefully with an appropriate aqueous solution. Extract the product into an organic solvent (e.g., DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure bis-spiro-oxazolidine scaffold.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry).

Screening and Validating sp3-Rich Fragment Hits

The weak binding affinities of fragments (typically in the micromolar to millimolar range) necessitate the use of highly sensitive biophysical techniques for screening.[1] While the principles are the same as for traditional FBDD, the three-dimensional nature of sp3-rich fragments introduces unique considerations.

Challenges and Considerations
  • Hit Rates: Libraries of 3D fragments may exhibit lower hit rates compared to their flatter counterparts.[5][25] This is a consequence of their increased complexity; a 3D fragment requires a more specific and complementary binding pocket. However, the hits identified are often of higher quality and provide a more defined starting point for optimization.[5]

  • Characterization: The conformational rigidity of some sp3-rich molecules is an advantage, but others may have a flexibility that can pose challenges for analytical techniques like NMR and X-ray crystallography.[5]

Core Biophysical Screening Techniques

A multi-pronged approach, using orthogonal techniques, is essential for a robust hit-finding and validation cascade.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A versatile and powerful solution-based method that directly observes the binding event.[26]

    • Ligand-Observed: Techniques like Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) are excellent for primary screening as they detect binding by observing its effect on the small molecule's NMR signal.

    • Protein-Observed: A 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment monitors chemical shift perturbations (CSPs) in the protein's spectrum upon fragment binding, providing information on the binding site.[27]

    • ¹⁹F-NMR: For libraries containing fluorinated fragments, ¹⁹F-NMR is an exceptionally sensitive and rapid primary screening method due to the absence of a background signal in biological systems.[9]

  • Surface Plasmon Resonance (SPR): A high-throughput, label-free technique that immobilizes the target protein on a sensor chip and measures changes in the refractive index as fragments in solution flow over it.[26] It is the "gold standard" for many screening campaigns and provides valuable kinetic data, including affinity (Kᴅ) and on/off rates.[16][28]

  • X-ray Crystallography: Considered the ultimate validation method, crystallography provides a high-resolution, three-dimensional structure of the fragment bound to the target protein.[26][29] This detailed structural information is invaluable for guiding structure-based drug design, as it removes the guesswork from the subsequent elaboration phase.[30]

  • Orthogonal Validation Methods:

    • Thermal Shift Assays (TSA/DSF): A rapid primary screening method that measures the change in a protein's melting temperature upon ligand binding.[16]

    • Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding event (Kᴅ, enthalpy, entropy), serving as a rigorous validation for hits from primary screens.[27]

Data Presentation: Comparison of HTS Methods for sp3-Rich Fragment Screening

The choice of screening method depends on the target, library size, and available resources. A combination is often the most powerful approach.[31]

FeatureNMR SpectroscopySurface Plasmon Resonance (SPR)X-ray CrystallographyThermal Shift (DSF)
Throughput Medium to HighHighLow to MediumHigh
Protein Consumption ModerateVery LowHighLow
Information Output Binding site, Kᴅ, StoichiometryKinetics (kₒₙ, kₒբբ), Kᴅ3D Binding Mode, PoseTₘ Shift (Binding)
Primary Use Case Primary Screen, Validation, Site MappingPrimary Screen, Affinity RankingHit Validation, SBDDPrimary Screen
Key Advantage Rich structural/binding site infoReal-time kinetics, high sensitivityUnambiguous binding poseHigh throughput, low cost
Key Limitation Requires high protein concentrationRequires protein immobilizationCan be a bottleneck, needs crystalsIndirect, prone to artifacts
Experimental Protocol: An Integrated Screening Cascade

This protocol outlines a self-validating workflow for identifying and confirming high-quality sp3-rich fragment hits.[27]

Objective: To efficiently screen an sp3-rich fragment library and validate hits using orthogonal biophysical methods.

Workflow:

  • Primary Screen (SPR):

    • Immobilize the purified target protein on an SPR sensor chip.

    • Prepare a 384-well plate with the sp3-rich fragment library at a single high concentration (e.g., 100-200 µM) in an optimized running buffer.[31]

    • Perform a high-throughput screen, injecting each fragment solution over the sensor surface.

    • Identify initial hits based on a response threshold significantly above the baseline noise.

  • Secondary Screen & Affinity Ranking (SPR):

    • Re-test the primary hits in a dose-response format (e.g., 5-8 concentrations) to determine their binding affinity (Kᴅ).

    • This step confirms true binders and eliminates many false positives from the primary screen.

  • Orthogonal Validation (NMR):

    • For confirmed hits from SPR, perform a protein-observed ¹H-¹⁵N HSQC NMR experiment.

    • A significant and concentration-dependent chemical shift perturbation (CSP) for specific protein residues provides strong, orthogonal evidence of binding and localizes the binding site.

  • Structural Characterization (X-ray Crystallography):

    • Prioritize the most promising hits (strong affinity, clear NMR validation) for co-crystallization trials with the target protein.

    • Soak protein crystals with individual high-concentration fragment solutions.

    • Solve the crystal structure to obtain a high-resolution 3D model of the fragment-protein complex. This structural data is the critical starting point for the next phase.

Visualizing the FBDD Workflow for sp3-Rich Fragments

The journey from a 3D fragment library to a lead candidate is a structured, multi-stage process.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Characterization cluster_2 Phase 3: Hit-to-Lead Lib sp3-Rich Fragment Library Screen Primary Screen (SPR, NMR, DSF) Lib->Screen ~1000s fragments Val Hit Validation (Orthogonal Assay) Screen->Val ~10s-100s hits Xray Structural Biology (X-ray, Cryo-EM) Val->Xray ~10s validated hits ITC Thermodynamics (ITC) Val->ITC SBDD Structure-Based Design (SBDD) Xray->SBDD Chem Medicinal Chemistry (Elaboration) SBDD->Chem SAR SAR Analysis Chem->SAR SAR->SBDD Iterative Cycles Lead Lead Candidate SAR->Lead

Caption: High-level workflow for sp3-rich Fragment-Based Drug Discovery.

From Hit to Lead: The Art of Fragment Elaboration

Identifying a fragment hit is only the beginning. The critical next step is to evolve this low-affinity starting point into a potent, selective, and drug-like lead compound. The 3D nature of sp3-rich fragments provides unique, non-linear exit vectors that can be exploited by medicinal chemists.[5]

Core Elaboration Strategies

The structural data obtained from X-ray crystallography is the map that guides these strategies.

Elaboration_Strategies cluster_target Target Protein cluster_growing Fragment Growing cluster_linking Fragment Linking cluster_merging Fragment Merging P1 Pocket A P2 Pocket B P3 Pocket C F_Grow sp3 Hit F_Grow_Elab F_Grow->F_Grow_Elab Grow F_Link1 sp3 Hit 1 F_Link2 sp3 Hit 2 F_Link1->F_Link2 Link F_Merge1 Hit A F_Merged Merged Scaffold F_Merge1->F_Merged F_Merge2 Hit B F_Merge2->F_Merged

References

The Emergence of Strained Scaffolds: An In-depth Technical Guide to Oxetane and Azetidine-Containing Spirocycles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the relentless pursuit of novel chemical entities with superior therapeutic profiles, medicinal chemists are increasingly venturing beyond the confines of traditional flat, aromatic ring systems. This guide delves into the burgeoning field of strained four-membered heterocyclic spirocycles, specifically those containing oxetane and azetidine rings. These compact, three-dimensional motifs have captured significant attention for their ability to confer remarkable improvements in physicochemical and pharmacokinetic properties.[1][2][3][4][5] We will explore the nuanced synthetic strategies required to access these valuable scaffolds, dissect their unique conformational and electronic characteristics, and showcase their successful application in contemporary drug discovery programs. This technical resource is intended to serve as a comprehensive overview for researchers aiming to leverage the transformative potential of oxetane and azetidine-containing spirocycles in the design of next-generation therapeutics.

Introduction: Escaping Flatland and Embracing Three-Dimensionality

The concept of "escaping flatland," a paradigm shift away from planar, sp²-rich molecules, has become a central tenet in modern medicinal chemistry.[6] This move towards greater three-dimensionality is driven by the need to enhance target selectivity, improve physicochemical properties, and navigate novel intellectual property landscapes.[1][7] Spirocyclic systems, wherein two rings share a single carbon atom, are exemplary three-dimensional scaffolds that offer a rigid framework for the precise spatial orientation of substituents.[1][8]

The incorporation of strained four-membered rings, such as oxetane and azetidine, into spirocyclic structures introduces a unique combination of properties. These small, polar heterocycles can significantly influence a molecule's aqueous solubility, lipophilicity, metabolic stability, and basicity of nearby functional groups.[2][5][9][10][11] Consequently, oxetane and azetidine-containing spirocycles are increasingly being recognized as valuable building blocks in the medicinal chemist's arsenal.[12][13][14]

This guide will provide a detailed examination of the synthesis, properties, and applications of these promising scaffolds, offering insights into their strategic deployment in drug discovery campaigns.

Synthetic Strategies: Forging Strained Spirocyclic Architectures

The construction of spirocycles incorporating a strained four-membered ring presents unique synthetic challenges. This section will detail key methodologies for the synthesis of both oxetane and azetidine-containing spirocycles, emphasizing the underlying principles that govern these transformations.

Synthesis of Oxetane-Containing Spirocycles

The synthesis of spirocyclic oxetanes often relies on intramolecular cyclization reactions or photochemical methods.

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, stands as a powerful and direct method for the construction of the oxetane ring.[15][16][17] This reaction is initiated by the photoexcitation of the carbonyl group to its excited singlet or triplet state, which then reacts with a ground-state alkene to form the four-membered ring.[16]

A telescoped three-step sequence involving the Paternò-Büchi reaction has been developed for the synthesis of functionalized spirocyclic oxetanes from cyclic ketones and maleic acid derivatives.[18][19] The use of p-xylene as an additive is crucial in suppressing the competing dimerization of the alkene, a common side reaction that has historically limited the scope of this transformation.[18][19]

Experimental Protocol: Telescoped Synthesis of Spirocyclic Oxetanes via Paternò-Büchi Reaction [19]

  • Photocycloaddition: A solution of the cyclic ketone (3.0 mmol), maleic anhydride (1.0 mmol), and p-xylene (1.0 mmol) in acetonitrile (10 mL) is irradiated with a high-pressure mercury lamp (λ > 300 nm) at room temperature for 24 hours.

  • Nucleophilic Ring-Opening: The solvent is removed under reduced pressure, and the crude product is dissolved in methanol (10 mL). Sodium methoxide (2.0 mmol) is added, and the mixture is stirred at room temperature for 2 hours.

  • Esterification: Dicyclohexylcarbodiimide (DCC, 2.2 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 mmol) are added, and the reaction is stirred for a further 12 hours. The mixture is then filtered, and the filtrate is concentrated and purified by column chromatography to yield the desired spirocyclic oxetane.

Causality: The use of a telescoped, one-pot procedure minimizes handling and purification steps, improving overall efficiency. The specific choice of reagents in the subsequent steps (methoxide for ring-opening, DCC/DMAP for esterification) are standard and high-yielding transformations for the desired functional group interconversions.

Workflow for Spirocyclic Oxetane Synthesis via Paternò-Büchi Reaction

G cluster_0 Step 1: Photocycloaddition cluster_1 Step 2: Nucleophilic Ring-Opening cluster_2 Step 3: Esterification ketone Cyclic Ketone photoreactor hv, p-xylene MeCN ketone->photoreactor maleic Maleic Anhydride maleic->photoreactor intermediate1 Spiro-oxetane anhydride photoreactor->intermediate1 reagent1 NaOMe, MeOH intermediate1->reagent1 intermediate2 Carboxylate intermediate reagent1->intermediate2 reagent2 DCC, DMAP intermediate2->reagent2 product Functionalized Spirocyclic Oxetane reagent2->product

Caption: A three-step workflow for the synthesis of functionalized spirocyclic oxetanes.

The intramolecular Williamson etherification is another robust strategy for the synthesis of spirocyclic oxetanes. This method involves the cyclization of a suitably functionalized diol or halo-alcohol precursor. A notable example is the synthesis of the 2-oxa-6-azaspiro[3.3]heptane scaffold, a valuable building block in medicinal chemistry.[10][20]

Synthesis of Azetidine-Containing Spirocycles

The construction of spirocyclic azetidines can be achieved through various methodologies, including intramolecular cyclizations and cycloaddition reactions.

A novel and elegant approach to azetidine-containing spirocycles involves a strain-release driven spirocyclization of azabicyclo[1.1.0]butyl ketones.[21] This method allows for rapid access to a diverse library of spiro-azetidines with varying ring sizes. The process is triggered by trifluoroacetic anhydride (TFAA) or triflic anhydride (Tf₂O).[21]

The aza Paternò-Büchi reaction, the nitrogen analog of the Paternò-Büchi reaction, is a [2+2] cycloaddition between an imine and an alkene to directly form an azetidine ring.[22][23][24] While conceptually straightforward, this reaction has been historically challenging due to competing reaction pathways of the excited imine.[22][23] Recent advances, particularly the use of visible-light photoredox catalysis, have significantly expanded the scope and utility of this transformation.[11][22][25]

Visible-Light-Mediated Aza Paternò-Büchi Reaction

G cluster_0 Catalytic Cycle PC Photocatalyst (e.g., Ir(dFppy)3) Light Visible Light (hv) PC->Light Absorption PC_excited Excited Photocatalyst Imine Imine PC_excited->Imine Energy Transfer Imine_excited Excited Imine Imine->Imine_excited Imine_excited->PC Quenching Alkene Alkene Imine_excited->Alkene Addition Biradical 1,4-Biradical Intermediate Alkene->Biradical Azetidine Azetidine Product Biradical->Azetidine Ring Closure Light->PC_excited

Caption: A simplified mechanism for the visible-light-mediated aza Paternò-Büchi reaction.

Physicochemical Properties and Conformational Analysis

The incorporation of an oxetane or azetidine ring into a spirocyclic framework imparts a unique set of physicochemical properties that are highly advantageous in drug design.

Impact on Solubility and Lipophilicity

Both oxetane and azetidine moieties are polar, and their introduction can lead to a significant increase in aqueous solubility and a reduction in lipophilicity (LogP/LogD).[5][6][26][27] This is a critical consideration in optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates. For instance, the replacement of a gem-dimethyl group with an oxetane can enhance solubility without a significant increase in molecular weight.[2][9] Similarly, azaspirocycles have demonstrated higher solubility and lower lipophilicity compared to their piperidine or morpholine counterparts.[5][28]

Scaffold ComparisonChange in LogPChange in Aqueous SolubilityReference
gem-dimethyl vs. OxetaneDecreaseIncrease[2]
Piperidine vs. 2-Azaspiro[3.3]heptaneDecreaseIncrease[28]
Morpholine vs. 2-Oxa-6-azaspiro[3.3]heptaneDecreaseIncrease[28]

Table 1: Comparative physicochemical properties of spirocyclic scaffolds and their non-spirocyclic or non-heterocyclic analogs.

Conformational Rigidity and Vectorial Display

The spirocyclic nature of these scaffolds imparts a high degree of conformational rigidity.[1] This rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to increased potency. Furthermore, the well-defined three-dimensional structure allows for a precise and predictable orientation of substituents, enabling optimal interactions with the target protein.[1]

Applications in Drug Discovery: Case Studies

The unique properties of oxetane and azetidine-containing spirocycles have been successfully leveraged in a number of drug discovery programs.

Bioisosteric Replacement

One of the most powerful applications of these scaffolds is as bioisosteres for more common functional groups.[29][30]

  • Oxetanes as Carbonyl or gem-Dimethyl Surrogates: The oxetane moiety can serve as a bioisostere for a carbonyl group, sharing similar hydrogen bonding capabilities but with improved metabolic stability and reduced lipophilicity.[2][9][31] It can also replace a metabolically labile gem-dimethyl group, blocking a site of oxidation without the associated increase in lipophilicity.[2]

  • Azaspirocycles as Morpholine and Piperazine Replacements: Azaspirocycles, such as 2-oxa-6-azaspiro[3.3]heptane, have been successfully employed as bioisosteres for morpholine.[28][29] This substitution can lead to improved metabolic stability and altered basicity, which can be beneficial for tuning pharmacokinetic properties. Similarly, other azaspirocycles can serve as replacements for piperazines.[29]

Modulation of Pharmacokinetic Properties

The introduction of spirocyclic azetidines has been shown to be an effective strategy for mitigating early drug clearance.[12][32] These scaffolds are often poorly recognized by metabolic enzymes, leading to increased metabolic stability and a longer in vivo half-life.[12][32]

A notable example is the development of melanin-concentrating hormone receptor 1 (MCHR1) antagonists, where the replacement of a morpholine ring with various azaspirocycles led to lower LogD values and improved metabolic stability.[7]

Conclusion and Future Perspectives

Oxetane and azetidine-containing spirocycles have emerged as powerful tools in modern drug discovery. Their unique combination of three-dimensionality, polarity, and metabolic stability offers a compelling strategy for addressing many of the challenges associated with optimizing lead compounds. As synthetic methodologies for accessing these scaffolds continue to evolve and our understanding of their structure-property relationships deepens, we can anticipate their even wider adoption in the design of innovative therapeutics. The continued exploration of novel spirocyclic systems will undoubtedly unlock new areas of chemical space and pave the way for the discovery of drugs with superior efficacy and safety profiles.

References

A Senior Application Scientist's Guide to the Boc-Protection of 1-oxa-6-azaspiro[3.3]heptan-3-one: A Key Intermediate for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the tert-butoxycarbonyl (Boc) protection of the secondary amine in 1-oxa-6-azaspiro[3.3]heptan-3-one. The 1-oxa-6-azaspiro[3.3]heptane scaffold is a valuable building block in modern medicinal chemistry, often serving as a bioisosteric replacement for traditional groups like morpholine to improve physicochemical properties.[1] Protecting the nitrogen atom is a critical step to enable selective derivatization at other positions, such as the ketone, or for use in further coupling reactions. This document details the underlying reaction mechanism, provides a robust, field-proven experimental protocol, and offers insights into reaction monitoring, characterization, and troubleshooting. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Introduction: The Strategic Importance of the 1-oxa-6-azaspiro[3.3]heptane Scaffold

In the quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning to three-dimensional, strained ring systems. The 1-oxa-6-azaspiro[3.3]heptane motif has emerged as a particularly valuable scaffold.[2][3] Its rigid, sp³-rich structure provides well-defined exit vectors for substituents, allowing for precise spatial orientation when interacting with biological targets.[2]

This scaffold is often employed as a bioisostere for morpholine or piperazine. The introduction of the spirocyclic core can lead to significant improvements in key drug-like properties, including:

  • Reduced Lipophilicity (logD): Counterintuitively, the addition of a carbon atom in this constrained system can lower lipophilicity, which is often beneficial for overall compound properties.[1]

  • Improved Aqueous Solubility: The polar nature of the oxetane and azetidine rings enhances solubility.

  • Enhanced Metabolic Stability: The strained ring system can be more resistant to metabolic degradation compared to more conventional heterocycles.[1]

The presence of a ketone at the 3-position in 1-oxa-6-azaspiro[3.3]heptan-3-one offers a synthetic handle for further diversification. However, the secondary amine of the azetidine ring is a highly nucleophilic center. To achieve selective modification at the ketone or to use the nitrogen for subsequent coupling chemistries in a controlled manner, its protection is paramount. The tert-butoxycarbonyl (Boc) group is the protector of choice due to its stability under a wide array of conditions and its facile removal under mild acidic treatment.[4][5] This guide focuses on the efficient and reliable installation of this critical protecting group.

Mechanistic Insights: The Chemistry of Boc-Protection

The reaction of a secondary amine with di-tert-butyl dicarbonate ((Boc)₂O) is a fundamental transformation in organic synthesis. The mechanism proceeds via a nucleophilic acyl substitution pathway.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the azetidine ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of (Boc)₂O. This forms a tetrahedral intermediate.[6][7]

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The tert-butyl carbonate anion is expelled as a leaving group.

  • Proton Transfer & Decomposition: The protonated amine is then deprotonated. The resulting tert-butyl carbonic acid is unstable and rapidly decomposes into gaseous carbon dioxide (CO₂) and tert-butanol.[6]

This final decomposition step is thermodynamically favorable and drives the reaction to completion. It is crucial to ensure the reaction is not conducted in a sealed system to allow the CO₂ gas to escape safely.[6] While the reaction can proceed without an external base, the addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often recommended to neutralize any acidic byproducts and accelerate the reaction, especially for less nucleophilic amines.[8]

Experimental Protocol: Synthesis of tert-butyl 3-oxo-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate

This protocol is designed for robustness and scalability. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Quantity (mmol)EquivalentsNotes
1-oxa-6-azaspiro[3.3]heptan-3-one (as HCl salt)149.581.01.0Starting material. If free base is used, omit triethylamine.
Di-tert-butyl dicarbonate ((Boc)₂O)218.251.1 - 1.21.1 - 1.2High-purity reagent is recommended.
Triethylamine (TEA)101.191.51.5Acts as a base to free the amine and neutralize HCl byproduct.
Dichloromethane (DCM)84.93~10 mL-Anhydrous, reaction grade. THF can also be used.[8]
Saturated aq. NaHCO₃-~20 mL-For aqueous work-up.
Brine-~20 mL-For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-Drying agent.
Silica Gel-As needed-For column chromatography (230-400 mesh).
Ethyl Acetate / Hexanes-As needed-Eluent system for chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-oxa-6-azaspiro[3.3]heptan-3-one hydrochloride salt (1.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (10 mL) to the flask. Stir the resulting suspension at room temperature.

  • Basification: Add triethylamine (1.5 mmol, 1.5 eq.) to the suspension. Stir for 10-15 minutes. The mixture should become a clear solution as the free base is formed.

  • Addition of (Boc)₂O: Add di-tert-butyl dicarbonate (1.1 mmol, 1.1 eq.) to the solution in one portion. Rationale: Using a slight excess of the Boc anhydride ensures complete conversion of the starting amine.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.[9]

  • Aqueous Work-up: Once the reaction is complete, dilute the mixture with an additional 10 mL of DCM. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated aqueous NaHCO₃ solution and 20 mL of brine. Rationale: The NaHCO₃ wash removes any excess (Boc)₂O and neutralizes any remaining acid. The brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc/Hexanes). Combine the fractions containing the desired product and concentrate under reduced pressure to afford the pure tert-butyl 3-oxo-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate as a solid.

Visualization of the Experimental Workflow

G cluster_setup Reaction Setup cluster_process Processing cluster_purification Purification & Analysis A Dissolve Amine Salt in DCM B Add Triethylamine (Free Base Formation) A->B C Add (Boc)₂O (Initiate Reaction) B->C D Stir at RT (2-6 hours) C->D E Monitor by TLC/LC-MS D->E F Aqueous Work-up (NaHCO₃, Brine) E->F G Dry (MgSO₄) & Concentrate F->G H Flash Column Chromatography G->H I Characterize Pure Product (NMR, MS) H->I

Caption: General experimental workflow for the Boc-protection of 1-oxa-6-azaspiro[3.3]heptan-3-one.

Reaction Monitoring and Product Characterization

Monitoring:

  • TLC: Use a mobile phase of 50% Ethyl Acetate/Hexanes. The starting amine (visualized with ninhydrin stain) will have a low Rf, while the Boc-protected product will be less polar and have a higher Rf. The disappearance of the starting material spot indicates reaction completion.

  • LC-MS: This provides a more accurate assessment of the reaction, showing the consumption of the starting material mass peak and the appearance of the product mass peak ([M+H]⁺ or [M+Na]⁺).

Expected Characterization Data for tert-butyl 3-oxo-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate:

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the t-butyl group (~1.4-1.5 ppm, 9H, singlet), and distinct signals for the inequivalent methylene protons of the azetidine and oxetane rings.

  • ¹³C NMR (100 MHz, CDCl₃): Resonances for the carbonyl of the Boc group, the quaternary carbon of the Boc group, the spirocyclic carbon, the ketone carbonyl, and the methylene carbons of the two rings.

  • Mass Spectrometry (ESI+): Calculation for C₁₁H₁₅NO₄, expected m/z for [M+H]⁺ and [M+Na]⁺.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Incomplete Reaction 1. Insufficient reaction time.2. Poor quality of (Boc)₂O.3. Ineffective basification.1. Extend the reaction time and continue monitoring.2. Use fresh, high-purity (Boc)₂O.3. Ensure 1.5 equivalents of a suitable base like TEA or DIPEA are used.
Formation of Side Products Over-basing or presence of water can lead to hydrolysis of (Boc)₂O.Use anhydrous solvents and reagents. Avoid overly strong bases unless necessary. A standard aqueous work-up will remove most polar impurities.[8]
Difficult Purification Product co-elutes with impurities.Adjust the polarity of the eluent system for chromatography. A shallower gradient (e.g., 10% to 30% EtOAc/Hexanes) may provide better separation.
Low Yield 1. Mechanical loss during work-up.2. Incomplete reaction.1. Ensure efficient extraction by performing it 2-3 times. Be careful during phase separations.2. Consider a slight increase in temperature to 40°C or adding a catalytic amount of DMAP (0.1 eq), especially if the amine is sterically hindered.[4][8]

Conclusion

The Boc-protection of 1-oxa-6-azaspiro[3.3]heptan-3-one is a straightforward yet critical step for leveraging this valuable scaffold in drug discovery programs. The presented protocol, grounded in well-established mechanistic principles, offers a reliable method for obtaining the desired protected intermediate in high yield and purity.[6][10] The resulting product, tert-butyl 3-oxo-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate, is a stable and versatile building block, poised for a wide range of subsequent chemical transformations, thereby enabling the exploration of novel chemical space and the development of next-generation therapeutics.

References

Methodological & Application

The Strategic Incorporation of 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the contemporary landscape of drug discovery, there is a strategic shift away from planar, aromatic molecules towards scaffolds that offer greater three-dimensionality. This "escape from flatland" is driven by the understanding that molecules with a higher fraction of sp³-hybridized carbons often exhibit improved physicochemical properties, such as enhanced solubility and metabolic stability, which can translate to better pharmacokinetic profiles and a higher probability of clinical success.[1] Spirocyclic systems, which feature two rings sharing a single atom, are at the forefront of this movement due to their rigid, well-defined three-dimensional structures.[2][3][4]

Among the diverse array of spirocyclic building blocks, 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one has emerged as a particularly valuable scaffold for medicinal chemists. This bifunctional molecule, featuring a protected amine and a reactive ketone, provides a versatile platform for the synthesis of novel drug candidates with improved properties. The inherent rigidity of the spiro[3.3]heptane core can lock in favorable conformations for optimal target binding, potentially leading to increased potency and selectivity.[5] Furthermore, the 1-oxa-6-azaspiro[3.3]heptane moiety is recognized as a bioisosteric replacement for commonly used groups like morpholine and piperazine, offering a pathway to navigate around existing intellectual property and to modulate drug-like properties.

This guide provides an in-depth exploration of the use of this compound in medicinal chemistry, offering detailed application notes and robust protocols for its derivatization.

Core Advantages of the 1-Oxa-6-azaspiro[3.3]heptane Scaffold

The incorporation of the 1-oxa-6-azaspiro[3.3]heptane core into drug candidates can impart a range of beneficial properties. The primary advantages are summarized below:

FeatureAdvantage in Drug Design
Inherent Three-Dimensionality The spirocyclic nature provides a rigid, non-planar structure, allowing for the precise spatial orientation of substituents to probe the three-dimensional binding pockets of biological targets.[2][3]
Improved Physicochemical Properties The high sp³ character of the scaffold generally leads to increased aqueous solubility, reduced lipophilicity (logP), and improved metabolic stability compared to more aromatic systems.[6]
Bioisosteric Replacement The 1-oxa-6-azaspiro[3.3]heptane moiety serves as a valuable bioisostere for morpholine and piperazine, enabling chemists to modulate pharmacokinetics and explore novel chemical space.
Conformational Rigidity The locked conformation of the spirocycle can reduce the entropic penalty upon binding to a target, potentially leading to higher binding affinity and improved potency.[5]
Access to Novel Chemical Space The unique topology of the spiro[3.3]heptane system allows for the creation of novel molecular architectures with the potential for new intellectual property.[4]

Synthetic Utility and Derivatization Pathways

This compound is a versatile building block with two primary points for diversification: the ketone at the 3-position and the Boc-protected amine at the 6-position. The following diagram illustrates the key synthetic transformations that can be employed.

G cluster_ketone Ketone Derivatization (Position 3) cluster_amine Amine Derivatization (Position 6) start This compound reductive_amination Reductive Amination start->reductive_amination RNH₂, NaBH(OAc)₃ wittig Wittig Olefination start->wittig Ph₃P=CHR grignard Grignard Addition start->grignard RMgX deprotection Boc Deprotection start->deprotection TFA or HCl amine_product Substituted Amines reductive_amination->amine_product alkene_product Exocyclic Alkenes wittig->alkene_product alcohol_product Tertiary Alcohols grignard->alcohol_product deprotected_amine 1-Oxa-6-azaspiro[3.3]heptan-3-one (TFA salt) deprotection->deprotected_amine n_alkylation N-Alkylation / N-Arylation final_product Diverse Functionalized Scaffolds n_alkylation->final_product amide_coupling Amide Coupling amide_coupling->final_product deprotected_amine->n_alkylation R-X, Base deprotected_amine->amide_coupling RCOCl or RCOOH, Coupling Agent

Synthetic pathways for derivatizing this compound.

Experimental Protocols

The following protocols are provided as a guide for the derivatization of this compound. Researchers should adapt these procedures based on the specific substrate and scale of the reaction.

Protocol 1: Reductive Amination of the Ketone

This protocol describes the formation of a secondary amine at the 3-position via reductive amination. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.

Materials:

  • This compound

  • Primary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 equivalent) in DCM, add the primary amine (1.1 equivalents).

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step, particularly with less reactive amines.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.

Protocol 2: Boc Deprotection of the Azetidine Nitrogen

This protocol details the removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the secondary amine at the 6-position. Trifluoroacetic acid (TFA) is a common and effective reagent for this transformation.[2][3][7]

Materials:

  • Boc-protected 1-oxa-6-azaspiro[3.3]heptane derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected compound (1.0 equivalent) in DCM.

  • Add TFA (5-10 equivalents) to the solution at room temperature. For acid-sensitive substrates, the reaction can be performed at 0 °C.

  • Stir the reaction mixture for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporation with DCM or toluene can help to remove residual TFA.

  • To obtain the free amine, dissolve the crude residue in DCM and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine. Alternatively, the TFA salt can be used directly in subsequent reactions.

Protocol 3: N-Alkylation of the Deprotected Amine

This protocol describes the alkylation of the secondary amine at the 6-position with an alkyl halide.

Materials:

  • Deprotected 1-oxa-6-azaspiro[3.3]heptane derivative (as the free base)

  • Alkyl halide (1.0-1.2 equivalents)

  • A non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2-3 equivalents)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve the deprotected amine (1.0 equivalent) in ACN or DMF.

  • Add the base (e.g., K₂CO₃, 2.0 equivalents) and the alkyl halide (1.1 equivalents).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off any inorganic salts and concentrate the filtrate under reduced pressure.

  • If DMF is used as the solvent, partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the N-alkylated product.

Impact on Physicochemical and Pharmacokinetic Properties

The introduction of the 1-oxa-6-azaspiro[3.3]heptane scaffold can significantly influence the drug metabolism and pharmacokinetic (DMPK) properties of a molecule. The rigid, sp³-rich nature of the scaffold can lead to improved metabolic stability by blocking sites of metabolism. Furthermore, the oxetane moiety can act as a hydrogen bond acceptor, potentially improving aqueous solubility.

The following diagram illustrates the relationship between the structural features of the scaffold and its impact on ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

ADME_Impact scaffold 1-Oxa-6-azaspiro[3.3]heptane Scaffold feature_3d Rigid 3D Structure scaffold->feature_3d feature_sp3 High sp³ Character scaffold->feature_sp3 feature_oxetane Oxetane Moiety scaffold->feature_oxetane adme_permeability Modulated Permeability feature_3d->adme_permeability adme_potency Enhanced Potency and Selectivity feature_3d->adme_potency Conformational Constraint adme_solubility Increased Aqueous Solubility feature_sp3->adme_solubility Reduced Lipophilicity adme_metabolism Improved Metabolic Stability feature_sp3->adme_metabolism Blocks Metabolic Sites feature_oxetane->adme_solubility H-bond Acceptor

Impact of the 1-oxa-6-azaspiro[3.3]heptane scaffold on ADME properties.

Conclusion

This compound is a powerful and versatile building block in modern medicinal chemistry. Its unique structural and physicochemical properties provide a valuable tool for chemists to design and synthesize novel drug candidates with improved pharmacological profiles. The protocols and application notes provided in this guide offer a solid foundation for researchers to effectively utilize this scaffold in their drug discovery programs, ultimately contributing to the development of new and improved therapeutics.

References

Application Note: A Robust Protocol for the Reductive Amination of 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Spirocyclic scaffolds, particularly those incorporating heteroatoms and strained ring systems, are of increasing interest in medicinal chemistry.[1][2][3] The rigid, three-dimensional architecture of these motifs offers a unique way to explore chemical space, often leading to compounds with improved pharmacokinetic properties.[4] The 6-Boc-1-oxa-6-azaspiro[3.3]heptane framework, in particular, serves as a valuable building block for the synthesis of novel therapeutics.[5][6] Reductive amination is a powerful and widely used transformation for the introduction of diverse amine functionalities.[7][8][9] This application note provides a detailed, field-proven protocol for the reductive amination of 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one, a key intermediate for the generation of compound libraries for drug discovery.

This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices.

Mechanistic Rationale and Reagent Selection

Reductive amination is a two-step process that occurs in a single pot.[9] The reaction begins with the condensation of a carbonyl compound (in this case, this compound) and an amine to form an imine or iminium ion intermediate.[10][11][12] This is followed by the in-situ reduction of the C=N double bond to afford the corresponding amine.[10][11][12]

G Ketone This compound Imine Imine/Iminium Ion Intermediate Ketone->Imine Condensation (-H2O) Amine Primary or Secondary Amine (R-NH2 or R2NH) Amine->Imine Product Substituted Amine Product Imine->Product Reduction ReducingAgent Sodium Triacetoxyborohydride (NaBH(OAc)3) ReducingAgent->Product Catalyst Acetic Acid (AcOH) Catalyst->Imine Protonation of Carbonyl

Caption: Reductive Amination Workflow.

Sodium Triacetoxyborohydride (NaBH(OAc)₃): The Reducing Agent of Choice

For this protocol, sodium triacetoxyborohydride (STAB) is the selected reducing agent. Its advantages over other borohydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are significant in this context:

  • Mildness and Selectivity: STAB is a milder reducing agent than NaBH₄ and will selectively reduce the iminium ion in the presence of the ketone starting material.[7][13][14] This is crucial for a one-pot reaction to minimize the formation of the corresponding alcohol byproduct.[7][13][14]

  • Safety: Unlike NaBH₃CN, STAB does not release toxic cyanide gas upon acidification during workup, making it a safer alternative.[7][8]

  • Effectiveness with Ketones: While NaBH₃CN can be sluggish with ketones, STAB has proven to be effective for the reductive amination of a wide range of ketones.[15][16]

The Role of Acetic Acid

Acetic acid serves a dual purpose in this reaction:

  • Catalyst for Imine Formation: It acts as a catalyst by protonating the carbonyl oxygen of the ketone, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.[10][17]

  • Maintaining Optimal pH: The reaction is typically carried out under weakly acidic conditions. This ensures that a sufficient concentration of the amine is in its neutral, nucleophilic form to react with the ketone, while also promoting the formation of the iminium ion, which is the species that is actually reduced.[18]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific amine substrates.

Materials and Reagents

ReagentCAS NumberSupplier (Example)Notes
This compound1349199-61-6Sigma-AldrichEnsure it is dry and of high purity.[5]
Amine (Primary or Secondary)VariesVariesShould be of high purity.
Sodium triacetoxyborohydride (NaBH(OAc)₃)56553-60-7Sigma-AldrichMoisture sensitive; handle under an inert atmosphere.
Acetic Acid (Glacial)64-19-7VariesAnhydrous grade is recommended.
Dichloromethane (DCM), Anhydrous75-09-2VariesOther aprotic solvents like 1,2-dichloroethane (DCE) can be used.[15][16]
Saturated Sodium Bicarbonate (NaHCO₃) solutionN/AN/AFor workup.
Brine (Saturated NaCl solution)N/AN/AFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6VariesFor drying the organic layer.

Step-by-Step Methodology

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup and Purification A Dissolve Ketone and Amine in DCM B Add Acetic Acid A->B C Stir at Room Temperature B->C D Add NaBH(OAc)3 Portion-wise C->D E Monitor Reaction by TLC/LC-MS D->E F Quench with Saturated NaHCO3 E->F G Extract with DCM F->G H Wash with Brine G->H I Dry over Na2SO4 H->I J Concentrate in vacuo I->J K Purify by Column Chromatography J->K

Caption: Experimental Workflow Diagram.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Dissolve the ketone in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

    • Add the amine (1.1 - 1.5 eq) to the solution. The use of a slight excess of the amine can help drive the imine formation equilibrium.

    • Add glacial acetic acid (1.1 - 1.5 eq).

    • Stir the reaction mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction:

    • To the stirred solution, add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise over 10-15 minutes. The addition can be exothermic, so slow addition is recommended to maintain control over the reaction temperature.

    • Continue to stir the reaction at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 2-24 hours, depending on the amine).

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. This neutralizes the excess acetic acid and decomposes any remaining reducing agent.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. A gradient of ethyl acetate in hexanes is often a good starting point.

    • For basic amine products, it can be beneficial to pre-treat the silica gel with a small amount of triethylamine (e.g., 1% v/v in the eluent) to prevent streaking and improve recovery.[19] Alternative purification methods for amines include acid-base extraction or crystallization of a salt form.[20][21]

Troubleshooting and Key Considerations

  • Low Yield:

    • Incomplete imine formation: Ensure anhydrous conditions are maintained. The presence of water can hinder the formation of the imine.[9] Consider the use of a dehydrating agent like magnesium sulfate if water is a concern.

    • Sterically hindered substrates: For bulky ketones or amines, the reaction may require longer reaction times or gentle heating.

    • Potency of NaBH(OAc)₃: The reagent can degrade over time. It is advisable to use a freshly opened bottle or to test the potency of an older batch.[7]

  • Side Reactions:

    • Over-alkylation: When using primary amines, there is a possibility of the product amine reacting with another molecule of the ketone to form a tertiary amine.[22] Using a slight excess of the primary amine can sometimes mitigate this.

    • Alcohol formation: If the ketone is reduced to the corresponding alcohol, it indicates that the reducing agent is too reactive or that the imine formation is slow. Ensure that the NaBH(OAc)₃ is added after the initial stirring period for imine formation.

  • Purification Challenges:

    • The basic nature of the amine product can lead to tailing on silica gel chromatography. As mentioned, adding a small amount of a volatile base like triethylamine to the eluent can improve the separation.

Conclusion

This application note provides a comprehensive and reliable protocol for the reductive amination of this compound. By understanding the underlying mechanism and the roles of the key reagents, researchers can confidently apply this methodology to synthesize a diverse range of substituted spirocyclic amines for applications in drug discovery and development.

References

Application Notes and Protocols: Azaspiro[3.3]heptanes as Advanced Piperidine Bioisosteres

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Escaping Flatland in Modern Drug Discovery

In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous scaffold, present in the structure of numerous FDA-approved drugs.[1] Its prevalence is a testament to its favorable physicochemical properties and synthetic accessibility. However, the drive to optimize drug candidates—enhancing potency, selectivity, and metabolic stability while minimizing off-target effects—has led researchers to seek novel bioisosteres that can replicate the key interactions of piperidines while offering distinct structural and physicochemical advantages.

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of drug design. A significant evolution in this field is the concept of "escaping from flatland," which advocates for moving away from planar, two-dimensional structures towards more three-dimensional (3D) molecular architectures.[2][3] Spirocyclic systems, which feature two rings sharing a single carbon atom, are exemplary 3D scaffolds. Among these, azaspiro[3.3]heptanes have emerged as a highly promising class of bioisosteres for piperidines, offering a rigid framework with precisely defined exit vectors for substituents.[3][4][5]

This guide provides an in-depth exploration of the application of 1- and 2-azaspiro[3.3]heptanes as piperidine bioisosteres, detailing their comparative properties, successful case studies, and practical experimental protocols for their synthesis and evaluation.

The Azaspiro[3.3]heptane Advantage: A Physicochemical and Structural Deep Dive

The rationale for replacing a piperidine with an azaspiro[3.3]heptane lies in the latter's unique combination of structural rigidity and modulated physicochemical properties. This strategic swap can lead to significant improvements in a compound's drug-like characteristics.

Causality Behind Experimental Choices

The decision to employ an azaspiro[3.3]heptane core is driven by the need to address common liabilities associated with piperidines, such as metabolic instability or suboptimal lipophilicity. The rigid, spirocyclic nature of the azaspiro[3.3]heptane scaffold shields adjacent bonds from metabolic enzymes and alters the molecule's overall shape and polarity, often in a favorable direction.

Comparative Physicochemical Properties

The introduction of an azaspiro[3.3]heptane motif can have profound and sometimes counterintuitive effects on key molecular properties compared to its piperidine counterpart.

PropertyPiperidineAzaspiro[3.3]heptaneRationale and Impact on Drug Design
Lipophilicity (logD at pH 7.4) Compound-dependentGenerally lower by 0.2 to 1.1 units[6]The addition of a carbon atom would intuitively increase lipophilicity. However, the constrained geometry of the spirocycle increases the basicity of the nitrogen atom, leading to a higher degree of protonation at physiological pH. This increased charge results in lower logD, which can improve aqueous solubility and reduce off-target toxicity.[6]
Basicity (pKa) Typically 8.5 - 11.0Generally higher (e.g., ΔpKa = +1.5)[6][7]The rigid bicyclic structure alters the hybridization and steric environment of the nitrogen lone pair, making it more available for protonation. This can enhance interactions with acidic residues in a target protein but may also impact cell permeability.[6]
Aqueous Solubility VariableGenerally higher[3][4][8]The lower lipophilicity and more polar, 3D nature of the spirocyclic scaffold contribute to improved solubility, a critical factor for bioavailability and formulation.[3]
Metabolic Stability Susceptible to N-dealkylation and ring oxidationGenerally higher[3][4][8]The spirocyclic carbon atom and the quaternary centers shield the molecule from oxidative metabolism by cytochrome P450 enzymes, often leading to a longer half-life in vivo.[2]
Conformational Rigidity Flexible (chair/boat conformations)Rigid and constrained[2][3]The fixed spatial arrangement of substituents provides predictable exit vectors, which can enhance binding affinity and selectivity by reducing the entropic penalty of binding to a target.[9]
Structural Comparison and Exit Vector Analysis

The primary structural difference between a piperidine and an azaspiro[3.3]heptane is the replacement of a flexible six-membered ring with a rigid spiro-bicyclic system composed of two four-membered rings. This rigidity defines the spatial orientation of substituents with high precision.

Caption: Structural comparison of flexible piperidine vs. rigid azaspiro[3.3]heptane.

Application Notes: Case Studies in Drug Development

The theoretical benefits of azaspiro[3.3]heptanes have been validated in numerous practical applications, demonstrating their value as powerful tools for lead optimization.

Caption: Workflow for bioisosteric replacement of piperidine with azaspiro[3.all]heptane.

Case Study 1: Bupivacaine Analogue for Anesthetics

Bupivacaine is a widely used local anesthetic that contains a 2,6-dimethylphenyl moiety attached to a piperidine ring. Researchers sought to create a novel, patent-free analogue with potentially improved properties.

  • Action: The piperidine ring in bupivacaine was replaced with a 1-azaspiro[3.3]heptane core.[10][11][12]

  • Rationale: This replacement aimed to introduce conformational rigidity and alter the metabolic profile while maintaining the necessary geometry for activity.

  • Outcome: The resulting analogue demonstrated high anesthetic activity.[2][7][10] In vivo studies using the tail-flick test showed a potent and prolonged antinociceptive effect, validating the azaspiro[3.3]heptane as a successful bioisostere in this context.[7] Furthermore, related spirocyclic analogues showed significantly lower toxicity compared to the original drug.[13]

Case Study 2: Modulators of G-Protein Coupled Receptors (GPCRs)

Piperazine and piperidine rings are common in ligands targeting GPCRs and other central nervous system (CNS) targets. However, they can be metabolic hotspots.

  • Action: In the development of negative allosteric modulators for the mGlu2 receptor, a piperidine was replaced with a 2-azaspiro[3.3]heptane.[6] Similarly, in the design of sigma-2 receptor (σ2R) ligands, piperazine moieties were replaced with diazaspiro[3.3]heptanes.[14]

  • Rationale: The goal was to improve metabolic stability and fine-tune lipophilicity to enhance brain penetration and reduce off-target effects like hERG inhibition.[6][15]

  • Outcome: While in some instances the spiro-analogue proved inferior in potency, in many cases the replacement led to beneficial property changes.[6] For example, the replacement of a morpholine with a 2-oxa-6-azaspiro[3.3]heptane in a development candidate resulted in a significant decrease in lipophilicity (ΔlogD = -1.2) and an increase in basicity (ΔpKa = +1.5) without a detrimental effect on permeability or hERG inhibition.[6] This highlights the scaffold's ability to decouple properties that are often disadvantageously linked.

Case Study 3: Antibacterial Agents (Linezolid Analogue)

Metabolism of the morpholine ring in the antibiotic linezolid can lead to inactive metabolites.

  • Action: A spiro-morpholine analogue (2-oxa-6-azaspiro[3.3]heptane) was proposed as a more stable bioisostere for the morpholine in linezolid.[6]

  • Rationale: The spirocyclic core was introduced to block oxidative metabolism pathways.

  • Outcome: The resulting analogue, 8b, retained its antibacterial activity against multiple strains, demonstrating the viability of this bioisosteric replacement for improving metabolic stability.[6]

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and characterization of azaspiro[3.3]heptanes. These are intended as a starting point and may require optimization based on the specific substrate.

Protocol 1: Synthesis of 1-Azaspiro[3.3]heptane Core

This protocol is based on a common and effective method involving a [2+2] cycloaddition followed by reduction.[7][10][11][12]

Caption: General synthetic workflow for 1-azaspiro[3.3]heptane synthesis.

Step 1: [2+2] Cycloaddition to form Spirocyclic β-Lactam

  • Materials: Substituted endocyclic alkene (e.g., methylenecyclobutane), Graf isocyanate (chlorosulfonyl isocyanate, ClO₂S-NCO), anhydrous solvent (e.g., toluene).

  • Procedure: a. To a solution of the endocyclic alkene (1.0 eq) in anhydrous toluene under an inert atmosphere (N₂ or Ar), add Graf isocyanate (1.1 eq) dropwise at 0°C. b. Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 110°C) for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed. c. Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of sodium bicarbonate. d. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product via column chromatography (silica gel) to yield the spirocyclic β-lactam.[7]

Step 2: Reduction of the β-Lactam Ring

  • Materials: Spirocyclic β-lactam from Step 1, reducing agent (e.g., alane (AlH₃), typically prepared from LiAlH₄ and H₂SO₄ or available as a solution in THF), anhydrous THF.

  • Procedure: a. Dissolve the spirocyclic β-lactam (1.0 eq) in anhydrous THF under an inert atmosphere and cool to 0°C. b. Add the alane solution (approx. 2.0-3.0 eq) dropwise, maintaining the temperature at 0°C. c. After the addition is complete, allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS. d. Cool the reaction to 0°C and quench sequentially and carefully by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). e. Stir the resulting slurry vigorously for 1 hour, then filter through a pad of Celite. f. Wash the filter cake with THF or ethyl acetate. g. Concentrate the filtrate under reduced pressure to yield the crude 1-azaspiro[3.3]heptane product, which can be further purified by distillation, crystallization (as a salt), or chromatography.[7][10][11]

Protocol 2: Determination of logD and pKa

This protocol describes a medium-throughput method for determining key physicochemical properties using small amounts of sample.[16][17]

A. Determination of logD₇.₄ (Shake-Flask Method)

  • Materials: Test compound, n-octanol (pre-saturated with PBS), phosphate-buffered saline (PBS, pH 7.4, pre-saturated with n-octanol), HPLC system.

  • Procedure: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol). b. In a microcentrifuge tube, add an appropriate volume of the stock solution to a mixture of pre-saturated n-octanol and pre-saturated PBS (pH 7.4) in a 1:1 ratio. The final concentration of the compound should be within the linear range of the analytical method. c. Vigorously shake the mixture for 1-2 hours at room temperature to ensure equilibrium is reached. d. Centrifuge the tube at high speed (e.g., 14,000 rpm) for 15-30 minutes to achieve complete phase separation. e. Carefully collect an aliquot from both the upper n-octanol layer and the lower aqueous (PBS) layer. f. Determine the concentration of the compound in each aliquot using a validated HPLC method. g. Calculate logD₇.₄ using the formula: logD₇.₄ = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₚₐₛ) .[16]

B. Determination of pKa (UV-Metric or Potentiometric Titration)

  • Materials: Test compound, a series of aqueous buffers covering a wide pH range (e.g., pH 1.0 to 13.0), UV-Vis spectrophotometer with a 96-well plate reader, or an automated potentiometric titrator.

  • Procedure (UV-Metric Method): a. Prepare a stock solution of the test compound. b. In a 96-well UV-transparent plate, add a small aliquot of the stock solution to each well containing the series of buffers with different pH values. c. Measure the full UV-Vis absorbance spectrum (e.g., 220-400 nm) for each well. d. The pKa is determined by analyzing the changes in absorbance at specific wavelengths as a function of pH. The data is fitted to the Henderson-Hasselbalch equation to calculate the pKa value where the concentrations of the ionized and non-ionized species are equal.[16]

Conclusion and Future Outlook

Azaspiro[3.3]heptanes represent a significant advancement in the field of bioisosterism, providing medicinal chemists with a powerful tool to overcome common drug development hurdles. Their rigid 3D structure and unique physicochemical profile—notably the frequent reduction in lipophilicity despite an increase in carbon count—allow for the fine-tuning of ADME properties while maintaining or enhancing biological activity.[6] The successful incorporation of these scaffolds into analogues of existing drugs and novel clinical candidates validates their utility.[3][18]

The continued exploration of functionalized azaspiro[3.3]heptanes and related strained spirocyclic systems will undoubtedly expand the accessible chemical space for drug discovery.[9][19][20] As synthetic methodologies become more robust and scalable, these valuable building blocks will become increasingly integral to the design of the next generation of therapeutics, helping to deliver safer and more effective medicines.

References

Application Notes and Protocols: 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one as a Transformative Building Block for PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Innovation in PROTAC Linker Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally altering the landscape of drug discovery.[1] Unlike traditional inhibitors that rely on occupancy-driven pharmacology, PROTACs act as catalytic agents of protein degradation by hijacking the cell's intrinsic ubiquitin-proteasome system (UPS).[2][3] These heterobifunctional molecules consist of a "warhead" that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[4] This tripartite architecture facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the polyubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][5]

The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[2][6] Its length, rigidity, and chemical composition dictate the geometry of the ternary complex, profoundly influencing the productive ubiquitination of the target protein.[7] While flexible polyethylene glycol (PEG) and alkyl chains have been workhorses in early PROTAC development, the field is increasingly recognizing the limitations of these linear linkers, such as conformational ambiguity and potential for hydrophobic collapse.[8] This has spurred the exploration of more sophisticated, three-dimensional scaffolds to impart conformational rigidity and optimize spatial orientation.[]

Spirocyclic motifs, with their inherent three-dimensionality, offer a compelling solution to these challenges.[10][11] They can pre-organize the PROTAC molecule into a bioactive conformation, reducing the entropic penalty upon binding and enhancing the stability of the ternary complex.[] This application note provides a detailed guide to the use of a novel spirocyclic building block, 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one , for the synthesis of advanced PROTACs. We will elucidate its unique structural advantages and provide step-by-step protocols for its incorporation into a PROTAC linker, subsequent conjugation, and biological validation.

The Unique Advantages of this compound in PROTAC Design

The this compound scaffold offers a confluence of desirable features for a PROTAC linker building block:

  • Inherent Rigidity and 3D Geometry: The spirocyclic core locks the conformation of the linker, reducing the number of rotatable bonds and providing predictable exit vectors for the attachment of the warhead and E3 ligase ligand.[10][11] This can lead to improved selectivity and potency by favoring the formation of a productive ternary complex.[]

  • Embedded Oxetane Moiety: The oxetane ring is a valuable pharmacophore that can improve aqueous solubility, reduce metabolic liability, and act as a hydrogen bond acceptor, potentially enhancing interactions within the ternary complex.[11]

  • Orthogonal Functional Handles: The ketone functionality provides a versatile chemical handle for initial modification, while the Boc-protected amine offers a stable, orthogonal site for subsequent coupling reactions. This modularity is essential for the systematic synthesis of PROTAC libraries.[]

  • Novel Chemical Space: The incorporation of this unique spirocyclic motif allows for the exploration of novel chemical space, providing opportunities for the development of PROTACs with improved intellectual property positions.[8]

PROTAC Mechanism of Action: A Visual Guide

The following diagram illustrates the catalytic cycle of a PROTAC, highlighting the critical role of the ternary complex formation.

PROTAC_Mechanism PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-Ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC Re-initiates cycle

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols: Synthesis of a PROTAC Incorporating the Spirocyclic Linker

This section provides a detailed, step-by-step methodology for the synthesis of a PROTAC using this compound as a key linker component. The overall synthetic strategy is modular, allowing for flexibility in the choice of warhead and E3 ligase ligand.

Overall Synthetic Workflow

The synthesis is divided into three main stages:

  • Functionalization of the Spirocyclic Core: Conversion of the ketone to an amine, followed by coupling to a bifunctional spacer.

  • Sequential Ligand Conjugation: Stepwise amide coupling of the E3 ligase ligand and the warhead to the functionalized linker.

  • Final Deprotection and Purification: Removal of any remaining protecting groups and purification of the final PROTAC.

Synthetic_Workflow Start 6-Boc-1-oxa-6-azaspiro [3.3]heptan-3-one Step1 Protocol 1: Reductive Amination Start->Step1 Intermediate1 Amine-functionalized Spirocycle Step1->Intermediate1 Step2 Protocol 2: Amide Coupling with E3 Ligase Ligand Intermediate1->Step2 Intermediate2 E3 Ligand-Linker Intermediate Step2->Intermediate2 Step3 Protocol 3: Boc Deprotection Intermediate2->Step3 Intermediate3 Deprotected Amine Step3->Intermediate3 Step4 Protocol 4: Amide Coupling with Warhead Intermediate3->Step4 Final_PROTAC Final PROTAC Step4->Final_PROTAC Purification HPLC Purification & Characterization Final_PROTAC->Purification

Figure 2: Synthetic workflow for a PROTAC using the spirocyclic building block.

Protocol 1: Reductive Amination of this compound

This protocol describes the conversion of the ketone functionality to a primary amine, which will serve as the initial attachment point for the linker.

Materials:

  • This compound

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of DCE and MeOH (e.g., 4:1 v/v), add ammonium acetate (5-10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture at 0 °C.[10]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (DCM) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the amine-functionalized spirocycle.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent for reductive aminations, well-suited for substrates with sensitive functional groups.[3] It is less reactive towards ketones than the intermediate iminium ion, minimizing the formation of the corresponding alcohol byproduct.[13]

  • Ammonium acetate serves as the ammonia source for the formation of the primary amine. A large excess is used to drive the equilibrium towards imine formation.

  • DCE is the preferred solvent for reactions with NaBH(OAc)₃, as it is aprotic and does not react with the reagent.[10] A co-solvent like methanol can aid in dissolving the ammonium salt.

Protocol 2: Amide Coupling with E3 Ligase Ligand

This protocol details the coupling of the amine-functionalized spirocycle to a carboxylic acid-bearing E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand).

Materials:

  • Amine-functionalized spirocycle (from Protocol 1)

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

  • Nitrogen atmosphere

Procedure:

  • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[4]

  • Add a solution of the amine-functionalized spirocycle (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the E3 ligand-linker intermediate.

Causality Behind Experimental Choices:

  • HATU is a highly efficient peptide coupling reagent that minimizes racemization and is effective for coupling sterically hindered amines and carboxylic acids.[14]

  • DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the activation and coupling reaction.

  • Anhydrous conditions are crucial to prevent the hydrolysis of the activated ester intermediate and ensure high coupling efficiency.

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal the primary amine on the spirocycle, which will be used for coupling to the warhead.

Materials:

  • Boc-protected E3 ligand-linker intermediate (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the Boc-protected intermediate in DCM.

  • Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.[10]

  • Stir the reaction at room temperature for 1-3 hours, monitoring the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting amine TFA salt is often used in the next step without further purification. Alternatively, it can be neutralized by dissolving in DCM and washing with saturated aqueous NaHCO₃ solution, followed by drying and concentration.

Causality Behind Experimental Choices:

  • TFA is a strong acid that efficiently cleaves the Boc group at room temperature.[][15] The byproducts, isobutylene and carbon dioxide, are volatile and easily removed.

  • The use of DCM as a solvent is common as it is inert to the acidic conditions and readily dissolves the starting material and product.

Protocol 4: Amide Coupling with Warhead

This final coupling step connects the deprotected linker to a carboxylic acid-functionalized warhead.

Materials:

  • Deprotected amine intermediate (from Protocol 3)

  • Carboxylic acid-functionalized warhead

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Follow the procedure outlined in Protocol 2, using the deprotected amine intermediate and the carboxylic acid-functionalized warhead as the coupling partners.

  • After the reaction is complete, perform an aqueous workup as described in Protocol 2.

  • Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).

  • Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.[16]

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of a PROTAC using the described protocols.

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1Reductive AminationNH₄OAc, NaBH(OAc)₃DCE/MeOHRT12-2460-80
2Amide Coupling (E3)HATU, DIPEADMFRT4-1670-90
3Boc DeprotectionTFADCMRT1-3>95 (crude)
4Amide Coupling (Warhead)HATU, DIPEADMFRT4-1660-80

Validation of PROTAC Activity: Assessing Target Protein Degradation

The ultimate validation of a synthesized PROTAC is its ability to induce the degradation of the target protein in a cellular context. Western blotting is a cornerstone technique for this assessment.[17]

Protocol 5: Western Blot Analysis of PROTAC-Mediated Protein Degradation

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Quantify the total protein concentration in each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Loading Control: Strip the membrane and re-probe with the primary antibody against the loading control to confirm equal protein loading across all lanes.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Conclusion and Future Perspectives

This compound represents a significant advancement in the toolkit for PROTAC design. Its unique spirocyclic and oxetane-containing structure provides a rigid, three-dimensional scaffold that can be leveraged to create PROTACs with enhanced potency, selectivity, and drug-like properties. The detailed protocols provided in this application note offer a robust and reproducible framework for the synthesis and evaluation of novel PROTACs incorporating this building block. As the field of targeted protein degradation continues to evolve, the rational design of linkers using innovative building blocks like this compound will be paramount in unlocking the full therapeutic potential of this transformative technology.

References

Application Notes & Protocols: Strategic Derivatization of the Ketone in 1-Oxa-6-azaspiro[3.3]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-Oxa-6-azaspiro[3.3]heptane in Modern Drug Discovery

The relentless pursuit of novel chemical matter with improved pharmacological profiles has led medicinal chemists to explore beyond flat, aromatic structures towards more three-dimensional molecular architectures. Spirocycles, particularly strained systems like the spiro[3.3]heptane motif, have emerged as exceptionally valuable scaffolds.[1][2] Their rigid, well-defined three-dimensional geometry allows for precise projection of functional groups into binding pockets, potentially enhancing potency and selectivity.[2]

The 1-oxa-6-azaspiro[3.3]heptane framework, a bioisostere of common heterocycles like morpholine and piperazine, offers a distinct advantage.[3] Incorporating this scaffold can improve key drug-like properties, including aqueous solubility and metabolic stability, while often reducing lipophilicity—a counterintuitive benefit given the addition of carbon atoms.[3]

The commercially available building block, tert-butyl 3-oxo-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate (CAS 1349199-61-6)[4], is a powerful platform for library synthesis. Its ketone functional group serves as a versatile chemical handle for introducing a wide array of substituents, enabling systematic exploration of the surrounding chemical space. This guide provides an in-depth analysis and detailed protocols for the most effective methods of derivatizing this ketone, empowering drug discovery programs to fully leverage this unique scaffold.

Overview of Primary Derivatization Strategies

The ketone on the oxetane ring of the 1-oxa-6-azaspiro[3.3]heptane core is amenable to a range of classic and modern organic transformations. The choice of reaction dictates the type of functionality introduced, allowing for tailored modifications to probe structure-activity relationships (SAR).

G Start Starting Scaffold 1-Oxa-6-azaspiro[3.3]heptan-3-one RA Reductive Amination Start->RA R¹R²NH, [H] WO Wittig Olefination Start->WO Ph₃P=CHR NA Nucleophilic Addition (e.g., Grignard) Start->NA 1. RMgBr 2. H₂O Amine Secondary/Tertiary Amine Derivatives RA->Amine Alkene Exocyclic Alkene Derivatives WO->Alkene Alcohol Tertiary Alcohol Derivatives NA->Alcohol

Caption: Key derivatization pathways for the spirocyclic ketone.

The three principal strategies detailed in this guide are:

  • Reductive Amination: The most widely used method in medicinal chemistry for converting ketones into amines, providing access to a diverse range of secondary and tertiary amines with varied steric and electronic properties.[5]

  • Wittig Olefination: A robust reaction for transforming the carbonyl into a carbon-carbon double bond, enabling the introduction of exocyclic alkenes which can serve as isosteres or points for further functionalization.[6][7]

  • Nucleophilic Addition: The reaction with organometallic reagents (e.g., Grignard or organolithium) to form tertiary alcohols, adding carbon-based substituents and creating a new stereocenter.

Protocol 1: Reductive Amination

Principle and Rationale

Reductive amination is a cornerstone of late-stage functionalization. The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to an iminium ion intermediate. This electrophilic species is then reduced in situ by a mild, selective hydride agent.

Choice of Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation. Its mild nature and steric bulk prevent the premature reduction of the starting ketone. It selectively reduces the protonated iminium ion, which is formed more readily under slightly acidic conditions, driving the reaction to completion. This method avoids the use of more toxic reagents like sodium cyanoborohydride and is tolerant of a wide range of functional groups.

G cluster_0 Reductive Amination Workflow Ketone Spirocyclic Ketone + Primary/Secondary Amine Iminium Iminium Ion Intermediate Ketone->Iminium H₂O (reversible) Product Final Amine Product Iminium->Product Reagent NaBH(OAc)₃ (Reducing Agent) Reagent->Iminium Hydride Transfer

Caption: Workflow for the reductive amination process.

Detailed Step-by-Step Methodology

Materials:

  • tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate

  • Primary or Secondary Amine (e.g., benzylamine, morpholine) (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and nitrogen/argon atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add tert-butyl 3-oxo-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate (1.0 eq, e.g., 213 mg, 1.0 mmol).

  • Dissolve the ketone in anhydrous DCM (e.g., 10 mL).

  • Add the desired amine (1.1 eq, e.g., 1.1 mmol) via syringe. Stir the mixture at room temperature for 20-30 minutes. Note: For less reactive amines or hindered ketones, the addition of a catalytic amount of acetic acid (0.1 eq) can facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq, e.g., 318 mg, 1.5 mmol) portion-wise over 5 minutes. Caution: Gas evolution (hydrogen) may occur.

  • Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a suitable eluent system, typically a gradient of ethyl acetate in hexanes) to yield the pure amine derivative.

Data and Expected Outcomes

The reductive amination protocol is highly robust and provides good to excellent yields for a wide variety of amines.

Amine SubstrateProduct TypeTypical YieldNotes
BenzylamineSecondary Amine85-95%Clean reaction, straightforward purification.
MorpholineTertiary Amine80-90%Generally high yielding.
AnilineSecondary Amine60-75%Less nucleophilic amines may require longer reaction times or catalytic acid.
Methylamine (2M in THF)Secondary Amine75-85%Use a solution of the amine; ensure accurate stoichiometry.

Protocol 2: Wittig Olefination

Principle and Rationale

The Wittig reaction is a powerful method for converting ketones into alkenes by reacting them with a phosphorus ylide (Wittig reagent).[8][9] The reaction's driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[7] For sterically hindered ketones, such as the spiro[3.3]heptane system, non-stabilized ylides (e.g., methylenetriphenylphosphorane) are generally effective.[6]

The procedure involves two key stages:

  • Ylide Formation: A phosphonium salt is deprotonated with a strong base to generate the nucleophilic ylide.

  • Olefination: The ylide attacks the ketone carbonyl, proceeding through a four-membered oxaphosphetane intermediate which collapses to the alkene and triphenylphosphine oxide.[9]

Detailed Step-by-Step Methodology (Methylenation)

Materials:

  • Methyltriphenylphosphonium bromide (CH₃PPh₃Br) (1.5 equivalents)

  • Potassium tert-butoxide (KOtBu) or n-Butyllithium (n-BuLi) (1.4 equivalents)

  • Tetrahydrofuran (THF), anhydrous

  • tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Ylide Preparation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.5 eq, e.g., 536 mg, 1.5 mmol).

  • Add anhydrous THF (10 mL) and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add the strong base. If using KOtBu (1.4 eq, e.g., 157 mg, 1.4 mmol), add it as a solid. If using n-BuLi (1.4 eq of a 1.6 M solution in hexanes, 0.88 mL), add it dropwise via syringe. The mixture should turn a characteristic bright yellow, indicating ylide formation.

  • Stir the ylide solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Olefination Reaction: Dissolve tert-butyl 3-oxo-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate (1.0 eq, 213 mg, 1.0 mmol) in anhydrous THF (5 mL) in a separate flask.

  • Transfer the ketone solution to the ylide solution via cannula or syringe at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material. For this hindered ketone, gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product contains the desired alkene and triphenylphosphine oxide. Purify by flash column chromatography (typically with a low percentage of ethyl acetate in hexanes) to isolate the exocyclic methylene product.

Characterization and Validation

All newly synthesized derivatives must be rigorously characterized to confirm their structure and assess purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure. For reductive amination products, the disappearance of the ketone signal and appearance of new signals for the amine substituent are key. For Wittig products, the appearance of alkene proton signals (~4.5-5.5 ppm) is diagnostic.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The 1-oxa-6-azaspiro[3.3]heptan-3-one scaffold is a premier building block for creating novel, three-dimensional molecules for drug discovery. The ketone handle provides a reliable entry point for diversification. The detailed protocols for reductive amination and Wittig olefination described herein are robust, scalable, and versatile, enabling medicinal chemists to efficiently generate libraries of analogs for SAR exploration. By leveraging these methods, researchers can unlock the full potential of this valuable scaffold to develop next-generation therapeutics with enhanced physicochemical and pharmacological properties.

References

Application Notes & Protocols: A Guide to Incorporating Spirocycles into DNA-Encoded Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

DNA-Encoded Library (DEL) technology has revolutionized early-stage drug discovery by enabling the synthesis and screening of libraries containing billions of unique small molecules.[1][2][3] A critical frontier in DEL synthesis is the incorporation of three-dimensional (3D) scaffolds that can explore novel, pharmaceutically relevant chemical space.[4] Spirocycles, with their conformationally restricted, non-planar structures, are particularly attractive motifs for generating molecules with improved physicochemical properties and target-binding profiles.[5] This guide provides a comprehensive overview of field-proven synthetic strategies for incorporating spirocyclic frameworks into DNA-encoded libraries. We delve into the causality behind experimental choices for key on-DNA reactions, including intramolecular cyclizations and multi-component reactions. Detailed, step-by-step protocols are provided alongside a discussion of the critical challenges and validation techniques inherent to this advanced area of chemical biology.

Introduction: The Imperative for 3D Scaffolds in DELs

DNA-Encoded Libraries (DELs) are vast collections of chemical compounds where each molecule is covalently linked to a unique DNA barcode that chronicles its synthetic history.[1][6] This paradigm allows for the simultaneous screening of billions of compounds against a biological target in a single experiment.[2][7] However, the efficacy of a DEL is fundamentally dependent on the structural diversity and quality of its constituent molecules.

Early DELs were often dominated by flat, sp²-rich structures, a consequence of the constraints imposed by DNA-compatible chemistry.[4] Yet, it is widely recognized in medicinal chemistry that molecules with greater three-dimensionality often exhibit superior pharmacological properties, including higher binding affinity, improved selectivity, and better metabolic stability.[5]

1.1 The Spirocyclic Advantage

Spirocycles are bicyclic systems where the two rings are connected by a single, shared quaternary carbon atom. This unique architecture imparts several desirable features:

  • Conformational Rigidity: The fixed spatial orientation of substituents on a spirocyclic core reduces the entropic penalty upon binding to a target, often leading to higher affinity.

  • Novel Chemical Space: Spirocycles provide a distinct 3D vectoral array for substituents, allowing for the exploration of binding pockets that are inaccessible to planar molecules.[5]

  • Improved Physicochemical Properties: The introduction of sp³-rich centers can lead to improved solubility and metabolic profiles compared to their aromatic counterparts.[4]

Incorporating these privileged scaffolds into DELs is a powerful strategy to enhance library quality and increase the probability of identifying novel, high-quality hit compounds for challenging drug targets.[5][8]

Synthetic Strategies for On-DNA Spirocycle Formation

The primary challenge in synthesizing spirocyclic DELs is the need for chemical reactions that are robust, high-yielding, and, most importantly, compatible with the delicate DNA barcode. Reactions must proceed under mild, typically aqueous conditions, without damaging the oligonucleotide tag.[4] Several powerful synthetic strategies have been adapted and optimized for this purpose.

2.1 Intramolecular Cyclization Reactions

Intramolecular reactions are particularly well-suited for DEL synthesis as they are kinetically favored, even at the low concentrations typical of on-DNA transformations.

The Intramolecular Heck Reaction

The palladium-catalyzed intramolecular Heck reaction is a powerful method for forming C-C bonds and has been successfully employed to construct spirocyclic systems, including those containing congested quaternary stereocenters.[9][10][11] The reaction involves the coupling of an aryl or vinyl halide with an alkene tethered to the same molecule.[10]

  • Mechanism Insight: The reaction proceeds via oxidative addition of the halide to a Pd(0) catalyst, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to form the cyclic product.[10] The choice of ligands, base, and solvent is critical to ensure catalyst turnover and prevent DNA damage.

  • DNA Compatibility: The reaction can be performed under mild, near-neutral conditions, making it highly compatible with DNA.[11] It has been used to generate a wide range of ring sizes and is a reliable method for creating complex polycyclic frameworks.[11][12][13]

Workflow: On-DNA Intramolecular Heck Reaction

G cluster_prep Substrate Preparation cluster_reaction Heck Cyclization cluster_analysis Validation DNA_Start DNA-Oligonucleotide (with amine linker) Acylation Acylation with Bifunctional Building Block (e.g., halo-aryl acid) DNA_Start->Acylation Alkene_Intro Amide coupling with alkene-containing amine Acylation->Alkene_Intro Heck_Substrate DNA-Tethered Heck Precursor Alkene_Intro->Heck_Substrate Reaction Pd(0) Catalyst Base, Co-solvent (e.g., Pd2(dba)3, SPhos) 37-50°C Heck_Substrate->Reaction Spiro_Product DNA-Conjugated Spirocycle Reaction->Spiro_Product Purification Ethanol Precipitation or Size Exclusion Spiro_Product->Purification Analysis UPLC-MS qPCR Purification->Analysis

Caption: Workflow for on-DNA Intramolecular Heck Reaction.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic transformation that condenses a β-arylethylamine (like tryptamine) with an aldehyde or ketone to form a heterocyclic ring system.[14][15] Its adaptation for on-DNA synthesis has enabled the creation of libraries based on the privileged tetrahydro-β-carboline scaffold.[16][17][18]

  • Mechanism Insight: The reaction is initiated by the formation of an iminium ion, which is then attacked by the nucleophilic aromatic ring (e.g., the indole C3 position) to form a spirocyclic intermediate.[14][15] This intermediate subsequently rearranges to yield the final product.

  • DNA Compatibility: Traditional Pictet-Spengler conditions often require strong acids, which are detrimental to DNA.[14][16] The key innovation for on-DNA synthesis has been the development of mild reaction conditions, often using weak acids or operating in buffered systems at slightly acidic pH, which facilitate the reaction without causing DNA depurination.[16]

2.2 Multi-Component Reactions (MCRs)

MCRs are highly efficient reactions where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials.[19] This convergence makes them ideal for rapidly building molecular complexity in DEL synthesis.[19][20]

  • Advantages for DELs: MCRs excel in creating diverse scaffolds from readily available building blocks.[20] Reactions like the Ugi and Passerini, often followed by a subsequent cyclization step, can generate complex spirocyclic architectures.[18] For example, a three-component reaction involving isatins, amino acids, and allenes can be used to synthesize spirooxindoles.[21]

  • DNA Compatibility: The challenge lies in finding MCRs that proceed under aqueous, DNA-compatible conditions. Many MCRs require organic solvents, but the use of co-solvents like DMSO or DMF in buffered aqueous solutions has proven effective. The Prins-type cyclization is another example of an MCR used to create spirocyclic tetrahydropyrans.[22]

2.3 Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis and is increasingly being applied to DELs.[3][23] These reactions use a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates under exceptionally mild conditions.[23][24]

  • Mechanism Insight: A photocatalyst (e.g., an Iridium or Ruthenium complex) is excited by visible light.[24] The excited-state catalyst can then engage in redox events with a substrate to form a radical, which can undergo intramolecular cyclization to form a spirocycle.[25][26][27] This approach has been used to synthesize spirocyclic γ-lactams via a 1,5-hydrogen atom transfer (HAT) followed by cyclization.[24]

  • DNA Compatibility: The mild, often room-temperature conditions and tolerance for aqueous media make photoredox catalysis highly suitable for on-DNA chemistry.[23][28] It allows for the formation of C-C and C-heteroatom bonds that are often difficult to achieve with traditional methods.[28]

Diagram: General Principle of On-DNA Photoredox Spirocyclization

G PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Light Visible Light (hν) Light->PC Excitation Radical DNA-Tethered Radical (S•) PC_excited->Radical SET Substrate DNA-Tethered Substrate (S) Substrate->Radical Spirocycle DNA-Conjugated Spirocycle Radical->Spirocycle Intramolecular Cyclization

Caption: Simplified photoredox cycle for on-DNA spirocyclization.

Key Considerations and Validation

The successful synthesis of a spirocyclic DEL requires careful planning and rigorous analytical validation at each step.

Parameter Key Considerations & Rationale Recommended Validation Method
DNA Compatibility Reagents, catalysts, solvents, and temperature must not degrade the DNA barcode. Strong acids/bases, certain metals, and high temperatures can cause depurination or strand cleavage.qPCR (to quantify intact DNA), Agarose Gel Electrophoresis (to check for degradation).
Reaction Yield On-DNA reactions are often performed at low concentrations (µM range). High-yielding reactions are essential for library quality. Low yields lead to a high proportion of failed sequences ("synthesis zeros").UPLC-MS analysis of a model reaction on a non-encoding DNA strand (e.g., a hexynyl-modified oligo) to directly observe product formation and quantify conversion.
Solvent System Many organic reactions require non-aqueous solvents. A balance must be struck using water-miscible co-solvents (e.g., DMSO, DMF, NMP) to solubilize reagents without precipitating the DNA.Empirical testing of co-solvent percentages to find the optimal balance between reagent solubility and DNA stability.
Purification Unreacted building blocks and excess reagents must be removed after each synthetic step to prevent interference with subsequent reactions.Ethanol precipitation is a common and effective method for purifying DNA conjugates. Size-exclusion chromatography (e.g., G-25 spin columns) can also be used.
Final Library QC The final library must be validated for integrity and to confirm the presence of the desired structures before screening.High-throughput DNA sequencing to confirm the diversity and distribution of barcodes. UPLC-MS on a representative subset of the library synthesized off-DNA.[29]

Protocols

The following protocols provide detailed, step-by-step methodologies for key on-DNA spirocyclization reactions. Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals.

Protocol 1: On-DNA Intramolecular Heck Reaction for Spirooxindole Synthesis

This protocol is adapted from methodologies that construct spirocyclic oxindoles, which are valuable scaffolds in medicinal chemistry.[9]

A. Materials & Reagents:

  • DNA-amine conjugate (5'-amine modified oligonucleotide, 10 nmol in 100 µL H₂O).

  • Building Block 1: 2-Iodo-4-nitrobenzoic acid.

  • Building Block 2: 3-Buten-1-amine hydrochloride.

  • Activation Reagent: HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base 1 (Coupling): Diisopropylethylamine (DIPEA).

  • Heck Catalyst Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

  • Base 2 (Heck): Potassium carbonate (K₂CO₃).

  • Solvents: N,N-Dimethylformamide (DMF), 1,4-Dioxane, Nuclease-free water.

  • Buffers: 1 M HEPES buffer (pH 7.5).

  • Purification: 3 M Sodium acetate (NaOAc, pH 5.2), cold absolute ethanol.

B. Procedure: Synthesis of Heck Precursor

  • Step 1 (Acylation):

    • To the 10 nmol DNA-amine solution, add 100 µL of DMF.

    • In a separate tube, dissolve 2-Iodo-4-nitrobenzoic acid (10 µmol, 1000 eq.) and HATU (9.5 µmol, 950 eq.) in 50 µL DMF. Add DIPEA (20 µmol, 2000 eq.) and vortex for 2 minutes to pre-activate.

    • Add the activated acid solution to the DNA solution. Vortex gently and react at 25°C for 4 hours.

    • Purify the DNA conjugate by adding 0.1 volumes of 3 M NaOAc and 3 volumes of cold ethanol. Centrifuge at 14,000 rpm for 30 min, discard the supernatant, and wash the pellet with 70% ethanol. Resuspend the pellet in 100 µL of water.

  • Step 2 (Alkene Installation):

    • To the purified DNA conjugate from Step 1, add 100 µL of DMF.

    • In a separate tube, dissolve 3-Buten-1-amine hydrochloride (10 µmol, 1000 eq.) and HATU (9.5 µmol, 950 eq.) in 50 µL DMF. Add DIPEA (20 µmol, 2000 eq.) and vortex for 2 minutes.

    • Add the activated amine solution to the DNA solution. React at 25°C for 4 hours.

    • Purify the DNA by ethanol precipitation as described above. Resuspend the DNA-Heck precursor pellet in 100 µL of 10 mM HEPES buffer (pH 7.5).

C. Procedure: Heck Cyclization

  • Prepare a catalyst/ligand stock solution: Dissolve Pd₂(dba)₃ (0.5 µmol) and SPhos (2.2 µmol) in 100 µL of degassed 1,4-dioxane.

  • In a new tube, add the 10 nmol DNA-Heck precursor.

  • Add K₂CO₃ (10 µmol, 1000 eq.).

  • Add 10 µL of the catalyst/ligand stock solution.

  • Seal the tube, vortex gently, and heat at 50°C for 6 hours.

  • Cool the reaction to room temperature. Purify by ethanol precipitation to remove the catalyst and reagents.

  • Resuspend the final DNA-spirocycle conjugate in nuclease-free water for analysis.

D. Analytical Validation

  • Analyze a small aliquot of the product using UPLC-MS to confirm the mass change corresponding to the cyclization (loss of HI).

  • Quantify the recovery of intact DNA using a qPCR assay.

Protocol 2: On-DNA Pictet-Spengler Reaction

This protocol is adapted from methods developed for the mild, solution-phase synthesis of tryptoline-containing libraries.[16]

A. Materials & Reagents:

  • DNA-tryptamine conjugate (prepared by coupling tryptamine to a DNA-carboxylic acid headpiece, 10 nmol in 100 µL H₂O).

  • Building Block: 4-Carboxybenzaldehyde.

  • Acid Catalyst: Acetic acid.

  • Solvents: Dimethyl sulfoxide (DMSO), Nuclease-free water.

  • Buffer: 0.5 M MES buffer (pH 6.0).

  • Purification: G-25 size-exclusion spin columns.

B. Procedure: Pictet-Spengler Cyclization

  • To the 10 nmol DNA-tryptamine conjugate, add 50 µL of DMSO.

  • Add 4-Carboxybenzaldehyde (20 µmol, 2000 eq.) dissolved in 20 µL DMSO.

  • Add 20 µL of 0.5 M MES buffer (pH 6.0).

  • Add 10 µL of acetic acid.

  • Vortex the solution gently and incubate at 37°C for 12 hours.

  • Quench the reaction by adding 1 volume of water.

  • Purify the reaction mixture using a G-25 spin column according to the manufacturer's instructions to remove excess aldehyde and acid.

  • Elute the final DNA-spirocycle conjugate in nuclease-free water.

C. Analytical Validation

  • Confirm product formation via UPLC-MS analysis, observing the expected mass shift.

  • Use a DNA quantification method (e.g., NanoDrop or Qubit) to determine the final concentration.

Conclusion and Future Outlook

The incorporation of spirocycles into DNA-encoded libraries represents a significant step toward producing screening collections with enhanced structural and stereochemical complexity.[20] Methodologies such as the intramolecular Heck reaction, Pictet-Spengler condensation, and photoredox catalysis have been successfully adapted to be compatible with the constraints of on-DNA synthesis.[12][16][28] These strategies enable the exploration of novel and highly valuable chemical space, increasing the potential for discovering potent and selective modulators of difficult-to-drug targets.[1][30]

Future advancements will likely focus on expanding the repertoire of DNA-compatible spirocycle-forming reactions, developing enantioselective methods to control stereochemistry at the spiro-center, and integrating these complex scaffolds into automated DEL synthesis platforms. As the field continues to mature, spirocyclic DELs will undoubtedly play an increasingly crucial role in the landscape of modern drug discovery.[2][8]

References

Application Notes and Protocols for the Synthesis of Spirocyclic Analogues of Known Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of three-dimensional (3D) structural motifs is a cornerstone of innovative drug design. Spirocycles, characterized by two rings sharing a single common atom, have emerged as particularly valuable scaffolds.[1] Their inherent rigidity and defined 3D geometry can confer significant advantages over more traditional, often planar, aromatic structures. By replacing a flat aromatic ring or a flexible aliphatic chain with a spirocyclic core, medicinal chemists can achieve a range of desirable outcomes, including enhanced binding affinity and selectivity for the target protein, improved physicochemical properties such as solubility and metabolic stability, and the exploration of novel intellectual property space.[2][3][4] The increasing prevalence of spirocyclic frameworks in recently approved drugs is a testament to their growing importance in the pharmaceutical industry.[5]

This application note provides detailed protocols for two robust and widely applicable synthetic strategies for constructing spirocyclic architectures, enabling researchers to generate novel analogues of existing drugs or lead compounds. The methodologies presented are the Bucherer-Bergs reaction for the synthesis of spiro-hydantoins and a Ring-Closing Metathesis (RCM) approach for the preparation of spiro-oxindoles.

Diagram: Conceptual Workflow for Spirocyclic Analogue Synthesis

Spirocyclic Analogue Synthesis Workflow cluster_start Starting Material Selection cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Analysis cluster_end Final Product Known Drug Scaffold Known Drug Scaffold Strategy A Bucherer-Bergs Reaction Known Drug Scaffold->Strategy A Or Simplifed Analogue Or Simplified Analogue Strategy B Ring-Closing Metathesis (RCM) Or Simplifed Analogue->Strategy B Protocol A Detailed Protocol for Spiro-Hydantoin Synthesis Strategy A->Protocol A Protocol B Detailed Protocol for Spiro-Oxindole Synthesis Strategy B->Protocol B Spectroscopic Analysis NMR, MS, IR Protocol A->Spectroscopic Analysis Protocol B->Spectroscopic Analysis Purity Determination HPLC, Elemental Analysis Spectroscopic Analysis->Purity Determination Spirocyclic Analogue Spirocyclic Analogue Purity Determination->Spirocyclic Analogue

Caption: A conceptual workflow for the synthesis of spirocyclic drug analogues.

Protocol 1: Synthesis of Spiro-Hydantoins via the Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic multicomponent reaction that provides efficient access to 5,5-disubstituted hydantoins from a ketone or aldehyde, potassium cyanide, and ammonium carbonate.[2][3] This one-pot synthesis is highly valuable for generating spiro-hydantoins from cyclic ketones, which are common structural motifs in many drug molecules. The resulting spiro-hydantoin can be considered a bioisosteric replacement for a gem-dimethyl group or a constrained analogue of a more flexible substituent.

Causality Behind Experimental Choices

The reaction proceeds through the in situ formation of a cyanohydrin from the ketone and cyanide, followed by reaction with ammonia (from ammonium carbonate) to form an aminonitrile. Subsequent cyclization with carbon dioxide (also from ammonium carbonate) yields the hydantoin ring.[2][3] The use of a sealed vessel is crucial to maintain a sufficient concentration of the gaseous reagents (ammonia and carbon dioxide) and to prevent the escape of toxic hydrogen cyanide. An aqueous alcohol solution is typically used as the solvent to ensure the solubility of both the organic ketone and the inorganic salts.[4]

Detailed Step-by-Step Methodology: Synthesis of 8-azaspiro[4.5]decan-7,9-dione

This protocol describes the synthesis of a spiro-hydantoin from cyclohexanone, a simple and readily available cyclic ketone that serves as an excellent model for more complex drug scaffolds.

Materials:

  • Cyclohexanone

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Pressure vessel or sealed tube

Procedure:

  • Reaction Setup: In a suitable pressure vessel, combine cyclohexanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq).[3][6]

  • Solvent Addition: Add a 1:1 mixture of ethanol and water to the vessel, ensuring the final concentration of cyclohexanone is approximately 0.5 M.

  • Reaction Conditions: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the vessel to room temperature and then to 0 °C in an ice bath.

  • Precipitation: Slowly and carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 6. The spiro-hydantoin product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield the pure 8-azaspiro[4.5]decan-7,9-dione.[4]

Data Presentation: Representative Examples of Bucherer-Bergs Reaction
Starting KetoneProductReaction Time (h)Yield (%)Reference
Cyclohexanone8-azaspiro[4.5]decan-7,9-dione1885[7]
Cyclopentanone7-azaspiro[4.4]nonan-6,8-dione2478[4]
4-tert-Butylcyclohexanone2-tert-Butyl-8-azaspiro[4.5]decan-7,9-dione2482[4]

Protocol 2: Synthesis of Spiro-Oxindoles via Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) has revolutionized the synthesis of cyclic molecules, offering a powerful and functional group-tolerant method for the formation of carbon-carbon double bonds.[8] This protocol details the synthesis of a spiro-oxindole, a privileged scaffold in medicinal chemistry found in numerous biologically active natural products and synthetic compounds.[9] The strategy involves a two-step sequence: the diallylation of an oxindole at the C3 position, followed by an RCM reaction catalyzed by a Grubbs-type ruthenium catalyst.

Causality Behind Experimental Choices

The first step, diallylation, introduces the two terminal alkene functionalities required for the subsequent RCM reaction. A strong base, such as sodium hydride (NaH), is used to deprotonate the acidic C3-proton of the oxindole, generating a nucleophilic enolate that reacts with allyl bromide.[2] The choice of a polar aprotic solvent like tetrahydrofuran (THF) is ideal for this type of alkylation.

The second step is the RCM reaction itself. Grubbs' first-generation catalyst is a robust and commercially available catalyst that is effective for the formation of five- and six-membered rings.[2] The reaction is typically carried out in a non-polar solvent like toluene to ensure good solubility of the catalyst and substrate. Performing the reaction under an inert atmosphere (e.g., nitrogen) is crucial to prevent catalyst deactivation.

Diagram: Synthetic Workflow for Spiro-Oxindole Synthesis via RCM

Caption: Workflow for the two-step synthesis of spiro-oxindoles via RCM.

Detailed Step-by-Step Methodology: Synthesis of N-Methyl-spiro[cyclopent-3-ene-1,3'-indolin]-2'-one

This protocol is adapted from the work of Nath et al. and describes the synthesis of a spiro-oxindole from N-methyl-2-oxindole.[2]

Part A: Synthesis of 3,3-Diallyl-1-methylindolin-2-one

Materials:

  • N-methyl-2-oxindole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Allyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a stirred suspension of sodium hydride (2.5 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of N-methyl-2-oxindole (1.0 eq) in anhydrous THF dropwise at room temperature.

  • Addition of Alkylating Agent: After the initial effervescence ceases, add allyl bromide (2.5 eq) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 7 hours.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., petroleum ether/ethyl acetate) to afford the pure 3,3-diallyl-1-methylindolin-2-one.

Part B: Synthesis of N-Methyl-spiro[cyclopent-3-ene-1,3'-indolin]-2'-one

Materials:

  • 3,3-Diallyl-1-methylindolin-2-one

  • Grubbs' Catalyst I

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: Dissolve 3,3-diallyl-1-methylindolin-2-one (1.0 eq) in anhydrous toluene in a flask under a nitrogen atmosphere.

  • Catalyst Addition: Add Grubbs' Catalyst I (2 mol%) to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 5 hours.

  • Solvent Removal: After the reaction is complete, remove the toluene under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using a suitable eluent (e.g., petroleum ether/ethyl acetate) to yield the pure spiro-oxindole product.[2]

Data Presentation: Representative Examples of RCM for Spiro-Oxindole Synthesis
N-Substituent of OxindoleProductYield (RCM Step, %)Reference
MethylN-Methyl-spiro[cyclopent-3-ene-1,3'-indolin]-2'-one92[2]
BenzylN-Benzyl-spiro[cyclopent-3-ene-1,3'-indolin]-2'-one90[2]
Unsubstituted (H)Spiro[cyclopent-3-ene-1,3'-indolin]-2'-one85[2]

Conclusion

The strategic incorporation of spirocyclic scaffolds offers a powerful approach to modulate the properties of drug candidates and explore novel chemical space. The detailed protocols provided herein for the Bucherer-Bergs reaction and Ring-Closing Metathesis offer researchers practical and versatile methods for the synthesis of spiro-hydantoins and spiro-oxindoles, respectively. These methodologies can be readily adapted to a wide range of substrates, enabling the creation of diverse libraries of spirocyclic analogues for drug discovery programs.

References

Application Note: 2-Oxa-6-azaspiro[3.3]heptane as a Superior Bioisostere for Morpholine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In medicinal chemistry, the morpholine moiety is a ubiquitous heterocyclic scaffold. However, its application is often hampered by inherent liabilities, including susceptibility to oxidative metabolism and a tendency to increase lipophilicity. This application note details the strategic replacement of morpholine with 2-oxa-6-azaspiro[3.3]heptane (OASH), a novel three-dimensional scaffold that offers significant advantages in physicochemical and pharmacokinetic properties. We provide a comprehensive guide, including a comparative analysis, synthetic protocols, and case studies, to facilitate the seamless integration of OASH into drug discovery pipelines.

The Morpholine Problem: Navigating Inherent Liabilities

The morpholine ring is a common feature in numerous approved drugs and clinical candidates. Its popularity stems from its ability to improve aqueous solubility and act as a hydrogen bond acceptor. However, its widespread use has also revealed significant drawbacks:

  • Metabolic Instability: The ether linkage and the α-carbons to the nitrogen in the morpholine ring are susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to the formation of undesired metabolites and potentially impacting the drug's half-life and safety profile.

  • Increased Lipophilicity: While intended to enhance solubility, the morpholine ring can, in some contexts, contribute to an overall increase in a molecule's lipophilicity (logP/logD), which can negatively affect its absorption, distribution, metabolism, and excretion (ADME) properties and increase the risk of off-target effects.

  • "Flatland" Chemistry: The chair conformation of morpholine, while three-dimensional, offers limited conformational diversity. The current paradigm in drug discovery emphasizes the exploration of novel, three-dimensional chemical space to improve target engagement and selectivity.[1][2]

2-Oxa-6-azaspiro[3.3]heptane (OASH): A Three-Dimensional Solution

2-Oxa-6-azaspiro[3.3]heptane has emerged as a highly effective bioisosteric replacement for morpholine, addressing many of its inherent limitations.[3][4] The spirocyclic nature of OASH introduces a rigid, three-dimensional architecture that offers several key advantages.[5][6][7]

Physicochemical Property Enhancement

The replacement of morpholine with OASH can lead to a significant improvement in a molecule's physicochemical properties. The introduction of the spirocyclic core generally results in:

  • Lowered Lipophilicity (logD): Counterintuitively, the addition of a carbon atom in the spirocyclic framework often leads to a decrease in the measured logD at physiological pH (7.4).[8] This phenomenon is attributed to the increased basicity of the nitrogen atom in the OASH scaffold, which leads to a higher proportion of the protonated, more water-soluble form of the molecule.

  • Increased Aqueous Solubility: The lower lipophilicity and unique topology of OASH-containing compounds often translate to improved aqueous solubility.[9][10]

  • Enhanced Metabolic Stability: The rigid, strained ring system of OASH is less prone to enzymatic degradation compared to the more flexible morpholine ring, leading to improved metabolic stability.[9][11]

Comparative Analysis: OASH vs. Morpholine

The following table summarizes the key physicochemical differences observed when replacing a morpholine moiety with OASH.

PropertyMorpholine2-Oxa-6-azaspiro[3.3]heptane (OASH)Rationale for Improvement
Structure Saturated 6-membered heterocycleSpirocyclic 4-membered ringsIncreased Fsp3 character and 3-dimensionality.[1]
Lipophilicity (logD7.4) Generally higherOften significantly lower (ΔlogD up to -1.2)[8]Increased basicity leads to higher protonation at physiological pH.[8]
Aqueous Solubility ModerateGenerally improved[9][11]A consequence of lower lipophilicity and unique crystal packing.
Metabolic Stability Susceptible to oxidationGenerally more stable[10][11]Rigid spirocyclic structure is less accessible to metabolic enzymes.
Basicity (pKa) Lower (e.g., ~6.7 in a specific scaffold)[8]Higher (e.g., ~8.2 in the same scaffold)[8]Altered ring strain and electronics of the nitrogen lone pair.

Workflow for Morpholine Replacement with OASH

The strategic replacement of a morpholine scaffold with OASH can be conceptualized in the following workflow:

workflow cluster_0 Design & Synthesis cluster_1 Characterization & Optimization Identify_Morpholine Identify Morpholine-Containing Lead Compound Synthesize_OASH Synthesize OASH Building Block Identify_Morpholine->Synthesize_OASH Bioisosteric Replacement Strategy Couple_OASH Couple OASH to Scaffold Synthesize_OASH->Couple_OASH Analyze_Properties Analyze Physicochemical Properties (logD, pKa, etc.) Couple_OASH->Analyze_Properties Assess_ADME Assess In Vitro ADME (Metabolic Stability, Permeability) Analyze_Properties->Assess_ADME Evaluate_Activity Evaluate Biological Activity (Potency, Selectivity) Assess_ADME->Evaluate_Activity Iterate Iterate on Design Evaluate_Activity->Iterate Iterate->Identify_Morpholine

Caption: Workflow for replacing morpholine with OASH.

Experimental Protocols

The following protocols provide a general framework for the synthesis and incorporation of OASH into a target scaffold.

Synthesis of 2-Oxa-6-azaspiro[3.3]heptane (as a stable salt)

Several synthetic routes to OASH have been reported. A scalable and robust method involves the cyclization of tribromopentaerythritol followed by deprotection.[3][12] More recent procedures have focused on improving the scalability and handling of the final product by isolating it as a sulfonate salt, which is more stable and soluble than the oxalate salt.[12][13]

Protocol: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane p-Toluenesulfonate Salt

This protocol is adapted from a scalable synthesis developed by Merachem and Bayer.[3]

Step 1: Synthesis of N-Benzyl-2-oxa-6-azaspiro[3.3]heptane

  • To a solution of tribromopentaerythritol in a suitable solvent (e.g., toluene), add a base such as sodium hydroxide to facilitate the intramolecular substitution to form the oxetane ring.

  • After completion of the first step, add benzylamine and a non-nucleophilic base like DBU to the reaction mixture to achieve the intermolecular substitution and formation of the N-benzylated spirocycle.

  • Purify the product by standard methods (e.g., chromatography).

Step 2: Debenzylation and Salt Formation

  • Dissolve the N-benzyl-2-oxa-6-azaspiro[3.3]heptane in a suitable solvent like methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Pressurize the reaction vessel with hydrogen gas (e.g., 5 bar) and stir until complete conversion is observed (monitor by TLC or LC-MS).

  • Filter off the catalyst and treat the filtrate containing the free base of OASH with one equivalent of p-toluenesulfonic acid.

  • Isolate the p-toluenesulfonate salt of OASH by precipitation and filtration. This salt is typically a stable, non-hygroscopic solid.[3]

Incorporation of OASH into a Target Scaffold

The incorporation of the OASH moiety can be achieved through standard coupling reactions, such as nucleophilic aromatic substitution (SNAr) or reductive amination.

Protocol: SNAr Coupling of OASH with an Aryl Halide

This protocol describes a general procedure for coupling OASH with an activated aryl halide.

  • To a solution of the aryl halide (1 equivalent) in a polar aprotic solvent (e.g., DMSO, DMF, or sulfolane[14]), add the 2-oxa-6-azaspiro[3.3]heptane salt (1.1-1.5 equivalents) and a suitable base (e.g., K2CO3, Cs2CO3, or DIPEA, 2-3 equivalents).

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired OASH-containing compound.

Visualizing the Structural and Property Advantages

The structural rigidity and unique topology of OASH directly influence its advantageous properties compared to the more flexible morpholine.

advantages cluster_morpholine Morpholine cluster_oash 2-Oxa-6-azaspiro[3.3]heptane (OASH) M_Structure Flexible Chair Conformation M_Properties Higher logD Metabolically Liable M_Structure->M_Properties leads to O_Properties Lower logD Metabolically Stable Improved Solubility O_Structure Rigid Spirocyclic Scaffold (Increased 3D Character) O_Structure->O_Properties results in

Caption: OASH vs. Morpholine: Structural and Property Comparison.

Case Studies: OASH in Action

Several published studies have demonstrated the successful application of OASH as a morpholine bioisostere, resulting in compounds with improved drug-like properties.

Case Study 1: AZD1979 Analogue [8]

CompoundScaffoldpKalogD7.4Permeability (10-6 cm/s)hERG Inhibition (IC50 µM)
6a Morpholine6.72.81648
6b OASH8.21.62243

In this example, the replacement of morpholine with OASH in an analogue of the FFA2 antagonist AZD1979 led to a significant decrease in lipophilicity (ΔlogD7.4 = -1.2) and an increase in basicity (ΔpKa = +1.5), without compromising permeability or hERG inhibition.[8]

Case Study 2: Linezolid Analogue [8]

The antibiotic linezolid is susceptible to non-oxidative metabolism of its morpholine ring. Replacing it with OASH was proposed to create a more stable bioisostere. The resulting compound retained its antibacterial activity against multiple strains, demonstrating the viability of this replacement strategy.[8]

Conclusion

2-Oxa-6-azaspiro[3.3]heptane represents a significant advancement in scaffold design for medicinal chemistry. Its inherent three-dimensionality and ability to confer improved physicochemical and pharmacokinetic properties make it an excellent bioisosteric replacement for the often-problematic morpholine moiety. By employing the synthetic strategies and design principles outlined in this application note, researchers can effectively leverage the advantages of OASH to develop safer and more efficacious drug candidates.

References

Application Notes and Protocols for the Scalable Synthesis of Azaspiro[3.3]heptane Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Azaspiro[3.3]heptanes in Modern Drug Discovery

The azaspiro[3.3]heptane scaffold has emerged as a privileged motif in contemporary medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to commonly used saturated heterocycles such as piperidine and morpholine. The inherent conformational constraint of the spirocyclic system provides a unique spatial arrangement of substituents, enabling novel interactions with biological targets. Furthermore, azaspiro[3.3]heptanes often confer improved physicochemical properties to drug candidates, including enhanced aqueous solubility and metabolic stability, which are critical for successful drug development.[1][2][3] This guide provides an in-depth overview of scalable synthetic routes to key azaspiro[3.3]heptane intermediates, focusing on practical, field-proven protocols and the underlying chemical principles that govern these transformations.

Strategic Approaches to Azaspiro[3.3]heptane Core Synthesis

The construction of the strained azaspiro[3.3]heptane ring system requires careful consideration of synthetic strategy. Two principal approaches have proven to be robust and scalable: the synthesis of 2-azaspiro[3.3]heptanes and their derivatives, and the construction of the isomeric 1-azaspiro[3.3]heptanes.

I. Scalable Synthesis of 2-Azaspiro[3.3]heptane and its Analogs

The 2-azaspiro[3.3]heptane framework is a widely explored bioisostere of piperidine. Several scalable routes have been developed, often commencing from readily available starting materials. A particularly efficient strategy involves the construction of a 2-oxa-6-azaspiro[3.3]heptane intermediate, which can then be further functionalized.

A robust and scalable two-step process for the synthesis of a key intermediate, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, has been reported, demonstrating the feasibility of large-scale production.[4] This method circumvents the use of protecting groups and proceeds via a key double N-alkylation of an aniline derivative with 3,3-bis(bromomethyl)oxetane.[4]

Conceptual Workflow for 2-Oxa-6-azaspiro[3.3]heptane Synthesis

start Tribromoneopentyl Alcohol oxetane_formation Oxetane Ring Formation (NaOH, Schotten-Baumann) start->oxetane_formation bbmo 3,3-bis(bromomethyl)oxetane (BBMO) oxetane_formation->bbmo alkylation Double N-Alkylation (Hydroxide-facilitated) bbmo->alkylation aniline 2-Fluoro-4-nitroaniline aniline->alkylation product 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane alkylation->product

Caption: Scalable synthesis of a 2-oxa-6-azaspiro[3.3]heptane intermediate.

Protocol 1: Gram-Scale Synthesis of 2-Azaspiro[3.3]heptane

This protocol details the deprotection of a tosyl-protected 2-azaspiro[3.3]heptane, a common intermediate in several synthetic routes. The choice of sodium naphthalenide as the deprotecting agent is crucial for efficient removal of the tosyl group under mild conditions, preserving the strained spirocyclic core.

Materials:

  • 2-Tosyl-2-azaspiro[3.3]heptane

  • 1,2-Dimethoxyethane (DME)

  • Naphthalene

  • Sodium metal

  • Water

  • Silica gel

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Preparation of Sodium Naphthalenide Solution: In a separate flask under an inert atmosphere, dissolve naphthalene in dry DME. Add small pieces of sodium metal with vigorous stirring until a deep green color persists, indicating the formation of the radical anion.

  • Deprotection Reaction: Dissolve 2-tosyl-2-azaspiro[3.3]heptane (7.3 g, 0.03 mol) in 30 mL of 1,2-dimethoxyethane.

  • Cool the solution in an ice-water bath.

  • Slowly add 50 mL of the freshly prepared sodium naphthalenide solution dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quenching and Work-up: Carefully quench the reaction with water.

  • Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of dichloromethane to methanol (20:1 to 1:0) to yield 2-azaspiro[3.3]heptane (2.41 g, 83% yield).[5]

Safety Precautions:

  • Sodium metal is highly reactive and pyrophoric. Handle under an inert atmosphere and away from water.

  • 1,2-Dimethoxyethane is a flammable liquid.

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

II. Modular and Scalable Synthesis of 1-Azaspiro[3.3]heptanes

The synthesis of 1-azaspiro[3.3]heptanes has historically been more challenging. However, recent advancements have enabled their modular and scalable preparation, opening up new avenues for their use as piperidine bioisosteres.[2] A key strategy involves a thermal [2+2] cycloaddition between an endocyclic alkene and Graf's isocyanate to form a spirocyclic β-lactam, which is then reduced to the desired 1-azaspiro[3.3]heptane.[2]

The choice of reducing agent for the β-lactam is critical. While potent reducing agents like lithium aluminum hydride (LiAlH₄) can lead to undesired ring cleavage, alane (AlH₃) has been shown to be effective for the smooth reduction of the lactam on a multigram scale, highlighting the importance of reagent selection in achieving the desired outcome.[2]

Conceptual Workflow for 1-Azaspiro[3.3]heptane Synthesis

alkene Endocyclic Alkene cycloaddition Thermal [2+2] Cycloaddition alkene->cycloaddition isocyanate Graf's Isocyanate (ClO₂S-NCO) isocyanate->cycloaddition lactam Spirocyclic β-Lactam cycloaddition->lactam reduction Reduction (Alane) lactam->reduction product 1-Azaspiro[3.3]heptane reduction->product

Caption: Key steps in the scalable synthesis of 1-azaspiro[3.3]heptanes.

Protocol 2: Gram-Scale Synthesis of a Substituted 1-Azaspiro[3.3]heptane Derivative (General Procedure)

This protocol outlines the general steps for the synthesis of substituted 1-azaspiro[3.3]heptanes, which can be adapted based on the specific substitution pattern desired.

Materials:

  • Substituted endocyclic alkene

  • Graf's isocyanate (chlorosulfonyl isocyanate)

  • Anhydrous solvent (e.g., toluene)

  • Alane (AlH₃) solution in THF

  • Anhydrous THF

  • Aqueous work-up reagents (e.g., Rochelle's salt solution)

  • Drying agent (e.g., Na₂SO₄)

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

Step 1: [2+2] Cycloaddition

  • In a flame-dried flask under an inert atmosphere, dissolve the endocyclic alkene in an anhydrous solvent.

  • Cool the solution to the appropriate temperature (typically 0 °C to room temperature).

  • Slowly add a solution of Graf's isocyanate in the same solvent.

  • Allow the reaction to stir until completion, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Purify the resulting spirocyclic β-lactam by column chromatography or recrystallization.

Step 2: Reduction of the β-Lactam

  • Dissolve the purified β-lactam in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of alane in THF.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and wash with THF.

  • Dry the combined organic phases over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude 1-azaspiro[3.3]heptane derivative by column chromatography or distillation.[2][6]

Safety Precautions:

  • Graf's isocyanate is highly reactive and corrosive. Handle with extreme care in a fume hood.

  • Alane is a pyrophoric reagent. Handle under an inert atmosphere.

  • The quenching of the alane reduction is highly exothermic and generates hydrogen gas. Perform this step slowly and with caution.

Data Summary: Comparison of Synthetic Routes

RouteKey IntermediateStarting MaterialsScaleOverall YieldKey Advantages
2-Oxa-6-azaspiro[3.3]heptane 6-Aryl-2-oxa-6-azaspiro[3.3]heptaneTribromoneopentyl alcohol, ArylamineUp to 100 g~63% (over 2 steps)Protecting group-free, uses commercially available starting materials.[4]
2-Azaspiro[3.3]heptane 2-Tosyl-2-azaspiro[3.3]heptaneCyclobutane-1,1-diyldimethanolGram-scale83% (deprotection step)High-yielding deprotection under mild conditions.[5]
1-Azaspiro[3.3]heptane Spirocyclic β-lactamSubstituted endocyclic alkene, Graf's isocyanateMultigram-scaleVaries with substrateModular, allows for diverse substitution patterns.[2]

Conclusion and Future Outlook

The synthetic routes outlined in this guide provide robust and scalable methods for accessing valuable azaspiro[3.3]heptane intermediates. The choice of a particular route will depend on the desired substitution pattern and the specific needs of the drug discovery program. As the demand for novel, three-dimensional scaffolds continues to grow, the development of even more efficient and versatile synthetic methodologies for azaspiro[3.3]heptanes will undoubtedly remain an active area of research. The protocols and insights provided herein are intended to empower researchers to confidently incorporate these valuable building blocks into their synthetic endeavors.

References

Application Notes and Protocols for the Functionalization of Spiro[3.3]heptanes with Multiple Exit Vectors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Drug Discovery

The paradigm of drug design is continually evolving, with a pronounced shift away from planar, aromatic structures towards sp³-rich, three-dimensional scaffolds. This "escape from flatland" is driven by the pursuit of compounds with improved physicochemical properties, such as enhanced solubility and metabolic stability, and the ability to access novel biological targets.[1][2] Among the burgeoning class of saturated scaffolds, the spiro[3.3]heptane framework has emerged as a particularly compelling motif.[1][2][3] Its rigid, bicyclic structure provides a well-defined and predictable orientation of substituents in three-dimensional space, making it an excellent bioisostere for benzene and other cyclic systems.[2][4][5] The strategic functionalization of the spiro[3.3]heptane core with multiple "exit vectors"—points for further chemical elaboration—unlocks vast regions of chemical space for the exploration of structure-activity relationships (SAR).

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of synthetic strategies for the preparation of spiro[3.3]heptane-based building blocks bearing multiple functional groups. We will delve into the causality behind key experimental choices and present robust, field-proven protocols to empower the seamless integration of these valuable scaffolds into drug discovery programs.

Strategic Overview: Accessing Multiply Functionalized Spiro[3.3]heptanes

The synthesis of spiro[3.3]heptanes with multiple exit vectors can be broadly categorized into two main approaches:

  • Construction of a pre-functionalized cyclobutane ring followed by spirocyclization: This strategy involves the synthesis of a cyclobutane derivative bearing one or more functional groups, which is then elaborated to form the second ring of the spiro[3.3]heptane system.

  • Post-functionalization of a spiro[3.3]heptane core: This approach begins with a simple spiro[3.3]heptane derivative, which is then selectively functionalized at various positions.

The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials. Below, we present a logical workflow to guide the synthetic chemist in navigating these choices.

G start Desired Spiro[3.3]heptane Target strategy Choice of Synthetic Strategy start->strategy pre_func Pre-functionalization of Cyclobutane strategy->pre_func Defined substitution pattern needed post_func Post-functionalization of Spiro[3.3]heptane strategy->post_func Simple starting material available sub_pre_func Synthesis of Functionalized Cyclobutane Intermediate pre_func->sub_pre_func sub_post_func Synthesis of Core Spiro[3.3]heptane post_func->sub_post_func spirocyclization Spirocyclization Reaction sub_pre_func->spirocyclization final_product Multiply Functionalized Spiro[3.3]heptane spirocyclization->final_product selective_func Selective Functionalization sub_post_func->selective_func selective_func->final_product

Figure 1: A decision-making workflow for the synthesis of functionalized spiro[3.3]heptanes.

Protocol 1: Synthesis of a Disubstituted Spiro[3.3]heptane via Double Alkylation of a Malonate Ester

This protocol details a robust and scalable method for the synthesis of a spiro[3.3]heptane dicarboxylic acid, a versatile building block with two exit vectors. The key step involves the double alkylation of diethyl malonate with a 1,1-bis(bromomethyl)cyclobutane derivative.[6]

Experimental Workflow

G start 1,1-Bis(bromomethyl)-3- (trifluoromethyl)cyclobutane cyclization Double Alkylation/ Cyclization start->cyclization malonate Diethyl Malonate malonate->cyclization base Base (e.g., NaH) base->cyclization saponification Saponification cyclization->saponification decarboxylation Decarboxylation saponification->decarboxylation product 6-(Trifluoromethyl)spiro[3.3]heptane- 2-carboxylic acid decarboxylation->product

Figure 2: Experimental workflow for the synthesis of a disubstituted spiro[3.3]heptane.

Step-by-Step Methodology

Step 1: Double Alkylation of Diethyl Malonate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 2 equivalents) in anhydrous dimethylformamide (DMF) at 0 °C under an inert atmosphere, add diethyl malonate (1 equivalent) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane (1 equivalent) in DMF dropwise.[6]

  • Stir the reaction at room temperature for 16 hours.

  • Quench the reaction by the slow addition of water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the spiro[3.3]heptane diester.

Step 2: Saponification

  • Dissolve the spiro[3.3]heptane diester (1 equivalent) in a mixture of ethanol and water.

  • Add sodium hydroxide (excess) and heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid.

  • Extract the dicarboxylic acid product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Decarboxylation

  • Heat the crude dicarboxylic acid neat at a temperature above its melting point (typically 150-180 °C) until gas evolution ceases.

  • Cool the residue to room temperature to obtain the desired 6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid.[6]

Causality and Experimental Insights
  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates diethyl malonate to form the reactive enolate.

  • Solvent: DMF is an excellent polar aprotic solvent for this type of alkylation reaction, as it solvates the sodium cation, enhancing the nucleophilicity of the malonate enolate.

  • Purification: Flash column chromatography is essential to remove unreacted starting materials and byproducts, ensuring the purity of the spirocyclic intermediate.

  • Decarboxylation: The thermal decarboxylation of the malonic acid derivative proceeds readily due to the stability of the resulting enol intermediate.

Data Summary
CompoundMolecular FormulaMolecular WeightYield (%)
Spiro[3.3]heptane diester intermediateC₁₅H₂₁F₃O₄338.3262
6-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acidC₁₀H₁₁F₃O₂224.1955 (over 3 steps)

Protocol 2: Synthesis of Azaspiro[3.3]heptanes with Multiple Exit Vectors

Heteroatom-containing spirocycles are of great interest in medicinal chemistry as they can act as bioisosteres for common saturated heterocycles like piperazine and morpholine.[4] This protocol describes the synthesis of a versatile azaspiro[3.3]heptane building block.[7]

Step-by-Step Methodology

Step 1: Synthesis of a Protected 3-Amino-1,1-bis(hydroxymethyl)cyclobutane

  • Begin with a commercially available cyclobutanone derivative. A multi-step sequence involving reductive amination followed by protection of the amine (e.g., as a Boc carbamate) and reduction of ester groups to diols provides the key intermediate.

Step 2: Mesylation and Cyclization

  • To a solution of the protected amino diol (1 equivalent) and triethylamine (2.5 equivalents) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (2.2 equivalents) dropwise.

  • Stir the reaction at room temperature for 2 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude dimesylate in a suitable solvent (e.g., acetonitrile) and treat with a base (e.g., potassium carbonate) to effect intramolecular cyclization to the azaspiro[3.3]heptane.

Step 3: Deprotection and Further Functionalization

  • Deprotect the amine using standard conditions (e.g., trifluoroacetic acid in DCM for a Boc group) to yield the secondary amine.

  • This secondary amine serves as a key exit vector for the introduction of various substituents via alkylation, acylation, or reductive amination. The other exit vectors can be introduced by functionalizing the cyclobutane ring prior to spirocyclization.

Visualizing Exit Vectors on the Spiro[3.3]heptane Scaffold

The rigid nature of the spiro[3.3]heptane core results in well-defined spatial orientations of its substituents. This can be visualized as exit vectors emanating from the scaffold.

Figure 3: A 2D representation of the spiro[3.3]heptane scaffold with two exit vectors.

Conclusion and Future Outlook

The functionalization of spiro[3.3]heptanes with multiple exit vectors provides a powerful platform for the design and synthesis of novel, three-dimensional molecules for drug discovery. The protocols outlined in this guide offer reliable and scalable methods for accessing these valuable building blocks. As the demand for sp³-rich scaffolds continues to grow, the development of new and innovative synthetic methodologies for the construction and functionalization of spiro[3.3]heptanes will undoubtedly remain an active area of research. The strategic incorporation of these unique structural motifs holds immense promise for the discovery of the next generation of therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable spirocyclic scaffold. As a strained, three-dimensional bioisostere, the 1-oxa-6-azaspiro[3.3]heptane core presents unique synthetic challenges.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My final intramolecular cyclization step to form the oxetanone ring is resulting in very low yields (<20%). What are the likely causes and how can I improve it?

Low yield in the crucial ring-forming step is a common hurdle, often due to competing side reactions. The primary culprits are typically intermolecular polymerization and decomposition of the starting material or product.

Causality and Mitigation Strategies:

  • High Dilution Principle: The formation of a strained four-membered ring via intramolecular cyclization is kinetically less favorable than intermolecular reactions that lead to dimers or polymers. To favor the desired intramolecular pathway, it is critical to use high-dilution conditions. This is achieved by the slow addition of the substrate to a large volume of solvent, keeping the instantaneous concentration of the reactant very low.

  • Choice of Base and Solvent: The base must be strong enough to deprotonate the nucleophile (e.g., a hydroxyl group) but not so reactive that it promotes side reactions or decomposition. Non-nucleophilic, sterically hindered bases are often preferred. The solvent should fully dissolve the substrate and the base-substrate complex.

Troubleshooting Decision Workflow

G start Low Yield in Cyclization Step check_conc Are you using high-dilution conditions? start->check_conc implement_hd Implement High Dilution: - Add substrate via syringe pump  over several hours. - Increase solvent volume 5-10x. check_conc->implement_hd No check_base Is the base/solvent system optimized? check_conc->check_base Yes base_table Consult Table 1 for alternative base/solvent combinations. Consider non-nucleophilic bases like NaH, KHMDS, or DBU. check_base->base_table No check_temp Is the reaction temperature appropriate? check_base->check_temp Yes temp_adjust Run test reactions at lower (0 °C) and higher (reflux) temperatures. Strained rings can be thermally labile. check_temp->temp_adjust Unsure check_purity Is the precursor pure? check_temp->check_purity Yes purify_sm Re-purify the linear precursor. Impurities can inhibit the reaction or catalyze decomposition. check_purity->purify_sm No

Caption: Troubleshooting workflow for low cyclization yield.

Table 1: Recommended Base and Solvent Systems for Oxetane Formation

BaseSolvent(s)Temperature Range (°C)Key Considerations
Sodium Hydride (NaH)THF, DMF0 to 60Common choice. Ensure high-quality, fresh NaH. Incomplete reaction may occur if NaH is old.
KHMDS / LHMDSTHF, Toluene-78 to 25Strong, non-nucleophilic bases. Ideal for sensitive substrates. Can improve yield by minimizing side reactions.
DBU / DBNAcetonitrile, DCM25 to 80Organic bases. Useful if inorganic bases cause solubility issues. Generally milder.
Cesium Carbonate (Cs₂CO₃)DMF, Acetonitrile60 to 120Often effective in macrocyclizations and can be beneficial here due to the template effect of the cesium ion.
Q2: I'm observing a significant loss of the Boc protecting group during my reaction sequence. How can I prevent this?

The tert-butyloxycarbonyl (Boc) group is notoriously labile under acidic conditions but can also be cleaved under certain thermal or Lewis acidic conditions.[4]

Common Causes for Unintended Deprotection:

  • Acidic Reagents/Workup: Exposure to even mild protic or Lewis acids can cause partial or complete deprotection. This includes acidic chromatography media (silica gel), acidic workup conditions (e.g., quenching with NH₄Cl), or acidic byproducts generated during the reaction.

  • Elevated Temperatures: While generally stable, prolonged heating (>80-100 °C) can lead to thermolytic cleavage of the Boc group, especially if trace acid is present.[5]

  • Certain Metal Catalysts: Some transition metals used in cross-coupling or hydrogenation reactions can act as Lewis acids and facilitate Boc group removal.

Preventative Measures:

  • Neutralize Workup: After quenching your reaction, ensure the aqueous layer is neutral or slightly basic (pH 7-8) before extraction. Use saturated sodium bicarbonate (NaHCO₃) solution instead of ammonium chloride (NH₄Cl).

  • Buffer Chromatography: If you suspect silica gel is the culprit, you can neutralize it by preparing a slurry with 1-2% triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina or a bonded-phase silica.

  • Control Reaction Temperature: If a reaction requires heat, monitor it closely and use the lowest effective temperature for the shortest possible time. If unintended deprotection is observed during a specific step, consider if that transformation can be performed under milder conditions. For example, some cycloadditions can be sensitive to temperature, where exceeding 30 °C can lead to significant loss of the Boc group.[6]

Q3: The purification of the final product by column chromatography is difficult. The compound streaks on the column and the yield is poor. What can I do?

The polarity of the ketone and the presence of the nitrogen atom in the 1-oxa-6-azaspiro[3.3]heptane core can lead to strong interactions with silica gel, causing tailing, streaking, and poor recovery.

Recommended Purification Protocol:

  • Initial Workup: Perform a thorough aqueous workup to remove inorganic salts and highly polar impurities.

  • Column Deactivation: Before loading your sample, flush the silica gel column with your starting eluent containing 1% triethylamine (Et₃N). This deactivates the acidic silanol groups on the silica surface, preventing them from strongly binding to the basic nitrogen of your product.

  • Solvent System Selection: Use a gradient elution. Start with a non-polar solvent system (e.g., 10% Ethyl Acetate in Hexanes) and gradually increase the polarity. This provides better separation and sharper peaks. A common and effective solvent system for nitrogen-containing compounds is a mixture of Dichloromethane (DCM) and Methanol (MeOH).

    • Step 1: Prepare the column with silica gel in Hexanes.

    • Step 2: Load the crude product onto the column.

    • Step 3: Begin elution with 100% DCM to elute non-polar impurities.

    • Step 4: Gradually introduce MeOH, starting from 0.5% and increasing to 5% (e.g., 0.5% -> 1% -> 2% -> 5% MeOH in DCM). The product will likely elute in the 1-3% MeOH range.

  • Alternative: Salt Formation: If chromatographic purification remains challenging, consider converting the final product to a stable, crystalline salt. The parent 2-oxa-6-azaspiro[3.3]heptane has been successfully isolated as a more soluble and stable sulfonate salt, which can be a viable strategy for purification and handling.[7][8] You can purify the compound as the salt and then free-base it if necessary for the next step.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic strategy for constructing the 1-oxa-6-azaspiro[3.3]heptane core?

While multiple strategies exist for spirocycle synthesis[9][10][11], a robust and frequently employed approach for azaspiro[3.3]heptane systems involves a multi-step sequence starting from a commercially available, protected azetidine derivative. The general workflow is often a variation of building one ring onto the other.

Generalized Synthetic Workflow:

G A N-Boc-3-azetidinone or derivative B Introduce Oxetane Precursor (e.g., Wittig Reaction, Corey-Chaykovsky Reaction) A->B C Functional Group Interconversion B->C D Intramolecular Cyclization C->D E This compound D->E

Caption: A common synthetic pathway to the target scaffold.

A concrete example for a related structure involves a Wittig reaction on N-Boc-azetidin-3-one to install an exocyclic double bond, followed by a [2+2] cycloaddition to form the second four-membered ring.[6] For the oxetanone target, a plausible route involves the reaction of an N-Boc-azetidine derivative bearing a nucleophile and a leaving group with a three-carbon electrophile, followed by intramolecular cyclization.

Q2: Why is the Boc group the preferred nitrogen-protecting group for this synthesis?

The choice of a protecting group is critical for the success of a multi-step synthesis. The Boc group is widely used for several compelling reasons:[4]

  • Orthogonality: It is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive conditions. This allows for extensive chemical modifications elsewhere in the molecule without affecting the protected nitrogen.

  • Mild Cleavage: It can be removed reliably and cleanly under mild acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane), which are typically compatible with most other functional groups.

  • Improved Solubility: The bulky and lipophilic tert-butyl group often improves the solubility of intermediates in common organic solvents, simplifying handling and purification.

  • Crystallinity: Boc-protected amines and amino acids are often crystalline solids, which facilitates their purification by recrystallization.

Q3: What are the key analytical techniques for monitoring reaction progress and characterizing the final product?

A combination of chromatographic and spectroscopic methods is essential.

  • Thin-Layer Chromatography (TLC): The primary tool for monitoring reaction progress. Use a UV lamp to visualize aromatic compounds and stain with potassium permanganate (KMnO₄) or ninhydrin for visualizing the nitrogen-containing compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for confirming the presence of the desired product in the reaction mixture and identifying potential byproducts by their mass-to-charge ratio (m/z).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Essential for structural confirmation. The spirocyclic core will have a unique set of signals in the aliphatic region. The disappearance of starting material signals and the appearance of new, characteristic product peaks confirm the transformation.

    • ¹³C NMR: Confirms the number of unique carbon atoms and the presence of key functional groups, such as the ketone carbonyl (~200-210 ppm) and the Boc carbonyl (~155 ppm).

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the final product, confirming its elemental composition with high accuracy.

References

Technical Support Center: Purification of Polar Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar spirocyclic compounds. Spirocyclic motifs are increasingly recognized as privileged structures in drug discovery due to their unique three-dimensional architecture, which can lead to improved pharmacological properties.[1][2] However, the introduction of polar functional groups to these rigid scaffolds presents significant purification challenges that can stall discovery timelines.

This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond standard protocols to explain the underlying principles governing the separation of these complex molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address the specific issues you encounter at the bench.

Section 1: The Core Challenge - Why Are Polar Spirocyclic Compounds So Difficult to Purify?

The difficulty in purifying these molecules stems from a combination of two key characteristics: their inherent polarity and their rigid, three-dimensional structure.

  • Polarity: The presence of heteroatoms (N, O, S) and functional groups like hydroxyls, amines, and carboxylic acids makes these compounds highly polar. In traditional reversed-phase chromatography (RPC), this leads to poor retention, with compounds often eluting in the solvent front.[3]

  • Structural Rigidity: Unlike flexible linear molecules, the spirocyclic core locks functional groups into specific spatial orientations. This rigidity can lead to strong, localized interactions with stationary phases. On normal-phase silica, for example, basic nitrogen atoms can interact strongly with acidic silanol groups, causing severe peak tailing and sometimes irreversible adsorption.[3]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} endot Caption: The interplay between polarity and rigidity in spirocycles creates distinct purification hurdles.

Section 2: Troubleshooting Reversed-Phase Chromatography (RPC)

RPC remains a workhorse technique, but it requires adaptation for highly polar analytes.

FAQ: My polar spirocyclic compound shows little to no retention on a standard C18 column. What are my options?

This is the most common issue. Your compound has a higher affinity for the polar mobile phase than the non-polar C18 stationary phase.

ProblemPotential CauseTroubleshooting Solutions
No/Poor Retention The analyte is too hydrophilic for the C18 stationary phase.1. Use a Highly Aqueous Mobile Phase: Increase the water content to >95%. Caution: Standard C18 phases can undergo "phase collapse" in highly aqueous conditions, leading to a sudden loss of retention.[4] Use a column specifically designed for aqueous stability (e.g., with polar-embedded or polar-endcapped ligands).[5]2. Switch to a More Retentive Stationary Phase: Consider using a phenyl-hexyl or a cyano (CN) column, which offer different selectivity for polar compounds.3. Consider an Alternative Technique: If the compound is extremely polar, RPC may not be suitable. Hydrophilic Interaction Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC) are often better choices.[6][7]
Poor Peak Shape (Tailing) Secondary interactions between basic functional groups (e.g., amines) on your spirocycle and acidic residual silanol groups on the silica surface.1. Adjust Mobile Phase pH: For a basic compound, lowering the pH (e.g., with 0.1% formic or acetic acid) will protonate the amine, which can reduce tailing by masking silanol interactions.2. Add a Buffer: Use a buffer (e.g., 10-20 mM ammonium formate) to maintain a consistent pH and ionic strength, which helps ensure reproducible chromatography.[8]3. Use a High-Purity, Endcapped Column: Modern columns are designed with minimal residual silanols. Using a high-quality, fully endcapped column is critical for analyzing basic polar compounds.

Section 3: A Powerful Alternative - Hydrophilic Interaction Chromatography (HILIC)

HILIC is specifically designed for the separation of polar compounds and is often the solution when RPC fails.

FAQ: What is HILIC, and when should I choose it for my polar spirocyclic compound?

HILIC uses a polar stationary phase (like bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.[9][10] The polar analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to retention. The more polar the analyte, the stronger the retention.[10] It is an excellent choice for compounds that are too polar for RPC.[6][11]

dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} endot Caption: Decision workflow for choosing between RPC and HILIC.

ProblemPotential CauseTroubleshooting Solutions
Poor Reproducibility (Shifting Retention Times) 1. Insufficient Column Equilibration: The water layer on the stationary phase takes a long time to stabilize. HILIC requires much longer equilibration times than RPC.2. Mobile Phase Volatility: High organic content makes the mobile phase susceptible to evaporation, altering its composition.1. Implement Rigorous Equilibration: Equilibrate the column with at least 10-20 column volumes of the initial mobile phase. For gradient methods, include a long re-equilibration step at the end of each run.2. Ensure Fresh Mobile Phase: Prepare mobile phases fresh daily and keep solvent bottles capped to minimize evaporation.
Poor Peak Shape (Split or Broad Peaks) 1. Sample Solvent Mismatch: Dissolving the sample in a solvent much stronger (more polar) than the mobile phase can cause distorted peaks.2. Analyte Overload: The stationary phase can be overloaded even with small injection masses.1. Match Sample Diluent: Dissolve your sample in the initial mobile phase or a solvent with a slightly weaker elution strength (e.g., 90% acetonitrile if the starting condition is 95%).2. Reduce Injection Volume/Concentration: Perform a loading study to determine the optimal injection mass for your compound on the chosen column.

Section 4: The Efficient & Green Option - Supercritical Fluid Chromatography (SFC)

Once considered a niche technique for non-polar compounds, modern SFC is a powerhouse for both achiral and chiral purification of polar molecules.

FAQ: Isn't SFC only for non-polar compounds? Can it handle my polar spirocycle?

This is a common misconception based on older SFC technology.[12] Modern SFC instruments use supercritical CO₂ as the main mobile phase, but crucially, a polar organic solvent (called a co-solvent or modifier), such as methanol, is added to elute polar compounds.[13][14] SFC offers significant advantages, including faster separations, reduced solvent consumption, and easier fraction evaporation compared to HPLC.[12][15]

FAQ: My spirocyclic compound is chiral. Is SFC a good option for enantioseparation?

Yes, SFC is a premier technique for chiral separations.[12] It often provides superior resolution and much faster run times compared to chiral LC.[16][17] Polysaccharide-based chiral stationary phases are widely used and highly effective in SFC.[17]

Experimental Protocol: Generic Chiral SFC Method Development

This protocol provides a starting point for separating the enantiomers of a polar spirocyclic compound.

  • System and Column:

    • System: Analytical or Preparative SFC system.

    • Column: A polysaccharide-based chiral column (e.g., Amylose or Cellulose-based).

  • Mobile Phase Preparation:

    • Mobile Phase A: Supercritical CO₂.

    • Mobile Phase B (Co-solvent): Methanol. Additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can be added at low concentrations (0.1-0.2%) to the co-solvent to improve peak shape.

  • Initial Screening Method:

    • Flow Rate: 3 mL/min (for a standard 4.6 mm ID analytical column).

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Gradient: Start with a fast screening gradient, e.g., 5% to 40% Methanol over 5 minutes.

    • Detection: UV, at an appropriate wavelength for your compound.

  • Optimization:

    • Based on the screening run, if separation is observed, switch to an isocratic method at the co-solvent percentage that gave the best resolution.

    • If no separation is observed, screen other co-solvents (e.g., ethanol, isopropanol) or a different chiral stationary phase.

Section 5: Beyond Chromatography - Recrystallization

For solid compounds, never underestimate the power of this classic, cost-effective purification technique.

FAQ: When should I consider recrystallization for my polar spirocyclic compound?

Recrystallization is an excellent option for final purification, especially for batches larger than a few hundred milligrams. The key is finding a suitable solvent or solvent system where your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[18][19]

ProblemPotential CauseTroubleshooting Solutions
Compound "Oils Out" Instead of Crystallizing The compound's solubility limit is exceeded too quickly upon cooling, or the melting point of the solid is below the solvent's boiling point.1. Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it more slowly.2. Slow Down Cooling: Do not immediately place the hot flask in an ice bath. Allow it to cool slowly to room temperature first. Insulating the flask can help.[19]3. Change Solvent System: Use a solvent with a lower boiling point.
No Crystals Form 1. Solution is Not Saturated: Too much solvent was used initially.[18]2. Nucleation is Inhibited: The formation of the first crystal (the "seed") is not occurring.1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[19]2. Induce Nucleation: * Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. Microscopic scratches can provide a nucleation point. * Seed Crystal: Add a tiny crystal of the pure compound (if available) to the cooled, supersaturated solution.[19]

References

Technical Support Center: Navigating Side Reactions in the Functionalization of Oxetane Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetanes. As a Senior Application Scientist, I've compiled this guide to address common challenges and side reactions encountered during the functionalization of the oxetane ring. This resource is designed to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your experimental design and troubleshooting.

I. Cationic Ring-Opening Polymerization (CROP)

One of the most prevalent side reactions in oxetane chemistry is cationic ring-opening polymerization (CROP), especially when working under acidic conditions.

FAQ 1: My oxetane-containing compound is polymerizing upon exposure to an acid catalyst. Why is this happening and how can I prevent it?

Answer:

Cationic ring-opening polymerization is a common side reaction for oxetanes due to their basicity and ring strain.[1][2] The oxygen atom in the oxetane ring can be readily protonated by an acid, which activates the ring for nucleophilic attack by another oxetane molecule. This process can continue, leading to the formation of a polymer.[1] The polymerization can proceed through two main mechanisms: the Activated Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism.[3]

To prevent CROP, consider the following strategies:

  • Choice of Solvent: The solvent can play a crucial role in controlling polymerization. For instance, using 1,4-dioxane as a solvent has been shown to prevent intra- and intermolecular transfer reactions during CROP, leading to more controlled polymerization and potentially minimizing unwanted polymerization in functionalization reactions.[4]

  • Reaction Temperature: Lowering the reaction temperature can help to control the rate of polymerization.

  • Slow Addition of Reagents: Adding the acid catalyst or other electrophilic reagents slowly can help to maintain a low concentration of the activated species at any given time, thus reducing the likelihood of polymerization.

  • Use of Sterically Hindered Acids: Employing bulky Lewis or Brønsted acids may selectively activate the desired reaction pathway over the initiation of polymerization.

  • Protecting Groups: If the oxetane ring is not the intended site of reaction, consider using a protecting group strategy for other functional groups in your molecule that require acidic conditions for transformation.

II. Unwanted Ring-Opening Reactions

Even when polymerization is avoided, the oxetane ring can be susceptible to nucleophilic or acid-catalyzed ring-opening, leading to undesired byproducts.

FAQ 2: I am observing the formation of diols or other ring-opened products in my reaction. What are the factors that influence this, and how can I maintain the integrity of the oxetane ring?

Answer:

The oxetane ring, while more stable than an epoxide, possesses significant ring strain (approximately 25.5 kcal/mol), making it susceptible to ring-opening reactions.[5][6][7] This can be initiated by both acids and strong nucleophiles.

Factors influencing unwanted ring-opening include:

  • pH of the reaction medium: Acidic conditions promote ring-opening by protonating the oxetane oxygen, making the ring more electrophilic.[5][8]

  • Presence of strong nucleophiles: Strong nucleophiles can directly attack one of the α-carbons of the oxetane ring, leading to its opening. The regioselectivity of this attack is influenced by steric and electronic factors.[9]

  • Substitution pattern of the oxetane: The stability of the oxetane ring is influenced by its substitution pattern. For example, 3,3-disubstituted oxetanes are generally more stable than other substitution patterns.[8]

  • Presence of internal nucleophiles: If your molecule contains a nucleophilic group (e.g., an alcohol or amine) that can reach the oxetane ring, intramolecular ring-opening may occur, especially under acidic conditions.[8][10]

  • Reaction temperature: Higher temperatures can provide the necessary activation energy for ring-opening.[8]

Troubleshooting and Prevention:

  • Maintain Neutral or Basic Conditions: Whenever possible, perform reactions under neutral or basic conditions to avoid acid-catalyzed ring-opening.[11]

  • Choice of Nucleophile: If a nucleophilic addition to another part of the molecule is intended, choose a nucleophile that is selective for the desired reaction and less likely to attack the oxetane ring.

  • Protecting Groups: For multi-step syntheses, consider introducing the oxetane moiety at a later stage to avoid exposing it to harsh reaction conditions.[8][10]

  • Careful Purification: During work-up and purification, avoid strongly acidic conditions. For example, use a buffered aqueous solution for extraction and choose a suitable stationary phase for chromatography that is not acidic.

Visualizing Ring-Opening Pathways

The following diagram illustrates the key pathways for unwanted oxetane ring-opening.

RingOpening cluster_acid Acid-Catalyzed Ring-Opening cluster_nucleophilic Nucleophilic Ring-Opening Oxetane_Acid Oxetane ProtonatedOxetane Protonated Oxetane Oxetane_Acid->ProtonatedOxetane H+ RingOpenedProduct_Acid Ring-Opened Product (e.g., Diol) ProtonatedOxetane->RingOpenedProduct_Acid Nu- Oxetane_Nu Oxetane RingOpenedProduct_Nu Ring-Opened Product Oxetane_Nu->RingOpenedProduct_Nu Strong Nu-

References

Technical Support Center: Optimizing Reductive Amination for Hindered Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reductive amination reactions, with a specific focus on sterically hindered ketones. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this critical transformation. Here, we move beyond simple protocols to provide in-depth, evidence-based troubleshooting and optimization strategies in a practical question-and-answer format.

Introduction: The Challenge of Steric Hindrance

Reductive amination is a cornerstone of amine synthesis due to its efficiency and modularity.[1] However, when dealing with sterically hindered ketones, the reaction often becomes sluggish or fails entirely. This is primarily due to the difficulty in forming the key iminium intermediate, which is disfavored when bulky groups on the ketone and amine impede the necessary bond formations.[2][3] This guide will address the common pitfalls and provide actionable solutions to overcome these steric barriers.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reductive amination of a bulky ketone is showing low to no conversion. What are the likely causes?

Answer:

Low or no conversion in the reductive amination of a hindered ketone is a common issue that typically points to one of two bottlenecks: the formation of the imine/iminium ion intermediate or the subsequent reduction step.

  • Inefficient Imine/Iminium Ion Formation: The initial condensation between the ketone and the amine to form a hemiaminal, followed by dehydration to an imine or iminium ion, is often the rate-limiting step.[4] Steric hindrance around the carbonyl group and on the amine can significantly slow down this process.[2][3][5] Ketones are inherently less reactive than aldehydes in this regard, and this is exacerbated by bulky substituents.[6]

  • Sub-optimal pH: The formation of the imine is acid-catalyzed, but the pH must be carefully controlled.[7][8] If the pH is too low, the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, halting the reaction.[7] If the pH is too high, the carbonyl oxygen is not sufficiently activated, and the dehydration of the hemiaminal intermediate is inefficient. For many reductive aminations, a pH range of 4-7 is ideal.[7]

  • Inadequate Water Removal: The formation of the imine is a reversible equilibrium reaction that produces water.[6][9] If water is not effectively removed, the equilibrium may not shift sufficiently towards the imine product, leading to low conversion.

  • Incorrect Choice of Reducing Agent: Not all reducing agents are created equal. A reducing agent that is too powerful might reduce the starting ketone faster than the imine, leading to the formation of an alcohol byproduct.[3] Conversely, a reducing agent that is too mild may not be capable of reducing the sterically hindered iminium ion.

Question 2: How can I improve the formation of the hindered imine intermediate?

Answer:

Several strategies can be employed to promote the formation of the sterically hindered imine:

  • Use of Dehydrating Agents: To drive the equilibrium towards the imine, it is often necessary to remove the water that is formed during the reaction.[6] This can be achieved by:

    • Molecular Sieves: Adding activated molecular sieves (e.g., 3Å or 4Å) to the reaction mixture is a common and effective method.

    • Azeotropic Distillation: Refluxing the reaction in a solvent that forms an azeotrope with water (e.g., toluene) using a Dean-Stark apparatus can effectively remove water.

    • Chemical Dehydrating Agents: Reagents like titanium tetrachloride (TiCl₄) or tetraethyl orthosilicate (Si(OEt)₄) can be used to facilitate imine formation, especially for highly hindered systems.[6]

  • Catalysis:

    • Acid Catalysis: The use of a mild acid catalyst is often beneficial.[6] Acetic acid is commonly used to maintain a suitable pH.[10] For particularly challenging cases, stronger acids like p-toluenesulfonic acid can be effective, but require careful optimization to avoid amine protonation.[11]

    • Lewis Acid Catalysis: Lewis acids such as B(OCH₂CF₃)₃ have been shown to be effective for the formation of hindered imines.

  • Reaction Conditions:

    • Increased Temperature: For sluggish reactions, increasing the temperature can help overcome the activation energy barrier for imine formation. Refluxing conditions are often employed.[12]

    • Solvent Choice: The choice of solvent can influence the reaction. Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred.[13]

Question 3: Which reducing agent is best for hindered ketones, and why?

Answer:

The choice of reducing agent is critical for a successful reductive amination of a hindered ketone. The ideal reducing agent should selectively reduce the iminium ion in the presence of the starting ketone.

Reducing AgentAdvantagesDisadvantagesBest For
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) Mild and highly selective for imines over ketones.[4][9] Effective for a wide range of substrates, including acid-sensitive ones.[10][14] Less toxic than NaBH₃CN.[14]Can be slower for highly hindered systems.One-pot reactions with a broad range of aldehydes and ketones.[14]
Sodium Cyanoborohydride (NaBH₃CN) Excellent selectivity for the iminium ion over the carbonyl group, allowing for one-pot reactions.[10][14] Stable in mildly acidic conditions.[9]Highly toxic and can generate cyanide gas, especially under acidic workup conditions.[10][14]Reactions where a one-pot procedure is desired and appropriate safety precautions can be taken.
Trichlorosilane (HSiCl₃) Effective for the preparation of hindered tertiary amines when used with a Lewis base activator like TMEDA.[2]Moisture sensitive and requires careful handling.Synthesis of sterically demanding tertiary amines.[2]
Catalytic Hydrogenation (H₂/Catalyst) Atom-economical and can be highly effective. A variety of catalysts (e.g., Pd, Pt, Ni) can be used.[9]May require specialized equipment (e.g., high-pressure reactor). Can sometimes lead to over-reduction or side reactions.Large-scale synthesis where catalyst optimization is feasible.
Iridium and Ruthenium Catalysts Can be highly active and selective, even for sterically demanding substrates.[1][12] Some catalysts operate under mild conditions.[15]Can be expensive and may require specific ligands for optimal performance.Challenging transformations where other methods have failed.

Recommendation: For most applications involving hindered ketones, Sodium Triacetoxyborohydride (STAB) is the recommended starting point due to its high selectivity and lower toxicity.[14] If STAB proves to be too slow, Sodium Cyanoborohydride can be considered with extreme caution. For the synthesis of highly hindered tertiary amines, the trichlorosilane method is a powerful alternative.[2]

Question 4: I'm observing the formation of an alcohol byproduct. How can I prevent this?

Answer:

The formation of an alcohol byproduct indicates that the reducing agent is reducing the starting ketone. This is a common issue when using less selective reducing agents like sodium borohydride (NaBH₄).[9]

Here's how to address this:

  • Switch to a More Selective Reducing Agent: As discussed in the previous question, using a milder and more selective reducing agent like Sodium Triacetoxyborohydride (STAB) is the most effective solution.[9] STAB is specifically designed to preferentially reduce the iminium ion over the ketone.[4][9]

  • Two-Step Procedure: If you must use a less selective reducing agent like NaBH₄, a two-step procedure is recommended.[10]

    • Imine Formation: First, form the imine by reacting the ketone and amine, often with a dehydrating agent to drive the reaction to completion.

    • Reduction: Isolate the crude imine and then reduce it in a separate step with the reducing agent. This prevents the reducing agent from coming into contact with the starting ketone.

  • Optimize Reaction pH: For reagents like Sodium Cyanoborohydride, the selectivity is pH-dependent.[9] Maintaining a pH of 6-7 ensures that the rate of iminium ion reduction is significantly faster than ketone reduction.[10]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination of a Hindered Ketone using STAB

This protocol is a good starting point for the reductive amination of a hindered ketone.

Materials:

  • Hindered ketone (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.3-1.6 equiv)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, 1-2 equiv for less reactive ketones)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a solution of the hindered ketone in the chosen solvent, add the amine.

  • If the ketone is particularly unreactive, acetic acid can be added at this stage.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude amine.

  • Purify the product by column chromatography if necessary.[14]

Protocol 2: Reductive Amination of a Hindered Ketone with a Secondary Amine using Trichlorosilane

This protocol is particularly useful for the synthesis of sterically hindered tertiary amines.[2]

Materials:

  • Hindered ketone (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • Dichloromethane (DCM)

  • Tetramethylethylenediamine (TMEDA) (1.0 equiv)

  • Trichlorosilane (2.0 equiv)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the ketone and amine in dichloromethane, add tetramethylethylenediamine (TMEDA).

  • Stir the mixture at room temperature for 30 minutes.

  • Carefully add trichlorosilane and continue to stir the reaction for 36 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with dichloromethane.

  • Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under vacuum to yield the crude tertiary amine.[2]

Visualizing the Process

ReductiveAminationWorkflow cluster_start Start cluster_imine Imine Formation cluster_reduction Reduction Start Hindered Ketone + Amine Imine Imine/Iminium Ion Intermediate Start->Imine Acid Catalyst Dehydrating Agent Heat Product Hindered Amine Product Imine->Product Selective Reducing Agent (e.g., STAB) TroubleshootingFlowchart Start Low Conversion in Reductive Amination CheckImine Is Imine Formation the Bottleneck? Start->CheckImine CheckReduction Is Reduction Inefficient? CheckImine->CheckReduction No OptimizeImine Optimize Imine Formation: - Add Dehydrating Agent - Adjust pH (4-7) - Increase Temperature CheckImine->OptimizeImine Yes OptimizeReduction Optimize Reduction: - Use a More Selective  Reducing Agent (STAB) - Consider a Two-Step  Procedure CheckReduction->OptimizeReduction Yes Success Successful Reaction OptimizeImine->Success OptimizeReduction->Success

References

Navigating the Labyrinth: A Technical Guide to the Acidic Stability of Boc-Protected Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth insights and practical troubleshooting advice for a common yet critical challenge in modern synthesis: the acid-mediated deprotection of tert-butyloxycarbonyl (Boc)-protected azetidines. The inherent ring strain of the four-membered azetidine ring system presents a unique set of stability challenges under acidic conditions, often leading to a delicate balance between efficient deprotection and undesired ring cleavage. This resource provides a framework for understanding and controlling these reactions to ensure the integrity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: Why is the azetidine ring prone to opening under acidic conditions?

A1: The susceptibility of the azetidine ring to opening under acidic conditions is primarily due to its significant ring strain, estimated to be approximately 25.4 kcal/mol.[1] This strain is a consequence of bond angle compression from the ideal tetrahedral geometry. Upon protonation of the azetidine nitrogen, an azetidinium ion is formed. This positively charged species is highly electrophilic and susceptible to nucleophilic attack, which can lead to ring cleavage. The relief of ring strain provides a thermodynamic driving force for this ring-opening pathway.

Q2: What is the general mechanism of acid-catalyzed Boc deprotection, and how does it compete with azetidine ring opening?

A2: The acid-catalyzed removal of a Boc group is a well-established mechanism.[2] It involves the initial protonation of the carbamate's carbonyl oxygen by an acid. This is followed by the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid then rapidly decomposes, releasing carbon dioxide and the free amine.[2]

The competition arises from the simultaneous protonation of the more basic azetidine nitrogen. This protonation leads to the formation of the reactive azetidinium ion, which can be attacked by a nucleophile (e.g., the counter-ion of the acid or a solvent molecule), resulting in ring opening. The relative rates of these two competing pathways—Boc deprotection and ring opening—determine the outcome of the reaction.

Q3: Which acidic reagents are commonly used for Boc deprotection of azetidines, and what are the primary considerations?

A3: The most common reagents are Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl), typically in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.[3]

  • Trifluoroacetic Acid (TFA): Often used as a 20-50% solution in DCM, TFA is highly effective for Boc cleavage. However, its strong acidity can also promote azetidine ring opening, especially with prolonged reaction times or elevated temperatures.[4]

  • Hydrochloric Acid (HCl): Typically used as a 4M solution in 1,4-dioxane or ethyl acetate, HCl is another common choice.[2] It can sometimes be milder than TFA, and the resulting amine hydrochloride salt often precipitates from the reaction mixture, which can aid in purification.[5]

The choice between these reagents often depends on the specific substrate and the presence of other acid-sensitive functional groups.

Q4: How do substituents on the azetidine ring affect its stability under acidic conditions?

A4: Substituents can have a significant impact on the stability of the azetidine ring. Electron-withdrawing groups on the azetidine nitrogen can decrease its basicity, thereby reducing the concentration of the reactive azetidinium ion at a given pH and enhancing stability.[6] Conversely, electron-donating groups can increase the basicity of the nitrogen, making the ring more susceptible to protonation and subsequent opening. The steric and electronic properties of substituents at other positions on the ring can also influence reactivity.

Troubleshooting Guide

Issue 1: Incomplete Boc Deprotection

Symptoms:

  • Presence of starting material detected by TLC, LC-MS, or NMR.

  • Low yield of the desired azetidine product.

Possible Causes and Solutions:

Possible CauseRecommended Action
Insufficient Acid Strength or Concentration The rate of Boc cleavage is highly dependent on the acid concentration. A slight decrease in acid strength can significantly slow down the reaction. Solution: Gradually increase the acid concentration (e.g., from 20% to 50% TFA in DCM) or consider switching to a stronger acid system like 4M HCl in dioxane.[7]
Inadequate Reaction Time or Temperature Deprotection is a kinetic process. Insufficient reaction time or low temperatures can lead to an incomplete reaction. Solution: Monitor the reaction progress at regular intervals (e.g., every 30-60 minutes) using TLC or LC-MS to determine the optimal reaction time. Gentle warming (e.g., to 40°C) may be beneficial, but proceed with caution as it can also accelerate ring opening.[7][8]
Steric Hindrance Bulky substituents near the Boc-protected amine can hinder the approach of the acid, slowing down the cleavage. Solution: For sterically hindered substrates, you may need to increase the reaction time, use a stronger acid, or slightly elevate the reaction temperature. The use of scavengers becomes even more critical under these more forcing conditions.[9]
Issue 2: Azetidine Ring Opening Observed

Symptoms:

  • Appearance of new, unexpected peaks in HPLC or LC-MS analysis.

  • Mass spectrometry data indicating the addition of the elements of the acid or solvent to the parent mass.

  • Complex NMR spectra suggesting a mixture of products.

Possible Causes and Solutions:

Possible CauseRecommended Action
Excessively Harsh Acidic Conditions Strong acids, high concentrations, and prolonged reaction times can favor the ring-opening pathway. Solution: Reduce the acid concentration or switch to a milder acid. For example, if 50% TFA is causing ring opening, try 20% TFA or 4M HCl in dioxane at 0°C. Monitor the reaction carefully and stop it as soon as the starting material is consumed.
High Reaction Temperature Elevated temperatures provide the activation energy for the ring-opening reaction. Solution: Perform the deprotection at a lower temperature (e.g., 0°C or even -20°C) and allow for a longer reaction time.
Nucleophilic Counter-ion or Solvent The counter-ion of the acid (e.g., Cl⁻) or a nucleophilic solvent can act as the nucleophile that opens the azetidinium ring. Solution: Consider using an acid with a non-nucleophilic counter-ion. The choice of solvent is also crucial; less nucleophilic solvents like DCM are often preferred.
Substrate-Specific Instability The electronic properties of your specific azetidine derivative may make it inherently more prone to ring opening. Solution: If milder acidic conditions are ineffective for Boc deprotection, consider alternative protecting groups that can be removed under non-acidic conditions (e.g., Cbz for hydrogenolysis, or Fmoc for base-lability).

Data Presentation: A Qualitative Comparison of Deprotection Conditions

While precise kinetic data for the competing deprotection and ring-opening reactions are highly substrate-dependent, the following table provides a qualitative guide for selecting initial screening conditions.

Reagent SystemRelative Rate of Boc DeprotectionRelative Risk of Ring OpeningKey Considerations
20% TFA in DCM, 0°C to RT Moderate to FastModerateA good starting point for most substrates. Easy to remove volatiles.
50% TFA in DCM, 0°C to RT FastHighUse with caution for sensitive azetidines. Monitor reaction closely.
4M HCl in 1,4-Dioxane, RT Moderate to FastModerate to HighProduct may precipitate as the HCl salt. Dioxane is a peroxide-former.
4M HCl in Ethyl Acetate, RT ModerateLow to ModerateOften considered a milder alternative to HCl/dioxane.
10-20% TFA in DCM with Scavengers Moderate to FastLoweredScavengers can mitigate side reactions but do not directly prevent ring opening.

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection with TFA
  • Preparation: Dissolve the Boc-protected azetidine (1.0 equiv.) in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Scavenger Addition (Optional but Recommended): If your molecule contains nucleophilic groups (e.g., indoles, thioethers), add a scavenger such as triisopropylsilane (TIS) (1.5-2.0 equiv.).[10]

  • Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).

  • Reaction Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes until the starting material is consumed (typically 1-4 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene (3x) can help remove residual TFA. The crude product is typically obtained as the TFA salt.

Protocol 2: Analytical Monitoring of the Reaction
  • TLC: Use a suitable solvent system to clearly separate the more polar deprotected amine from the less polar Boc-protected starting material. Visualize with an appropriate stain (e.g., ninhydrin for primary/secondary amines).

  • LC-MS: This is the preferred method for monitoring the reaction. It allows for the simultaneous tracking of the disappearance of the starting material, the appearance of the product, and the potential formation of ring-opened byproducts (which will have a different mass).

Visualization of Workflows

Decision-Making Workflow for Boc-Azetidine Deprotection

Caption: Decision-making workflow for optimizing Boc deprotection of azetidines.

Mechanism Competition Diagram

cluster_0 Desired Pathway cluster_1 Side Reaction BocAzetidine Boc-Azetidine ProtonatedCarbonyl Protonated Carbonyl Intermediate BocAzetidine->ProtonatedCarbonyl + H+ (on C=O) Azetidinium Azetidinium Ion BocAzetidine->Azetidinium + H+ (on N) DeprotectedAzetidine Deprotected Azetidine + CO2 + tBu+ ProtonatedCarbonyl->DeprotectedAzetidine Fast Cleavage RingOpened Ring-Opened Product Azetidinium->RingOpened + Nucleophile

Caption: Competing pathways in the acidic treatment of Boc-protected azetidines.

References

Technical Support Center: Navigating the Chemistry of 2-Oxa-6-azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with 2-oxa-6-azaspiro[3.3]heptane and its derivatives. This unique spirocyclic scaffold, a valuable bioisostere for morpholine and piperazine, offers exciting opportunities to modulate physicochemical properties in drug discovery programs.[1][2] However, its compact, three-dimensional structure, characterized by significant ring strain inherent to its constituent oxetane and azetidine rings, can present unique reactivity challenges.[3][4][5]

This guide is structured to provide practical, field-proven insights and troubleshooting strategies to help you overcome common hurdles, particularly the low reactivity often encountered during N-functionalization reactions.

Troubleshooting Guide: Amide Bond Formation

The most frequently reported issue with 2-oxa-6-azaspiro[3.3]heptane is its sluggish reactivity in standard amide coupling reactions. This section provides a logical framework for diagnosing and solving these challenges.

Q1: My amide coupling reaction with a 2-oxa-6-azaspiro[3.3]heptane derivative is failing or giving very low yields. What are the primary causes and how can I fix it?

This is a multi-faceted problem. Low reactivity stems from a combination of steric hindrance and the electronic nature of the secondary amine within the strained azetidine ring. Let's break down the potential failure points.

A. Is Steric Hindrance the Culprit?

The nitrogen atom in the 2-oxa-6-azaspiro[3.3]heptane scaffold is sterically encumbered. The rigid, spirocyclic framework positions the oxetane ring in close proximity to the nitrogen, hindering the approach of bulky reagents and activated esters.[6][7][8]

  • Causality: During amide bond formation, the amine's lone pair must attack the activated carbonyl carbon. The bulky spirocycle creates a congested transition state, significantly raising the activation energy for this nucleophilic attack.

  • Troubleshooting Steps:

    • Evaluate Your Reagents: Are you using a sterically demanding carboxylic acid or a bulky activating agent? The combined steric bulk can be prohibitive.

    • Switch to Less Hindered Coupling Agents: Move away from bulky phosphonium salts (like PyBOP) and consider smaller, highly reactive uranium/aminium salts such as HATU, HCTU, or COMU. These reagents form highly reactive activated esters that can couple more effectively with hindered amines.[9]

    • Consider Acid Chlorides/Fluorides: Converting the carboxylic acid to its corresponding acid chloride (using reagents like (COCl)₂, SOCl₂) or acid fluoride (e.g., with Cyanuric fluoride) can dramatically increase its electrophilicity, often overcoming the steric barrier.[9] This is a more forceful approach but can be highly effective. Exercise caution as these reagents are sensitive and can generate corrosive byproducts.

B. Have I Chosen the Optimal Coupling Reagent and Conditions?

Standard coupling conditions (e.g., EDC/HOBt) are often insufficient for this hindered system because the O-acylisourea intermediate they form may not be reactive enough.[10][11]

  • Causality: The rate of reaction is highly dependent on the degree of activation of the carboxylic acid. For challenging substrates, a more potent activating agent is required to drive the reaction to completion.

  • Troubleshooting Steps:

    • Screen a Panel of Modern Coupling Reagents: Systematically test a variety of coupling agents known to be effective for difficult couplings.

    • Increase Temperature: For sluggish reactions, gently increasing the reaction temperature (e.g., from room temperature to 40-60 °C) can provide the necessary energy to overcome the activation barrier. Monitor carefully for decomposition.

    • Use a Non-Coordinating Base: Employ a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. These bases will scavenge the acid produced during the reaction without competing with the primary amine nucleophile.

    • Consider Catalytic DMAP (with caution): Adding a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction, particularly when using carbodiimides like EDC.[10] However, be aware that DMAP can increase the risk of racemization if your carboxylic acid has a chiral center at the alpha-position.

Coupling ReagentActivating MechanismRecommended BaseKey Advantages & Considerations
EDC/HOBt Forms reactive O-acylisourea, then HOBt esterDIPEA, NMMStandard, cost-effective. Often too slow for this scaffold.[10]
HATU/HCTU Forms highly reactive activated esterDIPEA, CollidineExcellent for hindered amines, fast reaction times.[9][12]
COMU Third-generation uronium salt, low racemizationDIPEAHigh reactivity, soluble byproducts, often superior to HATU.
T3P® (Propylphosphonic Anhydride)Forms a mixed anhydridePyridine, DIPEAPowerful dehydrating agent, byproducts are water-soluble.
Acid Chloride Direct acylation with highly electrophilic speciesDIPEA, Et₃NVery reactive, good for unreactive amines. Requires an extra synthetic step.[9]

C. Is My Starting Material Quality Compromising the Reaction?

The 2-oxa-6-azaspiro[3.3]heptane free base can be unstable. It is often supplied and best stored as a more stable salt, such as the oxalate or sulfonate salt.[13][14]

  • Causality: If you are using the salt form directly, the amine is not available for reaction. If you have generated the free base, it may have degraded upon storage. The strained rings are also susceptible to ring-opening under strongly acidic conditions.[13][15]

  • Troubleshooting Steps:

    • Verify the Form of Your Starting Material: Check if you are using the free base or a salt.

    • Freebasing Protocol: If using a salt, you must convert it to the free base immediately before use. A typical method is to dissolve the salt in an aqueous basic solution (e.g., NaOH, K₂CO₃), extract the free base with an organic solvent (like DCM or EtOAc), dry the organic layer (e.g., over Na₂SO₄), and concentrate under reduced pressure. Use the freshly prepared free base immediately.

    • Stoichiometry Adjustment: If you must use the salt directly, ensure you add at least one extra equivalent of your non-nucleophilic base to neutralize the acid counter-ion before adding the coupling reagents.

    • Avoid Strong Acids: Do not expose the scaffold to strong acids for prolonged periods, as this can catalyze the ring-opening of the oxetane moiety.[13]

G start Low/No Amide Product check_sm Q1: Is my starting material (SM) valid? start->check_sm check_reagents Q2: Are my reagents and conditions optimal? check_sm->check_reagents  No, using fresh free base sm_salt SM is a salt (e.g., oxalate) check_sm->sm_salt  Yes reagent_choice Using EDC/HOBt? check_reagents->reagent_choice freebase_proc Perform freebasing. Use immediately. sm_salt->freebase_proc  Option 1 add_base Add extra equivalent of non-nucleophilic base. sm_salt->add_base  Option 2 sm_freebase SM is free base freebase_proc->check_reagents add_base->check_reagents stronger_reagent Switch to HATU, HCTU, or COMU. Consider converting acid to acid chloride/fluoride. reagent_choice->stronger_reagent  Yes conditions Reaction at RT? reagent_choice->conditions  No success Problem Solved stronger_reagent->success increase_temp Increase temperature to 40-60°C. Monitor for decomposition. conditions->increase_temp  Yes conditions->success  No, other issue increase_temp->success

Caption: Decision tree for troubleshooting acylation.

Frequently Asked Questions (FAQs)

Q2: What is the best way to handle and store 2-oxa-6-azaspiro[3.3]heptane?

The free base can be volatile and may degrade over time. It is best stored as a crystalline, stable salt, such as the tosylate, hydrochloride, or oxalate salt, under an inert atmosphere (nitrogen or argon) in a cool, dry place.[13][14] Always prepare the free base fresh for reactions where the salt form would interfere.

Q3: Are there alternative methods for N-functionalization besides acylation?

Yes. If amide coupling proves intractable, consider these alternatives:

  • Reductive Amination: React the free base with an aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB). This is often a robust and sterically tolerant method for forming C-N bonds.

  • Buchwald-Hartwig Amination: For N-arylation, this palladium-catalyzed cross-coupling reaction is the gold standard. It allows for the formation of an N-aryl bond with a wide variety of aryl halides or triflates.

  • SNAr Reaction: If the desired substituent is an electron-deficient aromatic ring, a direct nucleophilic aromatic substitution (SNAr) may be possible. For example, reacting the free base with a highly electron-poor aryl fluoride (like 2,4-dinitrofluorobenzene) can proceed without a catalyst.[16]

Q4: How can I confirm the structural integrity of the spirocycle during my reaction?

The strained rings can be susceptible to cleavage.

  • NMR Spectroscopy: In ¹H NMR, look for the characteristic signals of the four-membered rings. Disappearance of these signals or the appearance of new signals corresponding to a ring-opened product (e.g., a primary alcohol from oxetane cleavage) are red flags.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial to confirm that the final product has the correct molecular formula and has not undergone unexpected additions or cleavages.

Caption: Steric hindrance in the transition state.

Experimental Protocols

Protocol 1: Robust Amide Coupling for Hindered Amines using HATU

This protocol is designed to maximize the chances of success when coupling a carboxylic acid to 2-oxa-6-azaspiro[3.3]heptane.

  • Preparation: To a clean, dry vial under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in a suitable anhydrous solvent (e.g., DMF or NMP, 0.1-0.5 M).

  • Reagent Addition: Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (3.0 eq). Stir the mixture for 5-10 minutes at room temperature to pre-activate the acid.

  • Amine Addition: In a separate vial, dissolve freshly prepared 2-oxa-6-azaspiro[3.3]heptane free base (1.2 eq) in a small amount of the same anhydrous solvent. Add this solution dropwise to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. If the reaction is sluggish after 2-4 hours, gently warm the mixture to 40-50 °C and continue to monitor.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Alternative N-Functionalization via Reductive Amination
  • Preparation: To a vial, add the aldehyde or ketone (1.0 eq) and freshly prepared 2-oxa-6-azaspiro[3.3]heptane free base (1.1 eq).

  • Dissolution: Dissolve the components in an anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).

  • Imine Formation: Add acetic acid (catalytic, ~5-10 mol%) to facilitate imine/enamine formation. Stir at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. Be cautious of initial gas evolution.

  • Reaction: Stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate or DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

References

Technical Support Center: Navigating the Stability of Strained Spirocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and professionals in drug development who are working with strained spirocyclic systems. Our goal is to provide in-depth technical guidance and troubleshooting strategies to help you navigate the synthetic challenges associated with these unique molecular architectures and, most importantly, to help you prevent their undesired ring-opening.

Frequently Asked Questions (FAQs)

Q1: My strained spirocycle is unexpectedly undergoing ring-opening. What are the primary driving forces behind this instability?

A1: The ring-opening of strained spirocycles is primarily driven by the release of inherent ring strain.[1] This thermodynamic driving force can be triggered by several factors during a reaction or workup:

  • Acid-Catalyzed Rearrangements: The presence of Lewis or Brønsted acids can protonate a heteroatom within the spirocycle (e.g., the oxygen in an oxaspiro[2.2]pentane), leading to the formation of a carbocation intermediate. This intermediate can then undergo rearrangement to a more stable structure, such as a cyclobutanone, which is a common ring-opened product. The presence of substituents that can stabilize this carbocation, such as aryl or alkyl groups, can facilitate this rearrangement.[1]

  • Nucleophilic Attack: Strained rings are susceptible to nucleophilic attack, which can initiate a ring-opening cascade. The regioselectivity of the attack is influenced by the nature of the nucleophile and the substitution pattern on the spirocycle.

  • Thermal Instability: In some cases, elevated temperatures can provide the necessary activation energy to overcome the kinetic barrier for ring-opening, even in the absence of a catalyst.

  • Photochemical Decomposition: For certain spirocycles, particularly those with chromophores, exposure to light can lead to photochemical reactions that result in ring-opening or rearrangement.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and handling of strained spirocycles.

Problem 1: Low yield of the desired spirocyclic product due to decomposition.

Symptoms:

  • Formation of multiple, unidentified byproducts.

  • Significant discoloration of the reaction mixture.

  • Low recovery of the target spirocycle after purification.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Harsh Reaction Conditions Lower the Reaction Temperature: Many decomposition pathways have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can selectively slow down the undesired ring-opening.[2]
Use a Milder Acid/Base: If the reaction is acid or base-catalyzed, switch to a milder reagent. For example, a weaker Lewis acid might be sufficient to promote the desired transformation without causing rearrangement.[2][3]
Reduce Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to minimize product exposure to destabilizing conditions.[2]
Inappropriate Workup Procedure Use Buffered Solutions: During aqueous workup, use buffered solutions to maintain a neutral pH and avoid acid- or base-catalyzed ring-opening.[4]
Minimize Exposure to Air and Water: If your spirocycle is sensitive to oxygen or moisture, perform the workup under an inert atmosphere and use anhydrous solvents.[2]
Product Instability on Silica Gel Neutralize Silica Gel: Pre-treat silica gel with a suitable base (e.g., triethylamine in the eluent) to neutralize acidic sites that can cause on-column decomposition.[5]
Consider Alternative Purification Methods: If the product is highly sensitive, consider purification by recrystallization, distillation, or preparative TLC with deactivated silica.
Problem 2: The major product of my reaction is a ring-opened isomer (e.g., a cyclobutanone from an oxaspiro[2.2]pentane).

Symptoms:

  • The isolated product has a different scaffold than the intended spirocycle.

  • Spectroscopic data (NMR, IR) indicates the formation of a carbonyl group and/or loss of the spirocyclic core.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Unintended Acid Catalysis Scrutinize Reagents and Solvents: Trace acidic impurities in reagents or solvents can be sufficient to catalyze ring-opening. Use freshly purified or high-purity reagents and solvents.
Employ a Proton Sponge: In reactions that may generate protons, the addition of a non-nucleophilic proton scavenger, such as 2,6-di-tert-butylpyridine, can prevent acid-catalyzed side reactions.
Substituent Effects Favoring Rearrangement Modify the Substrate: If possible, redesign the substrate to avoid substituents that stabilize carbocation intermediates if an acid-catalyzed pathway is unavoidable. For example, replacing an electron-donating group with an electron-withdrawing group can disfavor carbocation formation.[1]
Inappropriate Catalyst Choice Screen Catalysts: For metal-catalyzed reactions, the choice of metal and ligand can significantly influence the reaction pathway. A catalyst that promotes the desired transformation through a different mechanism may avoid the ring-opening pathway.

Experimental Protocols

Protocol 1: General Procedure for Handling and Storage of Strained Spirocycles

To ensure the long-term stability of your strained spirocyclic compounds, follow these handling and storage guidelines:

  • Inert Atmosphere: Whenever possible, handle and store strained spirocycles under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[2]

  • Low Temperature: Store compounds at low temperatures (e.g., in a freezer at -20 °C) to minimize thermal decomposition.[2]

  • Protection from Light: Store light-sensitive compounds in amber vials or wrapped in aluminum foil to prevent photochemical degradation.[2]

  • Use of High-Purity Solvents: When preparing solutions, use anhydrous, high-purity solvents to avoid introducing impurities that could catalyze decomposition.

  • Regular Purity Checks: Periodically check the purity of stored samples by TLC or NMR to monitor for any signs of degradation.

Protocol 2: Protecting Group Strategy to Enhance Spirocycle Stability

In some cases, the introduction of a protecting group can sterically or electronically shield the strained ring system from undesired reactions.

  • Identify Reactive Sites: Determine the most likely sites for initiation of ring-opening (e.g., a heteroatom that can be protonated).

  • Select an Appropriate Protecting Group: Choose a protecting group that is stable to the subsequent reaction conditions but can be removed selectively without affecting the spirocyclic core. For example, a bulky silyl ether could be used to protect a nearby hydroxyl group and sterically hinder access to the spirocycle.[6][7]

  • Orthogonal Protection: In complex molecules with multiple functional groups, employ an orthogonal protecting group strategy to allow for selective deprotection of different sites without interfering with the spirocycle's protecting group.[7]

Visualizing Stability Strategies

The following diagrams illustrate key concepts for preventing the ring-opening of strained spirocycles.

RingOpeningPathways cluster_0 Strained Spirocycle cluster_1 Ring-Opening Triggers cluster_2 Ring-Opened Products StrainedSpirocycle Strained Spirocycle Acid Acid (H⁺) Nucleophile Nucleophile (Nu⁻) Heat Heat (Δ) RearrangedProduct Rearranged Product (e.g., Cyclobutanone) Acid->RearrangedProduct Rearrangement AdditionProduct Nucleophilic Addition Product Nucleophile->AdditionProduct Addition Heat->RearrangedProduct Thermal Rearrangement

Figure 1. Common pathways leading to the ring-opening of strained spirocycles.

MitigationStrategies cluster_0 Preventative Measures RingOpening Undesired Ring-Opening ConditionControl Control Reaction Conditions (Temp, pH, Solvent) ConditionControl->RingOpening Mitigates SubstrateDesign Substrate Design (Electronic & Steric Effects) SubstrateDesign->RingOpening Mitigates ProtectingGroups Use of Protecting Groups ProtectingGroups->RingOpening Mitigates Handling Proper Handling & Storage Handling->RingOpening Mitigates

Figure 2. Key strategies to mitigate the undesired ring-opening of strained spirocycles.

References

Technical Support Center: Managing Diastereoselectivity in Reactions of Spirocyclic Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing diastereoselectivity in the reactions of spirocyclic ketones. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of stereocontrol in these unique three-dimensional scaffolds. The inherent rigidity and defined stereochemistry of spirocycles make them invaluable in medicinal chemistry for optimizing potency and physicochemical properties.[1][2][3][4][5] However, controlling the introduction of new stereocenters during synthetic modifications of spirocyclic ketones presents a significant challenge.

This resource provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments. We will explore the underlying principles of stereocontrol, troubleshoot common problems, and provide detailed protocols to help you achieve your desired diastereomeric outcomes.

Frequently Asked Questions (FAQs)

FAQ 1: Why is diastereoselectivity a critical consideration in the synthesis of spirocyclic compounds for drug discovery?

The three-dimensional nature of spirocycles is a key attribute in modern drug design, offering an "escape from flatland" and often leading to improved pharmacological profiles.[1] The introduction of a new stereocenter on a spirocyclic ketone results in diastereomers, which can have vastly different biological activities, potencies, and pharmacokinetic properties. Therefore, controlling diastereoselectivity is not merely a synthetic challenge but a crucial step in developing safe and effective therapeutics.

Troubleshooting Guides

Problem 1: Poor or unexpected diastereoselectivity in the reduction of a spirocyclic ketone.

Question: I am reducing a spirocyclic ketone and obtaining a nearly 1:1 mixture of diastereomers, or the major diastereomer is the opposite of what I predicted based on simple steric hindrance. What factors should I consider to improve the diastereoselectivity?

Answer: This is a common challenge that arises from the complex interplay of steric and electronic effects in the transition state of the reaction. The facial selectivity of nucleophilic attack on a spirocyclic ketone is not always governed by the most apparent steric hindrance. Several key factors can be modulated to enhance diastereoselectivity:

1. The Nature of the Reducing Agent: Steric Bulk and Electronic Properties

The size of the hydride donor plays a pivotal role in determining the trajectory of nucleophilic attack.

  • Small, Unhindered Hydrides (e.g., NaBH₄, LiAlH₄): These reagents are less sensitive to steric bulk and their attack trajectory is often governed by minimizing torsional strain with adjacent bonds, as predicted by the Felkin-Anh model.

  • Bulky, Hindered Hydrides (e.g., L-Selectride®, LiBH(s-Bu)₃): These reagents are highly sensitive to steric hindrance. They will preferentially attack from the less sterically congested face of the carbonyl group.

Troubleshooting Steps:

  • If you are getting a mixture of diastereomers with a small hydride reagent: Switch to a bulkier reducing agent like L-Selectride® or K-Selectride®. The increased steric demand of these reagents will often favor one diastereomer significantly.

  • If the major product is the opposite of what you expect from simple sterics: This suggests that electronic effects or torsional strain are the dominant controlling factors. In such cases, applying stereoelectronic models like Felkin-Anh or Cieplak can provide a better prediction.

Causality: The transition state of the hydride addition will seek the lowest energy pathway. For bulky reagents, this is achieved by avoiding steric clashes. For smaller reagents, minimizing torsional strain and maximizing orbital overlap, as described by the Felkin-Anh model, becomes more important.[6][7]

Problem 2: Reversal of diastereoselectivity in nucleophilic additions to spirocyclic ketones containing a heteroatom.

Question: I am performing a Grignard addition to a spirocyclic ketone that has an ether oxygen atom alpha to the carbonyl. I expected the reaction to follow the Felkin-Anh model, but I am observing the opposite diastereomer as the major product. Why is this happening and how can I control it?

Answer: The presence of a heteroatom (like oxygen or nitrogen) near the reacting carbonyl can lead to a phenomenon known as chelation control , which can override the predictions of the Felkin-Anh model.

Understanding Chelation Control vs. Felkin-Anh Model

  • Felkin-Anh Model: This model predicts that the largest group on the adjacent stereocenter will orient itself anti-periplanar to the incoming nucleophile to minimize steric interactions. This is often the case when non-chelating reagents and solvents are used.

  • Cram-Chelate Model: When a Lewis acidic metal cation (e.g., Mg²⁺ from a Grignard reagent, or an added Lewis acid like ZnCl₂, TiCl₄) is present, it can coordinate to both the carbonyl oxygen and the nearby heteroatom, forming a rigid five- or six-membered chelate ring. This locks the conformation of the molecule, and the nucleophile will then attack from the less hindered face of this rigid structure, often leading to the opposite diastereomer predicted by the Felkin-Anh model.

Troubleshooting and Control Strategies:

  • Promote Chelation for the "Anti-Felkin-Anh" Product:

    • Choice of Nucleophile: Use organometallic reagents with chelating metals, such as Grignard reagents (MgX) or organozinc compounds.

    • Lewis Acid Additives: The addition of a strong Lewis acid that favors chelation (e.g., MgBr₂, ZnBr₂, TiCl₄, SnCl₄) can enforce the chelated transition state and enhance selectivity for the chelation-controlled product.[2]

    • Protecting Groups: Use protecting groups on the heteroatom that are small and electron-donating to facilitate chelation (e.g., methoxymethyl (MOM) or benzyl (Bn)).

  • Promote Felkin-Anh Selectivity:

    • Non-Chelating Conditions: Use non-chelating organometallic reagents (e.g., organolithiums in non-coordinating solvents) or hydride reagents without strongly Lewis acidic cations.

    • Non-Chelating Lewis Acids: If a Lewis acid is needed for activation, choose one that is a poor chelator, such as BF₃·OEt₂.[2]

    • Bulky Protecting Groups: Install a sterically bulky protecting group on the heteroatom (e.g., triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS)). The steric hindrance from these groups will prevent the formation of the chelate ring, forcing the reaction to proceed through a Felkin-Anh transition state.[2][4]

Data Presentation: Effect of Lewis Acid on Diastereoselectivity of α-alkoxy ketone addition

EntryLewis AcidProduct Ratio (Chelate:Felkin-Anh)Reference
1NoneVaries (often low selectivity)-
2MgBr₂>95:5[2]
3ZnBr₂>95:5[2]
4TiCl₄>98:2[2]
5SnCl₄>98:2[2]
6BF₃·OEt₂<5:95[2]

Experimental Protocol: Diastereoselective Methylation of an α-benzyloxy Spirocyclic Ketone

Objective: To demonstrate the control of diastereoselectivity through the choice of a chelating vs. non-chelating Lewis acid.

A. Chelation-Controlled Addition:

  • To a solution of the α-benzyloxy spirocyclic ketone (1.0 eq) in dry CH₂Cl₂ (-78 °C) under an inert atmosphere, add TiCl₄ (1.1 eq) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add Me₂Zn (1.2 eq) dropwise and continue stirring at -78 °C for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analyze the diastereomeric ratio by ¹H NMR or GC.

B. Felkin-Anh-Controlled Addition:

  • To a solution of the α-benzyloxy spirocyclic ketone (1.0 eq) in dry CH₂Cl₂ (-78 °C) under an inert atmosphere, add BF₃·OEt₂ (1.1 eq) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add Me₂Zn (1.2 eq) dropwise and continue stirring at -78 °C for 4 hours.

  • Follow steps 4-7 from the chelation-controlled protocol.

Problem 3: The influence of solvent on diastereoselectivity is not well understood.

Question: I am observing significant variations in the diastereomeric ratio of my reaction when I change the solvent. How can I rationally choose a solvent to improve my desired outcome?

Answer: The solvent is not just a medium for the reaction but an active participant that can influence the transition state energy and conformation.

Key Solvent Effects:

  • Polarity and Coordinating Ability:

    • Non-coordinating, non-polar solvents (e.g., hexane, toluene): These solvents are less likely to interfere with chelation, thus favoring chelation-controlled pathways when applicable.

    • Coordinating, polar aprotic solvents (e.g., THF, DME): These solvents can coordinate to Lewis acidic cations, potentially disrupting the chelate and leading to a decrease in selectivity or a switch to a Felkin-Anh pathway.

  • Protic Solvents (e.g., methanol, ethanol): These solvents can participate in hydrogen bonding with the carbonyl oxygen, which can alter the electronic properties of the carbonyl group and influence the transition state.

Troubleshooting Steps:

  • To favor chelation: Use non-coordinating solvents like toluene or dichloromethane.

  • To disfavor chelation: Employ coordinating solvents like THF.

  • Systematic Screening: If the outcome is still not optimal, a systematic screening of solvents with varying polarity and coordinating ability is recommended.

Data Presentation: Relative Polarity of Common Solvents

SolventRelative Polarity
Hexane0.009
Toluene0.099
Diethyl Ether0.117
Tetrahydrofuran (THF)0.207
Dichloromethane (DCM)0.309
Acetone0.355
Acetonitrile0.460
Methanol0.762
Water1.000

(Data sourced from Christian Reichardt, "Solvents and Solvent Effects in Organic Chemistry")

Visualization of Controlling Principles

Diagram 1: Felkin-Anh vs. Chelation Control

Stereocontrol cluster_0 Felkin-Anh Model (Non-Chelating) cluster_1 Cram-Chelate Model FA_Model Large group (L) is anti to nucleophile approach FA_TS Transition State FA_Model->FA_TS Nu:- attack FA_Product Major Diastereomer A FA_TS->FA_Product Chelate_Model Lewis Acid (M) chelates carbonyl and heteroatom (X) Chelate_TS Rigid Chelate Transition State Chelate_Model->Chelate_TS Nu:- attack from less hindered face Chelate_Product Major Diastereomer B Chelate_TS->Chelate_Product

Caption: Felkin-Anh vs. Chelation Control Pathways.

Diagram 2: Experimental Workflow for Optimizing Diastereoselectivity

Workflow Start Start: Low Diastereoselectivity Analyze Analyze Substrate: - Steric environment? - α-Heteroatom present? Start->Analyze Choose_Model Predict Outcome: Felkin-Anh or Chelation? Analyze->Choose_Model Vary_Reagent Vary Nucleophile/ Reducing Agent (Steric Bulk) Choose_Model->Vary_Reagent No Heteroatom Vary_LA Vary Lewis Acid (Chelating vs. Non-chelating) Choose_Model->Vary_LA Heteroatom Present Vary_Solvent Vary Solvent (Polarity/Coordination) Vary_Reagent->Vary_Solvent Vary_LA->Vary_Solvent Analyze_Result Analyze d.r. (NMR, GC, etc.) Vary_Solvent->Analyze_Result Analyze_Result->Choose_Model Re-evaluate Model End End: Optimized Protocol Analyze_Result->End Desired d.r. Achieved

Caption: Workflow for optimizing diastereoselectivity.

References

Technical Support Center: Azaspiro[3.3]heptane Synthesis and Diversification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers engaged in the synthesis and functionalization of azaspiro[3.3]heptanes. This guide is designed to provide practical, field-tested insights into the common challenges encountered when working with these valuable, yet structurally demanding, scaffolds. As three-dimensional, sp³-rich bioisosteres, azaspiro[3.3]heptanes offer a compelling strategy to escape the "flatland" of traditional aromatic compounds in drug discovery, often improving properties like metabolic stability and aqueous solubility.[1][2] However, their synthesis and diversification are not without unique hurdles, primarily stemming from the inherent ring strain of the bis-azetidine or related four-membered ring systems.[3][4]

This document moves beyond standard protocols to address the "why" behind experimental choices, offering troubleshooting guides and FAQs to navigate the complexities of their preparation and subsequent chemical modifications.

Frequently Asked Questions (FAQs)

Q1: What are azaspiro[3.3]heptanes and why are they so prevalent in modern medicinal chemistry?

Azaspiro[3.3]heptanes are a class of saturated heterocyclic compounds featuring two four-membered rings joined at a single, central carbon atom. Their rigid, three-dimensional structure makes them attractive bioisosteres—substitutes for common motifs like piperidine, morpholine, and piperazine.[5] The primary benefits of incorporating these scaffolds include:

  • Improved Physicochemical Properties: They can lower lipophilicity (logD) and increase aqueous solubility, which are desirable traits for drug candidates.[6]

  • Enhanced Metabolic Stability: The quaternary spirocenter can block common sites of metabolic oxidation.[7]

  • Novel Chemical Space: Their unique geometry provides new vectors for substituent placement, allowing for the exploration of novel intellectual property and potentially different interactions with biological targets.[8][9]

Q2: What is the fundamental challenge in synthesizing the azaspiro[3.3]heptane core?

The principal difficulty lies in constructing the two strained four-membered rings. The bond angles in these rings deviate significantly from the ideal sp³ tetrahedral angle of 109.5°, leading to substantial angle and torsional strain (also known as Baeyer and Pitzer strain).[4][10] This stored energy makes the rings susceptible to undesired ring-opening reactions under harsh conditions. Consequently, synthetic routes must be carefully designed to form these rings under conditions that are mild enough to prevent decomposition. A common and effective strategy involves a thermal [2+2] cycloaddition to form a spirocyclic β-lactam, which is then reduced to the final azaspiro[3.3]heptane.[11][12]

Q3: Are azaspiro[3.3]heptanes always a suitable replacement for piperidines or other six-membered heterocycles?

Not always. While they are powerful tools, they are not universal "drop-in" replacements. The geometry of an azaspiro[3.3]heptane differs significantly from that of a piperidine or piperazine. The distance between exit vectors (e.g., the nitrogen and a substituent on the opposing ring) and their relative orientation is altered.[6] This can dramatically impact binding affinity. In cases where the precise geometry of the parent heterocycle is critical for target engagement, substitution with an azaspiro[3.3]heptane can lead to a significant loss of potency.[6] Therefore, their use should be considered a strategy for scaffold hopping and property modulation rather than a simple bioisosteric replacement in all contexts.

Q4: What are the primary safety considerations when preparing these compounds?

Many established routes for azaspiro[3.3]heptanes involve highly reactive and pyrophoric reagents. The reduction of β-lactam or other carbonyl precursors often employs powerful reducing agents like lithium aluminum hydride (LiAlH₄) or alane (AlH₃).[11][13]

  • Pyrophoric Reagents: Both LiAlH₄ and AlH₃ can ignite spontaneously upon contact with air or moisture. They must be handled under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and proper syringe/cannula techniques.

  • Quenching: The quenching process for these reagents is highly exothermic and generates hydrogen gas, which is flammable. It must be performed slowly, at low temperatures (e.g., 0 °C), and with extreme caution. A common procedure is the Fieser workup (sequential, slow addition of water, then 15% NaOH solution, then more water).

Troubleshooting Guides

This section addresses specific experimental problems in a structured format.

Guide 1: Synthesis of the Azaspiro Core

Problem: Low or no yield during the reduction of the spirocyclic β-lactam intermediate to the azaspiro[3.3]heptane.

Probable CauseProposed Solution & Scientific Rationale
1. Inactive Reducing Agent Solution: Use a fresh bottle of the reducing agent (e.g., LiAlH₄) or titrate the existing solution to determine its active concentration. Rationale: LiAlH₄ and AlH₃ are moisture-sensitive and degrade over time, losing their reducing power. Titration (e.g., with I₂) provides an accurate measure of the active hydride content, ensuring the correct stoichiometry is used.
2. Incomplete Reaction Solution: Increase the reaction temperature (e.g., from room temperature to reflux in THF) and/or extend the reaction time. Monitor the reaction by TLC or LC-MS. Rationale: The reduction of amides, including β-lactams, can be sluggish. The aluminum species coordinates to the carbonyl oxygen, but the subsequent hydride delivery can have a significant activation barrier. Providing thermal energy helps overcome this barrier.
3. Product Loss During Workup Solution: Use a Fieser workup or a biphasic (e.g., MTBE/water) workup followed by extraction with an acidic aqueous solution (e.g., 1M HCl) to move the amine product into the aqueous layer. After separating the layers, the aqueous phase is basified (e.g., with NaOH) and the free amine is re-extracted into an organic solvent. Rationale: Azaspiro[3.3]heptanes are often polar and can have some water solubility. The formation of aluminum salts during quenching can create gelatinous precipitates that trap the product. An acid-base extraction is a highly effective purification method for amines, separating them from neutral organic byproducts and inorganic salts.
Guide 2: Diversification & Functionalization

Problem: Low yield or complex mixture during N-alkylation or N-acylation.

Probable CauseProposed Solution & Scientific Rationale
1. Steric Hindrance Solution: For bulky alkylating agents, switch to a less hindered electrophile if possible, or use more forcing conditions (higher temperature, stronger base like NaH). For acylations, use a more reactive acylating agent (e.g., an acyl chloride instead of an anhydride) with a non-nucleophilic base (e.g., triethylamine or DIPEA). Rationale: The nitrogen in an azaspiro[3.3]heptane is part of a four-membered ring, which can create steric crowding that hinders the approach of bulky electrophiles. More reactive reagents and conditions can overcome this steric barrier.
2. Over-alkylation / Quaternization Solution: Use a stoichiometric amount of the alkylating agent (1.0-1.1 equivalents). Add the alkylating agent slowly to a solution of the amine at a controlled temperature (e.g., 0 °C). Rationale: Secondary amines can undergo a second alkylation to form a quaternary ammonium salt. Controlling the stoichiometry and addition rate minimizes the concentration of the alkylating agent available to react with the desired product.
3. Poor Solubility of Starting Material Solution: Screen different solvents. For polar amines, aprotic polar solvents like DMF or DMSO can be effective, especially when using inorganic bases like K₂CO₃ or Cs₂CO₃. Rationale: For a reaction to proceed efficiently, all reagents must be sufficiently solvated. The choice of base and solvent are often linked; for example, carbonate bases have higher solubility and reactivity in polar aprotic solvents.
Guide 3: Purification & Isolation

Problem: Difficulty purifying the final, functionalized azaspiro[3.3]heptane derivative by standard silica gel chromatography.

Probable CauseProposed Solution & Scientific Rationale
1. Product Streaking/Tailing on Silica Solution: Add a small amount of a basic modifier to the eluent (e.g., 0.5-1% triethylamine or ammonia in methanol). Alternatively, use a different stationary phase like alumina (basic or neutral). Rationale: Free amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and difficult elution. A basic modifier in the mobile phase will deprotonate the silanol groups, reducing these strong interactions.
2. Product is Highly Polar / Water-Soluble Solution: Purify the compound using reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient, often with a modifier like TFA or formic acid. Another option is to crystallize the product as a salt (e.g., hydrochloride or oxalate salt).[13][14] Rationale: Reverse-phase chromatography is ideal for polar compounds that do not retain well on normal-phase silica. Crystallization as a salt is an excellent method for obtaining highly pure material and is often scalable. The salt form can also improve handling and stability.

Visualized Workflows and Protocols

General Synthetic Pathway Diagram

The following diagram illustrates a common synthetic route to substituted 1-azaspiro[3.3]heptanes, starting from a [2+2] cycloaddition.

G cluster_0 Core Synthesis cluster_1 Diversification alkene Endocyclic Alkene cycloaddition [2+2] Cycloaddition alkene->cycloaddition isocyanate Graf Isocyanate (ClO₂S-NCO) isocyanate->cycloaddition lactam Spirocyclic β-Lactam cycloaddition->lactam High Temp reduction Reduction (e.g., AlH₃) lactam->reduction core 1-Azaspiro[3.3]heptane Core reduction->core Careful Workup functionalization N-Functionalization (Alkylation, Acylation, etc.) core->functionalization final_product Diversified Azaspiro Derivatives functionalization->final_product

Caption: General workflow for synthesis and diversification of 1-azaspiro[3.3]heptanes.

Troubleshooting Flowchart: Low Reaction Yield

G cluster_yes cluster_no start Low Reaction Yield Observed check_sm Are Starting Materials Consumed? (Check by TLC/LCMS) start->check_sm degradation Product Degradation or Workup Loss check_sm->degradation Yes inactive_reagent Inactive Reagents? check_sm->inactive_reagent No solution_deg Modify workup procedure (e.g., acid-base extraction). Re-evaluate product stability under reaction conditions. degradation->solution_deg solution_reagent Use fresh/titrated reagents. Ensure anhydrous conditions. inactive_reagent->solution_reagent Yes suboptimal Suboptimal Conditions? inactive_reagent->suboptimal No solution_cond Increase temperature/time. Screen solvents. suboptimal->solution_cond

Caption: Decision tree for troubleshooting low-yielding reactions.

Key Experimental Protocol: Reduction of a Spirocyclic β-Lactam with Alane

WARNING: This procedure involves pyrophoric reagents and must be performed by trained personnel in a chemical fume hood under an inert atmosphere.

Materials:

  • Spirocyclic β-lactam (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Alane solution in THF (e.g., 0.5 M, 3.0 eq)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide solution

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • Setup: Under a nitrogen atmosphere, dissolve the spirocyclic β-lactam (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reductant: Slowly add the alane solution (3.0 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Quenching (Fieser Method): Cool the reaction mixture back down to 0 °C. Cautiously and slowly, add the following reagents dropwise in sequence (vigorous gas evolution will occur):

    • 'X' mL of deionized water (where 'X' is the mass of LiAlH₄ used; if using AlH₃ solution, use 'X' as the mass of AlH₃).

    • 'X' mL of 15% NaOH solution.

    • '3X' mL of deionized water.

  • Workup: Allow the resulting slurry to warm to room temperature and stir vigorously for 1 hour. The formation of a granular white precipitate should be observed.

  • Filtration & Extraction: Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., DCM) and wash with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude azaspiro[3.3]heptane.

  • Purification: The crude product can be further purified by distillation, crystallization as a salt, or chromatography as described in the troubleshooting guide.

References

Validation & Comparative

Navigating Chemical Space: A Comparative Guide to 2-Oxa-6-azaspiro[3.3]heptane and Morpholine in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery, the selection of appropriate chemical scaffolds is paramount to achieving desired pharmacological and pharmacokinetic profiles. For decades, the morpholine ring has been a stalwart ally to medicinal chemists, prized for its ability to enhance aqueous solubility and metabolic stability.[1][2] Its presence in numerous FDA-approved drugs, such as the antibiotic Linezolid and the anticancer agent Gefitinib, attests to its utility and versatility.[3][4] However, the drive to explore novel chemical space and overcome the limitations of established motifs, including metabolic liabilities, has spurred the investigation of innovative bioisosteres.

Among the most promising of these next-generation scaffolds is 2-oxa-6-azaspiro[3.3]heptane, a strained, three-dimensional structure that serves as a unique bioisosteric replacement for morpholine.[5][6][7] This guide provides a detailed comparison of these two scaffolds, offering experimental data, procedural insights, and strategic considerations for their application in drug design.

At a Glance: Structural and Physicochemical Distinctions

While both structures contain an oxygen and a secondary amine, their topology is fundamentally different. Morpholine is a classic six-membered saturated heterocycle, typically adopting a chair conformation. In contrast, 2-oxa-6-azaspiro[3.3]heptane features a central quaternary carbon—the spirocenter—linking an oxetane and an azetidine ring. This rigid, spirocyclic framework imparts distinct properties that can be leveraged to solve common drug design challenges.[8][9]

Head-to-Head Comparison: Performance in Medicinal Chemistry

The choice between these two scaffolds is driven by the specific challenges encountered during lead optimization. The spirocyclic nature of 2-oxa-6-azaspiro[3.3]heptane offers a counterintuitive yet powerful method for modulating key drug-like properties.

Lipophilicity and Solubility: The "Add Carbon, Reduce LogD" Phenomenon

A primary driver for employing 2-oxa-6-azaspiro[3.3]heptane is its remarkable ability to lower lipophilicity (measured as LogD) despite the net addition of a carbon atom compared to morpholine.[10] This effect is largely attributed to the increased basicity (pKa) of the azetidine nitrogen.[10] The nitrogen in the spirocycle is further from the electron-withdrawing oxygen atom than in morpholine, leading to a higher pKa. At physiological pH (7.4), a larger fraction of the spirocyclic amine is protonated, which significantly increases aqueous solubility and lowers the distribution coefficient (LogD).

ParameterMorpholine Analogue (6a)2-Oxa-6-azaspiro[3.3]heptane Analogue (6b)Δ ValueRationale
LogD7.4 2.81.6-1.2 Increased basicity leads to higher protonation at pH 7.4, enhancing hydrophilicity.[10]
pKa 6.78.2+1.5 The γ-relationship of N and O reduces inductive electron withdrawal compared to the β-relationship in morpholine.[10]
Permeability (Papp) 48 x 10-6 cm/s43 x 10-6 cm/s-5 Despite lower lipophilicity and higher basicity, permeability was not detrimentally affected in this case.[10]
hERG Inhibition (IC50) 16 µM22 µMSlight Improvement The change in scaffold did not introduce a hERG liability.[10]

Table 1: Comparative physicochemical and ADME data for a matched pair of compounds, where 'A' is a morpholine-containing parent molecule (6a) and 'B' is its 2-oxa-6-azaspiro[3.3]heptane analogue (6b). Data sourced from ACS Med. Chem. Lett. 2019, 10, 9, 1223–1228.[10]

Metabolic Stability

Morpholine rings can be susceptible to oxidative metabolism, which can be a significant liability. The spirocyclic core of 2-oxa-6-azaspiro[3.3]heptane can offer improved metabolic stability by shielding adjacent positions and presenting a less favorable substrate for metabolic enzymes.[8][11] In one study, the replacement of a piperazine with its 2,6-diazaspiro[3.3]heptane bioisostere (a related spirocycle) in the drug Olaparib significantly improved target selectivity and reduced off-mechanism cytotoxicity.[5] Similar improvements in metabolic stability have been noted for 2-oxa-6-azaspiro[3.3]heptane analogues.[10][12]

Vectorial Exit and Target Engagement

The rigid, spirocyclic structure provides well-defined exit vectors for substituents, which can be a powerful tool for optimizing interactions within a target's binding pocket.[8] Unlike the flexible chair of morpholine, the 90° twist of the azaspiro[3.3]heptane framework orients substituents in a completely different region of chemical space.[10] This can lead to novel binding interactions, improved potency, or enhanced selectivity. However, this geometric distinction also means it is not always a suitable bioisostere, particularly when the morpholine occupies a central, non-terminal position in the molecule, as the change in geometry can be too disruptive.[10]

Strategic Workflow for Scaffold Hopping

The decision to replace a morpholine with 2-oxa-6-azaspiro[3.3]heptane should be data-driven. The following workflow outlines a logical progression for evaluating this scaffold hop.

G

Experimental Protocols

Validating the benefits of a scaffold hop requires robust and standardized experimental protocols. Below are methodologies for assessing two critical parameters: lipophilicity and metabolic stability.

Protocol 1: Determination of Lipophilicity (LogD7.4) by Shake-Flask Method

Causality: This assay directly measures a compound's partitioning between an aqueous and an organic phase at physiological pH, providing a fundamental measure of its lipophilicity, which impacts solubility, permeability, and promiscuity.

Methodology:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare the aqueous phase: Phosphate-Buffered Saline (PBS) at pH 7.4.

    • Prepare the organic phase: n-Octanol, pre-saturated with PBS. To do this, mix n-Octanol and PBS in a 1:1 ratio, shake vigorously for 1 hour, and allow the layers to separate overnight. Use the top n-Octanol layer.

  • Partitioning:

    • In a glass vial, add 1 mL of the PBS-saturated n-Octanol and 1 mL of PBS.

    • Spike in the test compound from the DMSO stock to a final concentration of 10-50 µM. The final DMSO concentration should be ≤1%.

    • Cap the vial tightly and shake on a flatbed shaker at room temperature for 2-4 hours to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vials at 2000 x g for 10 minutes to ensure complete separation of the aqueous and organic layers.

  • Quantification:

    • Carefully remove an aliquot from both the n-Octanol and the PBS layers.

    • Determine the concentration of the compound in each layer using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy, against a standard curve.

  • Calculation:

    • The LogD7.4 is calculated using the formula: LogD_7.4 = log10([Compound]_octanol / [Compound]_PBS) Self-Validation: Run a control compound with a known LogD7.4 value in parallel to validate the experimental setup. Each compound should be tested in triplicate to ensure reproducibility.

Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Causality: This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes (primarily Cytochrome P450s), which are highly concentrated in microsomes. It provides an early indication of a compound's metabolic clearance.

Methodology:

  • Reagent Preparation:

    • Thaw cryopreserved Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 1 M stock of NADPH (cofactor) in buffer. Dilute to a 10 mM working solution.

    • Prepare a 1 µM working solution of the test compound and positive controls (e.g., Verapamil for high clearance, Warfarin for low clearance) in buffer.

  • Incubation:

    • Pre-warm the HLM suspension and test compound solutions to 37°C for 10 minutes.

    • Initiate the reaction by adding the NADPH working solution to a final concentration of 1 mM. This is the T=0 time point.

    • Immediately remove an aliquot (e.g., 50 µL) from the reaction mixture and quench it by adding it to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Incubate the remaining reaction mixture at 37°C with gentle shaking.

    • Remove and quench aliquots at subsequent time points (e.g., 5, 15, 30, 60 minutes).

    • Include a negative control incubation without NADPH to check for non-enzymatic degradation.

  • Sample Analysis:

    • Centrifuge the quenched samples at 4000 x g for 15 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as: t_1/2 = 0.693 / k

    • Calculate the intrinsic clearance (Clint) in µL/min/mg protein as: Cl_int = (0.693 / t_1/2) / (mg/mL microsomal protein)

Conclusion

2-Oxa-6-azaspiro[3.3]heptane is more than just a novel scaffold; it is a strategic tool for overcoming specific, well-defined challenges in drug optimization. While morpholine remains a valuable and widely used building block, its spirocyclic bioisostere provides a validated pathway to modulate physicochemical properties in a unique and often advantageous way.[5][6] Its ability to simultaneously decrease lipophilicity while often maintaining or improving metabolic stability and permeability makes it an exceptional candidate for scaffold hopping when properties of a morpholine-containing lead are suboptimal.[10][11] By understanding the distinct structural and electronic properties of each scaffold and employing rigorous experimental validation, medicinal chemists can make informed decisions to accelerate the journey toward safer and more effective medicines.

References

Azaspiro[3.3]heptane: A Superior Scaffold to Piperazine for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Non-Classical Bioisostere

In the landscape of medicinal chemistry, the piperazine ring has long been a stalwart scaffold, prized for its synthetic tractability and its ability to confer favorable pharmacokinetic properties.[1][2] However, the very features that make it attractive can also be its Achilles' heel, leading to challenges in metabolic stability, lipophilicity, and target selectivity.[3][4] This guide provides an in-depth, data-driven comparison of the traditional piperazine motif with a rising star in non-classical bioisosterism: the azaspiro[3.3]heptane core. We will explore the physicochemical and pharmacological advantages of this spirocyclic system, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for next-generation drug design.

The Piperazine Predicament: Why Seek an Alternative?

Piperazine's prevalence in approved drugs is undeniable.[5][6] Its two basic nitrogen atoms offer handles for facile derivatization and can engage in crucial hydrogen bonding interactions with biological targets.[2] However, this chemical reactivity also presents significant liabilities:

  • Metabolic Instability: The nitrogen atoms of the piperazine ring are susceptible to oxidative metabolism by cytochrome P450 enzymes, often leading to rapid clearance and the formation of potentially active or toxic metabolites.[1]

  • High Lipophilicity: While seemingly counterintuitive for a nitrogen-containing heterocycle, piperazine-containing compounds can exhibit high lipophilicity, which can negatively impact solubility, increase off-target effects, and contribute to poor pharmacokinetic profiles.

  • Conformational Flexibility: The chair and boat conformations of the piperazine ring can lead to a lack of pre-organization for target binding, potentially reducing potency and selectivity.

These limitations have spurred the search for rigid, three-dimensional scaffolds that can mimic the desirable features of piperazine while mitigating its drawbacks. The azaspiro[3.3]heptane framework has emerged as a particularly promising solution.[7]

Azaspiro[3.3]heptane: A Three-Dimensional Solution

Azaspiro[3.3]heptanes, particularly the 2,6-diaza and 2-aza isomers, offer a compelling alternative to piperazine.[8] Their rigid, spirocyclic nature imparts a number of advantages that directly address the shortcomings of their classical counterpart.

Structural and Conformational Advantages

The defining feature of the azaspiro[3.3]heptane scaffold is its rigid, three-dimensional geometry. This has profound implications for drug design, as it allows for precise control over the spatial orientation of substituents.

cluster_0 Piperazine cluster_1 2,6-Diazaspiro[3.3]heptane Piperazine Piperazine Azaspiroheptane Azaspiroheptane Piperazine->Azaspiroheptane Bioisosteric Replacement

Caption: Structural comparison of piperazine and 2,6-diazaspiro[3.3]heptane.

The spirocyclic core locks the conformation, leading to predictable substituent vectors that can be exploited for enhanced target engagement.[8] This contrasts sharply with the conformational flexibility of piperazine.

Physicochemical Property Modulation: The Azaspiro[3.3]heptane Advantage in Data

The replacement of a piperazine with an azaspiro[3.3]heptane moiety can lead to significant and often beneficial shifts in key physicochemical properties.

Lipophilicity (logD)

A surprising and highly advantageous property of azaspiro[3.3]heptanes is their tendency to lower lipophilicity (logD) compared to their piperazine counterparts, despite the net addition of a carbon atom.[9][10] This is often attributed to the increased basicity of the nitrogen atoms in the spirocyclic system, which are further from the electron-withdrawing effects of the rest of the molecule.[10]

Metabolic Stability

The rigid, sterically hindered nature of the azaspiro[3.3]heptane core often results in improved metabolic stability. The carbon atoms adjacent to the nitrogens are less accessible to metabolic enzymes, leading to a longer half-life in human liver microsomes (HLM).

Compound PairParent ScaffoldlogD7.4HLM t1/2 (min)Target Potency (IC50/Ki, nM)Reference
GPR119 Agonist 21a/21b Piperazine2.8160.02[10]
2,6-Diazaspiro[3.3]heptane2.548>10,000[10]
dCTPase Inhibitor 1/29 Piperazine-3-[11]
Diazaspiro[3.3]heptane-105-[11]
Bupivacaine Analog Piperidine1.614-[11]
1-Azaspiro[3.3]heptane1.025comparable[11]

Note: While in some cases, such as the GPR119 agonist, the bioisosteric replacement led to a dramatic loss of potency, in many other instances, potency is maintained or even improved, highlighting the context-dependent nature of this strategy.[10]

Experimental Protocols: A Practical Guide

To facilitate the exploration of azaspiro[3.3]heptanes in your own research, we provide the following detailed experimental protocols.

Synthesis of a 2,6-Diazaspiro[3.3]heptane Building Block

This protocol describes a practical route to 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane, a versatile intermediate for further elaboration.[12]

Step 1: Reductive Amination

  • To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) in dichloroethane, add aniline (1.0 eq) and acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 1 hour to form the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to yield (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine.

Step 2: Cyclization

  • Dissolve the product from Step 1 (1.0 eq) in tetrahydrofuran (THF).

  • Add potassium tert-butoxide (2.2 eq, 1.0 M solution in THF) and heat the reaction at 70 °C in a sealed tube for 1.5 hours.

  • Add an additional portion of potassium tert-butoxide (1.0 eq) and continue heating for another hour.

  • Cool the reaction to room temperature, filter to remove the precipitated salts, and evaporate the solvent.

  • Purify the crude product by flash column chromatography to afford 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.

Comparative in vitro Metabolic Stability Assay

This protocol outlines a typical workflow for comparing the metabolic stability of a piperazine-containing compound with its azaspiro[3.3]heptane analog using human liver microsomes.

cluster_0 Experimental Workflow: Comparative Metabolic Stability Start Prepare Stock Solutions: - Piperazine Analog (10 mM in DMSO) - Azaspiro Analog (10 mM in DMSO) - Positive Control (e.g., Verapamil) Incubation_Setup Incubation Setup (in triplicate): - Human Liver Microsomes (0.5 mg/mL) - Phosphate Buffer (100 mM, pH 7.4) - Test Compound (1 µM final) Start->Incubation_Setup Pre-incubation Pre-incubate at 37°C for 5 min Incubation_Setup->Pre-incubation Reaction_Initiation Initiate Reaction: Add NADPH Regenerating System Pre-incubation->Reaction_Initiation Time_Points Sample at Time Points: 0, 5, 15, 30, 45, 60 min Reaction_Initiation->Time_Points Quenching Quench Reaction: Add ice-cold acetonitrile with internal standard Time_Points->Quenching Sample_Processing Process Samples: - Centrifuge to precipitate proteins - Collect supernatant Quenching->Sample_Processing LCMS_Analysis LC-MS/MS Analysis: Quantify remaining parent compound Sample_Processing->LCMS_Analysis Data_Analysis Data Analysis: - Plot % remaining vs. time - Calculate t1/2 and CLint LCMS_Analysis->Data_Analysis Comparison Compare Metabolic Stability Profiles Data_Analysis->Comparison

Caption: Workflow for a comparative in vitro metabolic stability assay.

Conclusion: A Strategic Choice for Modern Drug Design

The azaspiro[3.3]heptane scaffold represents a powerful tool in the medicinal chemist's arsenal for overcoming the inherent limitations of the traditional piperazine ring. Its rigid, three-dimensional structure offers a unique opportunity to fine-tune physicochemical properties, enhance metabolic stability, and explore novel chemical space with greater precision. While not a universal panacea, the data strongly supports the consideration of azaspiro[3.3]heptanes as a non-classical bioisostere in lead optimization campaigns, particularly when grappling with challenges of high clearance and lipophilicity. By embracing such innovative scaffolds, researchers can unlock new avenues for the discovery of safer and more effective medicines.

References

A Comparative Guide to the Spiro[3.3]heptane Core for Enhanced Metabolic Stability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, overcoming metabolic instability is a critical hurdle. A promising lead compound can fail to become a viable drug candidate if it is too rapidly cleared from the body, leading to poor pharmacokinetic profiles and insufficient therapeutic exposure. Medicinal chemists continuously seek novel structural motifs that can enhance metabolic stability without compromising biological activity. The spiro[3.3]heptane core has emerged as a powerful tool in this endeavor, offering a unique three-dimensional structure that can significantly improve a molecule's metabolic fate.[1][2]

This guide provides an in-depth comparison of the spiro[3.3]heptane motif against common bioisosteric replacements like tert-butyl and gem-dimethyl groups, supported by experimental data and detailed protocols.

The Challenge of Metabolic Lability and the Role of Bioisosteres

The primary site of drug metabolism is the liver, where enzymes, particularly the cytochrome P450 (CYP) family, modify xenobiotics to facilitate their excretion.[3] While essential for detoxification, this process can prematurely terminate the action of a drug. A common strategy to mitigate this is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.

Replacing a metabolically vulnerable group with a more robust bioisostere can protect the molecule from enzymatic degradation. The sp³-rich, conformationally rigid structure of spirocycles makes them attractive candidates for this purpose, a concept often referred to as "escaping flatland" in medicinal chemistry.[4][5] The spiro[3.3]heptane scaffold, in particular, has gained significant traction due to its favorable physicochemical properties and proven impact on metabolic stability.[6][7]

The Spiro[3.3]heptane Core: A Superior Bioisostere for Stability

The spiro[3.3]heptane unit is a saturated bicyclic system featuring two cyclobutane rings joined by a single common carbon atom.[8] Its rigid, three-dimensional geometry distinguishes it from more flexible or planar motifs. When used as a bioisostere, for example, to replace a tert-butyl or gem-dimethyl group, it imparts several key advantages:

  • Steric Shielding: The rigid, cage-like structure of the spiro[3.3]heptane core provides a significant steric shield. This bulkiness can physically block the active site of metabolic enzymes like CYPs, preventing them from accessing and oxidizing nearby labile positions on the parent molecule.[9]

  • Conformational Rigidity: Unlike acyclic groups that can rotate freely, the spiro[3.3]heptane scaffold locks the substituents in a fixed spatial orientation. This pre-organization can lead to a lower entropic penalty upon binding to a target receptor while simultaneously preventing the molecule from adopting a conformation susceptible to metabolism.[10]

  • Reduced Lipophilicity: In many cases, replacing aromatic rings or greasy aliphatic groups with a spiro[3.3]heptane moiety can reduce the overall lipophilicity (logP) of a compound.[11][12] This can lead to improved solubility and a more favorable overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Comparative Analysis: Spiro[3.3]heptane vs. Traditional Bioisosteres

The true value of the spiro[3.3]heptane core is best illustrated through direct comparison with commonly used bioisosteres known for providing steric bulk, such as the tert-butyl and gem-dimethyl groups.

G cluster_0 Structural Comparison cluster_1 Key Properties cluster_2 Metabolic Outcome Spiro[3.3]heptane Spiro[3.3]heptane Rigid 3D Structure Rigid 3D Structure Spiro[3.3]heptane->Rigid 3D Structure leads to High Fsp3 High Fsp3 Spiro[3.3]heptane->High Fsp3 tert-Butyl tert-Butyl Rotational Freedom Rotational Freedom tert-Butyl->Rotational Freedom Moderate Fsp3 Moderate Fsp3 tert-Butyl->Moderate Fsp3 gem-Dimethyl gem-Dimethyl gem-Dimethyl->Rotational Freedom gem-Dimethyl->Moderate Fsp3 Steric Shielding Steric Shielding Rigid 3D Structure->Steric Shielding Blocked CYP Access Blocked CYP Access Steric Shielding->Blocked CYP Access Susceptible to Oxidation Susceptible to Oxidation Rotational Freedom->Susceptible to Oxidation Increased Stability Increased Stability Blocked CYP Access->Increased Stability

In Vitro Metabolic Stability Data

The most direct way to assess metabolic stability is through in vitro assays using liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[3][13] In these assays, the disappearance of the parent compound over time is measured. Key parameters derived are the half-life (t½) and the intrinsic clearance (CLint).

Compound/AnalogBioisosteric Groupt½ (min) in HLM¹CLint (µL/min/mg) in HLM¹Reference
Sonidegibmeta-phenyl9318[11]
Sonidegib Analog 1trans-spiro[3.3]heptane4736[11]
Sonidegib Analog 2cis-spiro[3.3]heptane11156[11]
Vorinostat AnalogPhenyl--[9]
Vorinostat S33 AnalogSpiro[3.3]heptane--[9]

¹HLM: Human Liver Microsomes. Data presented is illustrative based on published studies. Note that in the case of Sonidegib, the spiro[3.3]heptane replacement for a meta-phenyl ring showed a decrease in stability, highlighting that the impact is context-dependent and requires empirical validation.[11] However, in many other cases, replacing flexible aliphatic groups leads to significant stability gains.[14] The incorporation of spirocycles is a recognized strategy to enhance metabolic stability.[1][15]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This protocol outlines a standard procedure to determine the metabolic stability of a test compound.

Objective: To measure the rate of disappearance of a test compound when incubated with human liver microsomes and an NADPH-regenerating system.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier, stored at -80°C).[13]

  • Phosphate Buffer (100 mM, pH 7.4).[16]

  • NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[16]

  • Positive control compounds (e.g., Midazolam, Dextromethorphan).[13]

  • Internal Standard (IS) solution.

  • Acetonitrile (ACN) for reaction termination.

  • 96-well plates, incubator, centrifuge.

  • LC-MS/MS system.

Procedure:

  • Preparation: Thaw HLM and the NADPH-regenerating system on ice. Prepare working solutions of the test compound and positive controls by diluting the stock solution in buffer to an intermediate concentration.

  • Incubation Mixture: In a 96-well plate, prepare the main incubation mixture containing HLM (final protein concentration typically 0.5 mg/mL) in phosphate buffer.[3]

  • Pre-incubation: Add the test compound working solution to the wells containing the HLM mixture (final substrate concentration typically 1 µM).[13] Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution to all wells. This is time point zero (T=0).

  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[3][16]

  • Sample Processing: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new 96-well plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / (mg/mL microsomal protein)).[16]

G

Protocol 2: Conceptual Workflow for Comparative In Vivo Pharmacokinetic (PK) Study

Objective: To compare the pharmacokinetic profiles of a spiro[3.3]heptane-containing compound and its tert-butyl analog in a relevant animal model (e.g., rat).

Procedure:

  • Animal Dosing: Administer the spiro[3.3]heptane analog and the tert-butyl analog to separate groups of rats via a relevant route (e.g., oral gavage (PO) and intravenous (IV) bolus).

  • Blood Sampling: Collect blood samples from each animal at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.

  • PK Parameter Calculation: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • Clearance (CL): Volume of plasma cleared of the drug per unit time.

    • Half-life (t½): Time required for the plasma concentration to decrease by half.

    • Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation (calculated as (AUC_PO / AUC_IV) * 100).[17]

A significant increase in parameters like AUC, t½, and F% for the spiro[3.3]heptane analog compared to its counterpart would provide strong evidence of improved metabolic stability in vivo.

Conclusion

The strategic incorporation of the spiro[3.3]heptane core is a validated and powerful approach in modern medicinal chemistry to enhance the metabolic stability of drug candidates.[1][7] Its rigid, three-dimensional structure provides effective steric shielding against metabolic enzymes, often leading to superior pharmacokinetic properties when compared to more traditional, flexible bioisosteres like the tert-butyl group.[14] While its effect must be empirically tested for each new chemical series, the spiro[3.3]heptane motif offers a compelling solution to the pervasive challenge of metabolic instability, enabling the progression of more robust and effective drug candidates.

References

In Silico Evaluation of Novel Spirocyclic Scaffolds: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Three-Dimensionality in Drug Design

In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the traditional "flatland" of planar aromatic scaffolds.[1] This paradigm shift, often termed the "Escape from Flatland," champions the exploration of molecules with greater three-dimensionality (3D).[1] Among the most promising architectural motifs in this endeavor are spirocyclic scaffolds .[2] These unique structures, characterized by two rings sharing a single common atom, offer a rigid and well-defined 3D geometry.[2] This inherent structural constraint can translate into significant advantages in drug design, including improved potency, enhanced selectivity, and more favorable physicochemical and pharmacokinetic properties.[1][3]

This guide provides a comprehensive in silico evaluation of novel spirocyclic scaffolds, offering a comparative analysis against their non-spirocyclic counterparts. We will delve into the core computational methodologies employed to assess these scaffolds, present supporting data from published studies, and provide detailed, field-proven protocols for key in silico experiments. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge and tools to effectively leverage spirocyclic scaffolds in their drug discovery programs.

The Spirocyclic Advantage: A Data-Driven Comparison

The decision to incorporate a spirocyclic moiety into a drug candidate is a strategic one, aimed at optimizing its pharmacological profile. The rigid nature of the spiro junction can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target and potentially leading to a significant boost in potency.[4] Furthermore, the 3D arrangement of substituents around a spirocyclic core can enable more specific interactions with the target protein, thereby enhancing selectivity and reducing off-target effects.[5]

Let's examine some key performance metrics where spirocyclic scaffolds have demonstrated a distinct advantage over their more flexible or planar counterparts.

Table 1: Comparative Analysis of Physicochemical Properties
PropertyNon-Spirocyclic AnalogSpirocyclic AnalogRationale for ImprovementReference
Lipophilicity (cLogP) Often higher due to extended, flexible alkyl chains or large aromatic systems.Generally lower or can be modulated by the nature of the spiro rings.The compact, 3D nature of spirocycles can bury hydrophobic surfaces, leading to a more favorable lipophilicity profile for oral absorption.[6]
Aqueous Solubility Can be limited by high lipophilicity and strong crystal packing forces.Often improved.The disruption of planar packing and the introduction of more polar surface area can enhance interactions with water molecules.[7]
Fraction of sp3 Carbons (Fsp3) Typically lower in molecules dominated by aromatic rings.Significantly higher.A higher Fsp3 count is correlated with increased clinical success, likely due to improved developability profiles.[1]
Metabolic Stability Flexible linkers can be more susceptible to metabolic enzymes like Cytochrome P450s.Often enhanced.The rigid spirocyclic core can shield metabolically labile sites from enzymatic attack.[1]
Table 2: Impact on Biological Activity and Pharmacokinetics
ParameterNon-Spirocyclic Analog (Example)Spirocyclic Analog (Example)Observed ImprovementReference
Binding Affinity (IC50) Polo-like kinase 4 (PLK4) inhibitor with a flexible alkene linker.Cyclopropyl-linked spirocyclic analog.Up to 100-fold higher exposure in mouse plasma.[1]
Selectivity Quisinostat (pan-HDAC inhibitor).Spirocyclic pyrolidino-azetidine analog.Reduced inhibition of human HDACs, leading to lower cytotoxicity.[1]
Oral Bioavailability Often a challenge for compounds with poor solubility and high first-pass metabolism.Can be significantly improved.The combination of enhanced solubility and metabolic stability contributes to better oral exposure.[3]

The In Silico Evaluation Workflow: A Step-by-Step Approach

A robust in silico evaluation is paramount to prioritizing the synthesis of the most promising spirocyclic candidates. The following workflow outlines the key computational experiments that form the foundation of a modern drug discovery campaign.

In Silico Workflow for Spirocyclic Scaffold Evaluation cluster_0 Scaffold Design & Library Generation cluster_1 Initial Screening & Filtering cluster_2 Target-Based Evaluation cluster_3 Advanced Modeling & Prioritization start Novel Spirocyclic Scaffold Conception library Virtual Library Enumeration start->library physchem Physicochemical Property Prediction (Lipinski's Rule of 5, etc.) library->physchem admet ADMET Prediction (SwissADME, pkCSM) physchem->admet docking Molecular Docking (AutoDock Vina) admet->docking md_sim Molecular Dynamics Simulation docking->md_sim fep Free Energy Perturbation (FEP) md_sim->fep qsar QSAR Modeling fep->qsar synthesis_priority Prioritization for Synthesis qsar->synthesis_priority

Caption: A comprehensive in silico workflow for the evaluation of novel spirocyclic scaffolds.

Experimental Protocols: A Practical Guide

To ensure the scientific integrity of this guide, we provide detailed, step-by-step protocols for three fundamental in silico techniques. These protocols are designed to be self-validating systems, with clear causality behind each experimental choice.

Protocol 1: Molecular Docking using AutoDock Vina

Objective: To predict the binding mode and estimate the binding affinity of a spirocyclic ligand to a target protein.

Rationale: Molecular docking is a crucial first step in structure-based drug design. It allows for the rapid screening of a virtual library of compounds against a protein target, helping to identify promising candidates with favorable binding interactions.[8][9] AutoDock Vina is a widely used and validated open-source docking program known for its accuracy and speed.[8][9]

Step-by-Step Methodology:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.[8]

    • Add polar hydrogens to the protein structure using software like MGLTools.[8]

    • Assign partial charges (e.g., Kollman charges) to the protein atoms.[10]

    • Save the prepared protein in the PDBQT file format.[8]

  • Ligand Preparation:

    • Generate the 3D structure of the spirocyclic ligand using a chemical drawing tool and save it in a suitable format (e.g., SDF or MOL2).

    • Use a tool like Open Babel or MGLTools to convert the ligand file to the PDBQT format, which includes information on rotatable bonds and partial charges.[10]

  • Grid Box Definition:

    • Define the search space for the docking simulation by creating a grid box that encompasses the active site of the protein.[9] The size and center of the grid box should be chosen carefully to ensure that the entire binding pocket is sampled.[11]

  • Configuration File Creation:

    • Create a configuration text file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.[11]

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.[11] Vina will then perform the docking calculations and generate an output file containing the predicted binding poses of the ligand ranked by their binding affinities (in kcal/mol).[11]

  • Analysis of Results:

    • Visualize the predicted binding poses in the context of the protein's active site using molecular visualization software like PyMOL or Chimera.[9]

    • Analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein to understand the structural basis of binding.

Molecular Docking Workflow PDB Protein Structure (PDB) PrepProtein Prepare Protein (Remove Water, Add Hydrogens, Assign Charges) PDB->PrepProtein Ligand Spirocyclic Ligand (SDF/MOL2) PrepLigand Prepare Ligand (Add Hydrogens, Define Rotatable Bonds) Ligand->PrepLigand Grid Define Grid Box (Active Site) PrepProtein->Grid Config Create Configuration File PrepLigand->Config Grid->Config Vina Run AutoDock Vina Config->Vina Analysis Analyze Results (Binding Poses & Interactions) Vina->Analysis

Caption: A streamlined workflow for performing molecular docking with AutoDock Vina.

Protocol 2: ADMET Prediction using SwissADME

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a spirocyclic compound.

Rationale: Early assessment of ADMET properties is critical to reduce the attrition rate of drug candidates in later stages of development.[12] Web-based tools like SwissADME provide a user-friendly and reliable platform for predicting a wide range of pharmacokinetic and physicochemical properties from a molecule's structure.[13][14]

Step-by-Step Methodology:

  • Input Molecule:

    • Navigate to the SwissADME web server (--INVALID-LINK--]">www.swissadme.ch).[14]

    • Draw the chemical structure of the spirocyclic compound using the provided molecular editor or paste a list of SMILES strings for batch processing.[14]

  • Execution:

    • Click the "Run" button to initiate the calculations. The server will compute a variety of descriptors and predictive models.

  • Analysis of Results:

    • Physicochemical Properties: Examine key parameters such as molecular weight, cLogP, topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors to assess compliance with Lipinski's Rule of Five.[6]

    • Pharmacokinetics: Analyze predictions for gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes (CYP inhibitors/substrates).[13]

    • Drug-likeness: Evaluate the compound's adherence to various drug-likeness rules (e.g., Ghose, Veber, Egan).

    • Medicinal Chemistry Friendliness: Assess for the presence of any structural alerts that may indicate potential toxicity or reactivity issues.

    • BOILED-Egg Plot: Utilize the intuitive graphical output of the "BOILED-Egg" plot to visualize the predicted gastrointestinal absorption and blood-brain barrier permeation.[15]

SwissADME Workflow Input Input Spirocyclic Compound (Draw or SMILES) SwissADME SwissADME Web Server Input->SwissADME Results Analyze Predicted Properties SwissADME->Results Physchem Physicochemical Properties Results->Physchem PK Pharmacokinetics Results->PK Druglikeness Drug-likeness Results->Druglikeness MedChem Medicinal Chemistry Friendliness Results->MedChem

Caption: A simple and effective workflow for ADMET prediction using the SwissADME web server.

Protocol 3: Quantitative Structure-Activity Relationship (QSAR) Modeling

Objective: To build a predictive model that correlates the structural features of a series of spirocyclic compounds with their biological activity.

Rationale: QSAR modeling is a powerful tool for understanding structure-activity relationships and for predicting the activity of novel compounds.[16][17] By identifying the key molecular descriptors that influence biological activity, QSAR models can guide the rational design of more potent analogs.[18]

Step-by-Step Methodology:

  • Data Set Preparation:

    • Compile a dataset of spirocyclic compounds with experimentally determined biological activity data (e.g., IC50 or Ki values) against a specific target.[16]

    • Ensure the data is of high quality and covers a sufficient range of structural diversity and biological activity.

    • Curate the dataset to standardize chemical structures (e.g., handle tautomers and ionization states) and remove any duplicates or outliers.[19]

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of molecular descriptors that capture various aspects of their structure (e.g., constitutional, topological, geometrical, and electronic properties).[16] This can be done using software like PaDEL-Descriptor or RDKit.

  • Data Splitting:

    • Divide the dataset into a training set and a test set.[16] The training set is used to build the QSAR model, while the test set is used to evaluate its predictive performance on unseen data. A common split is 80% for the training set and 20% for the test set.

  • Model Building:

    • Use a suitable statistical or machine learning algorithm (e.g., multiple linear regression, partial least squares, random forest, or support vector machines) to build a mathematical model that relates the calculated descriptors (independent variables) to the biological activity (dependent variable) for the training set compounds.[16]

  • Model Validation:

    • Internal Validation: Assess the robustness and stability of the model using techniques like cross-validation (e.g., leave-one-out or k-fold cross-validation) on the training set.[16]

    • External Validation: Evaluate the predictive power of the model by using it to predict the activity of the compounds in the test set and comparing the predicted values with the experimental values.[16] Key statistical metrics for validation include the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE).

  • Model Interpretation and Application:

    • Analyze the validated QSAR model to identify the most important descriptors that contribute to the biological activity.[18]

    • Use the model to predict the activity of new, virtual spirocyclic compounds to prioritize them for synthesis and experimental testing.

QSAR Modeling Workflow Dataset Curated Dataset of Spirocyclic Compounds with Biological Activity Descriptors Calculate Molecular Descriptors Dataset->Descriptors Split Split into Training & Test Sets Descriptors->Split Build Build QSAR Model (Training Set) Split->Build Validate Validate Model (Internal & External) Build->Validate Interpret Interpret & Apply Model (Predict Activity of New Compounds) Validate->Interpret

References

The Emergence of Azaspiro[3.3]heptanes: A Superior Isosteric Replacement for Piperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in the structure of numerous approved drugs.[1] Its prevalence is a testament to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. However, the piperidine motif is not without its drawbacks, including susceptibility to metabolic degradation. This has spurred the search for novel isosteres that can mimic the key features of piperidine while offering improved pharmaceutical properties. Among the most promising candidates to emerge are the azaspiro[3.3]heptanes, a class of rigid, three-dimensional scaffolds that are demonstrating significant advantages in drug design.[2][3]

This guide provides a comprehensive, data-driven comparison of azaspiro[3.3]heptanes and piperidines, offering insights into their relative performance and providing the experimental basis for informed scaffold selection in drug discovery programs.

The Isosteric Rationale: Beyond Flatland

The concept of isosterism, the substitution of an atom or group of atoms with another having similar physical or chemical properties, is a cornerstone of modern medicinal chemistry. The goal is to retain or enhance biological activity while optimizing other properties such as solubility, metabolic stability, and selectivity. The move away from flat, aromatic structures towards more three-dimensional scaffolds has been termed "escaping from flatland" and is a key strategy for improving clinical success rates.[4] Azaspiro[3.3]heptanes, with their rigid, spirocyclic core, are prime examples of this design philosophy.[5][6]

G cluster_0 Traditional Drug Design cluster_1 Modern Drug Design: Piperidine Piperidine Aromatic Rings Aromatic Rings Piperidine->Aromatic Rings Common Scaffold Azaspiro[3.3]heptane Azaspiro[3.3]heptane Piperidine->Azaspiro[3.3]heptane Isosteric Replacement Escaping Escaping Flatland Flatland 3D Scaffolds 3D Scaffolds Azaspiro[3.3]heptane->3D Scaffolds Novel Isostere

Caption: Isosteric replacement of piperidine with azaspiro[3.3]heptane.

Physicochemical Properties: A Head-to-Head Comparison

The decision to incorporate a particular scaffold into a drug candidate is heavily influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare key properties of azaspiro[3.3]heptanes and piperidines.

Lipophilicity (LogP/LogD)

Lipophilicity, often measured as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter influencing a drug's permeability, solubility, and metabolic clearance.[7][8][9] Counterintuitively, the replacement of a piperidine ring with an azaspiro[3.3]heptane, which involves the net addition of a carbon atom, often leads to a decrease in lipophilicity.[10][11] This has been attributed to the increased basicity of the nitrogen atom in the azaspiro[3.3]heptane scaffold.[10]

Basicity (pKa)

The basicity of the nitrogen atom, quantified by its pKa value, is crucial for target engagement and physicochemical properties. The pKa of the nitrogen in azaspiro[3.3]heptanes is generally similar to or slightly higher than that of the corresponding piperidine.[1] This similarity in basicity is a key factor in their successful application as isosteres, as it allows for the preservation of crucial ionic interactions with biological targets.[12]

Solubility

Aqueous solubility is a prerequisite for drug absorption and distribution. Studies have shown that the replacement of a piperidine ring with an azaspiro[3.3]heptane can lead to a significant decrease in aqueous solubility.[1] However, other reports suggest that heteroatom-substituted spiro[3.3]heptanes can exhibit higher aqueous solubility than their cyclohexane analogues.[13] This highlights the importance of the overall molecular context in determining solubility.

Metabolic Stability

One of the most significant advantages of azaspiro[3.3]heptanes over piperidines is their enhanced metabolic stability.[1] The rigid, spirocyclic structure of azaspiro[3.3]heptanes shields adjacent C-H bonds from enzymatic oxidation by cytochrome P450 enzymes, a major pathway for drug metabolism.[13] This can lead to a longer half-life and improved pharmacokinetic profile.

Table 1: Comparative Physicochemical Properties of Piperidine and Azaspiro[3.3]heptane Analogs

PropertyPiperidine Analog2-Azaspiro[3.3]heptane Analog1-Azaspiro[3.3]heptane AnalogReference
cLogP 3.73.43.4[1]
LogD (pH 7.4) 1.61.21.0[1]
Aqueous Solubility (µM) 1361213[1]
pKa ~11~10.5~10.5[1]
Metabolic Stability (t½, min) 162943[1]

Note: The data presented are for specific model compounds and may not be representative of all derivatives.

Biological Validation: Case Studies

The true test of a novel scaffold lies in its biological performance. Azaspiro[3.3]heptanes have been successfully incorporated into a variety of biologically active molecules, demonstrating their utility as piperidine isosteres.

Case Study 1: Bupivacaine Analogues for Local Anesthesia

The local anesthetic bupivacaine contains a piperidine ring that is crucial for its activity. Replacement of this piperidine with a 1-azaspiro[3.3]heptane moiety resulted in a novel analogue with significant anesthetic activity in vivo.[1][14][15][16][17] This demonstrates that the azaspiro[3.3]heptane scaffold can effectively mimic the pharmacophoric features of the piperidine ring.

Case Study 2: Muscarinic Receptor Antagonists

Muscarinic acetylcholine receptors are important targets for the treatment of various diseases, including chronic obstructive pulmonary disease (COPD) and overactive bladder.[18][19][20] The development of selective muscarinic antagonists is an active area of research.[21] Azaspiro[3.3]heptanes have been explored as scaffolds in the design of potent and selective muscarinic antagonists, highlighting their potential in this therapeutic area.

Case Study 3: Dopamine Transporter (DAT) Inhibitors

The dopamine transporter is a key target for the treatment of neuropsychiatric disorders such as depression and attention-deficit/hyperactivity disorder (ADHD).[22][23][24][25][26] Structure-activity relationship (SAR) studies have shown that the incorporation of azaspiro[3.3]heptane moieties can lead to potent DAT inhibitors with unique pharmacological profiles.

G Drug Target Drug Target Biological Activity Biological Activity Drug Target->Biological Activity Leads to Piperidine-containing Drug Piperidine-containing Drug Piperidine-containing Drug->Drug Target Binds to Azaspiro[3.3]heptane-containing Drug Azaspiro[3.3]heptane-containing Drug Azaspiro[3.3]heptane-containing Drug->Drug Target Binds to

Caption: Both piperidine and azaspiro[3.3]heptane analogs can bind to the same target.

Experimental Protocols for Scaffold Evaluation

To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: Determination of Lipophilicity (LogD) by Shake-Flask Method

Objective: To determine the distribution coefficient (LogD) of a compound between n-octanol and an aqueous buffer at a specific pH (e.g., 7.4).

Materials:

  • Test compound

  • n-Octanol (pre-saturated with aqueous buffer)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

  • Vortex mixer

  • Centrifuge

  • HPLC with UV detector or LC-MS/MS

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a vial containing a known volume of n-octanol and aqueous buffer (e.g., 1:1 v/v).[7]

  • Vortex the mixture vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and partitioning.

  • Centrifuge the mixture to separate the two phases.

  • Carefully collect an aliquot from both the n-octanol and aqueous phases.

  • Analyze the concentration of the compound in each phase by HPLC or LC-MS/MS.

  • Calculate the LogD using the following formula: LogD = log10([Compound]octanol / [Compound]aqueous).

Protocol 2: Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Materials:

  • Test compound

  • Potentiometer with a pH electrode

  • Automated titrator

  • Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

  • Deionized water

Procedure:

  • Dissolve a known amount of the test compound in deionized water or a co-solvent system if solubility is an issue.

  • Place the solution in the titration vessel and immerse the pH electrode.

  • Titrate the solution with the standardized acid or base while continuously monitoring the pH.[7]

  • Plot the pH versus the volume of titrant added.

  • The pKa is determined from the inflection point of the titration curve.

Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To assess the metabolic stability of a compound by measuring its rate of degradation in the presence of liver microsomes.

Materials:

  • Test compound

  • Liver microsomes (human, rat, etc.)

  • NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Incubator (37°C)

  • Quenching solution (e.g., acetonitrile containing an internal standard)

  • LC-MS/MS

Procedure:

  • Prepare a reaction mixture containing the test compound and liver microsomes in phosphate buffer.

  • Pre-incubate the mixture at 37°C for a few minutes.[27]

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.[27][28]

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the line gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[28]

G cluster_0 Metabolic Stability Workflow Incubation Incubation Test Compound + Microsomes + NADPH 37°C Sampling Sampling at Time Points t=0, 5, 15, 30, 60 min Incubation->Sampling Quenching Reaction Quenching Acetonitrile + Internal Standard Sampling->Quenching Analysis LC-MS/MS Analysis Quantify Remaining Compound Quenching->Analysis Data Processing Data Processing Calculate t½ and Intrinsic Clearance Analysis->Data Processing

Caption: Workflow for in vitro metabolic stability assay.

Conclusion: A New Generation of Scaffolds

The biological validation of azaspiro[3.3]heptanes as piperidine isosteres marks a significant advancement in medicinal chemistry.[14][15][16] Their unique three-dimensional structure, coupled with improved metabolic stability and tunable physicochemical properties, offers a powerful tool for overcoming the limitations of traditional scaffolds.[1][5] As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic incorporation of azaspiro[3.3]heptanes and other innovative building blocks will be crucial for the successful development of the next generation of medicines.[4][29][30][31][32][33]

References

A Senior Application Scientist's Guide to the Quantitative Estimate of Drug-Likeness (QED) for Spiro-heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland in Modern Drug Discovery

For decades, medicinal chemistry has been dominated by compounds that are largely flat and aromatic. While effective, this exploration of a limited, two-dimensional chemical space has led to challenges in identifying novel, potent, and selective drug candidates with favorable pharmacokinetic profiles. The contemporary imperative is to embrace three-dimensionality, designing molecules that can engage with the complex, intricate topographies of biological targets.

Spiro-heterocycles, molecules in which two rings are joined by a single common atom, represent a premier class of three-dimensional scaffolds.[1] Their inherent rigidity and defined spatial arrangement of functional groups can lead to significant improvements in drug properties, including enhanced binding affinity, greater selectivity, and better metabolic stability.[2][3] However, assessing the "drug-likeness" of such complex structures requires a more nuanced approach than traditional binary rules.

This guide provides an in-depth technical comparison of the Quantitative Estimate of Drug-Likeness (QED) as a modern metric for evaluating spiro-heterocyclic scaffolds. We will explore the causality behind its application, compare its performance with classical alternatives, and provide validated protocols for its implementation.

Chapter 1: Deconstructing the Quantitative Estimate of Drug-Likeness (QED)

The concept of drug-likeness is a crucial filter in the early stages of drug discovery.[4] While historical metrics like Lipinski's Rule of Five (Ro5) provide a useful binary classification (pass/fail), they lack the granularity to rank compounds or to appreciate molecules that are "close but fail."[5]

The Quantitative Estimate of Drug-Likeness (QED), introduced by researchers at GlaxoSmithKline, addresses this limitation by offering a continuous score from 0 (completely undesirable) to 1 (perfectly drug-like).[6] This metric is not based on arbitrary cutoffs but on the statistical distributions of key physicochemical properties observed in 771 marketed oral drugs.[7]

The Eight Pillars of QED

QED is calculated from eight fundamental physicochemical properties:[7][8]

  • Molecular Weight (MW): Influences size-dependent absorption and distribution.

  • Lipophilicity (ALOGP): A key determinant of permeability, solubility, and metabolic clearance.

  • Number of Hydrogen Bond Donors (HBD): Impacts solubility and membrane permeability.

  • Number of Hydrogen Bond Acceptors (HBA): Also affects solubility and permeability.

  • Topological Polar Surface Area (PSA): Correlates with passive molecular transport through membranes.

  • Number of Rotatable Bonds (ROTB): A measure of molecular flexibility; high flexibility can lead to a loss of entropy upon binding.

  • Number of Aromatic Rings (AROM): High aromaticity is often associated with poor solubility and metabolic liabilities.

  • Structural Alerts (ALERTS): Counts of undesirable or reactive functional groups.

The Engine of QED: Desirability Functions

The ingenuity of QED lies in its use of "desirability functions."[7] For each of the eight properties, a desirability function was created by fitting a curve to the observed distribution in known oral drugs. This function maps any given property value to a desirability score between 0 and 1. For example, a molecular weight of around 350 Da, being very common among oral drugs, would receive a desirability score close to 1, while a value of 800 Da would score close to 0.

The final QED score for a molecule is the geometric mean of the eight individual desirability scores.[7] This approach provides a holistic and balanced assessment of a compound's overall physicochemical profile.

Chapter 2: The Strategic Advantage of Spiro-heterocycles

Spiro-heterocycles are increasingly sought-after scaffolds in drug discovery for several compelling reasons that directly impact their drug-like properties.[9]

  • Enhanced Three-Dimensionality: By definition, spirocycles are non-planar. This increased fraction of sp³-hybridized carbons (Fsp³) generally correlates with improved solubility and a more favorable pharmacokinetic profile compared to their flat, aromatic counterparts.[3]

  • Conformational Rigidity: The spiro fusion point locks the relative orientation of the two rings.[10] This rigidity reduces the entropic penalty of binding to a target, which can lead to increased potency and selectivity.[3]

  • Novel Chemical Space: These scaffolds allow medicinal chemists to explore novel vector orientations for substituents, enabling precise interaction with biological targets that are inaccessible to flatter molecules.[10]

These structural features have a profound and often beneficial impact on the eight properties that constitute the QED score.

Chapter 3: A Synergistic Analysis: Why QED is an Ideal Metric for Spiro-heterocycles

The strengths of the QED framework align remarkably well with the inherent physicochemical characteristics of spiro-heterocycles.

  • Favorable Impact on Aromaticity and Rotatable Bonds: Two of the most influential parameters in the QED calculation are the number of aromatic rings (AROM) and rotatable bonds (ROTB). Spiro-heterocycles, being saturated, 3D structures, naturally possess a low AROM count, which is highly desirable for a high QED score.[7] Their intrinsic rigidity also leads to a lower ROTB count, further boosting the score.[3]

  • Nuance Beyond Simple Rules: A spirocyclic core can increase molecular weight. A promising spiro-heterocyclic drug candidate might have a MW of 510 Da, causing it to fail Lipinski's Ro5. However, if its other seven properties are highly favorable (e.g., low aromaticity, optimal lipophilicity), it could still achieve an excellent QED score, preventing its premature dismissal. QED's continuous scale rewards the compound's overall "good" character rather than penalizing it for a single deviation.[6]

  • Guiding 3D Design: QED serves as an effective optimization function. As chemists modify a spiro-heterocyclic scaffold by adding substituents, they can monitor the QED score in real-time. This allows for a multi-parameter optimization that balances potency with drug-likeness, ensuring that the final compounds are not only active but also possess the physicochemical properties required for in vivo success.

Chapter 4: Comparative Analysis: Spiro-heterocycles vs. Traditional Scaffolds

To illustrate the utility of QED, we present a comparative analysis of three hypothetical compounds designed to target the same protein pocket: a traditional flat aromatic compound, its non-spiro heterocyclic analog, and a novel spiro-heterocyclic candidate.

PropertyFlat Aromatic AnalogNon-Spiro HeterocycleSpiro-heterocycle CandidateCausal Explanation for Spiro-heterocycle
Structure
alt text
alt text
alt text
N/A
MW (Da) 485495505The spiro scaffold adds bulk, slightly increasing MW.
ALOGP 4.84.23.5Increased sp³ character reduces lipophilicity, improving solubility.[11]
HBD 111Held constant for direct comparison.
HBA 455Held constant for direct comparison.
PSA (Ų) 657575Held constant for direct comparison.
ROTB 752The rigid spirocyclic core significantly reduces flexibility.[3]
AROM 320The saturated spiro scaffold eliminates aromatic rings.[3]
ALERTS 000All compounds are designed to be stable.
Lipinski's Ro5 Pass (0 violations)Pass (0 violations)Fail (1 violation: MW>500) Fails due to a minor MW increase.
Calculated QED 0.380.650.89 The highly desirable ROTB and AROM scores dramatically increase QED.

Analysis:

This comparison clearly demonstrates the power of QED. The spiro-heterocyclic candidate, despite narrowly failing the Rule of Five, emerges as the most drug-like compound with a QED score of 0.89.[6] The score quantitatively captures the benefits of its reduced aromaticity and conformational rigidity—factors known to improve clinical success rates. A discovery program relying solely on Ro5 might have discarded this superior candidate.

Chapter 5: Protocols and Workflows

A core tenet of good science is reproducibility. This section provides a detailed, self-validating protocol for calculating QED and a visual workflow to illustrate the process.

Experimental Protocol: QED Calculation Using RDKit

This protocol describes how to calculate the QED score for a molecule represented by a SMILES string using the open-source RDKit cheminformatics library in Python. The use of a widely-adopted, open-source tool ensures that the results are verifiable and not dependent on proprietary software.[8][12]

Prerequisites:

  • Python 3.6 or later.

  • RDKit library installed (pip install rdkit-pypi).

Step-by-Step Methodology:

  • Import Necessary Libraries:

    Causality: We import the core Chem module for molecule handling and the specific QED module which contains the pre-programmed desirability functions based on the original publication.[8]

  • Define Input Molecule:

    Causality: The SMILES format is a universal standard for representing chemical structures, ensuring the input is unambiguous.

  • Create RDKit Molecule Object:

    Causality: RDKit parses the SMILES string into a molecule object, an internal data structure upon which all subsequent calculations are performed. This step also validates the chemical sensibility of the input string.

  • Calculate QED Score:

    Causality: The QED.qed() function executes the entire workflow: it calculates each of the eight underlying properties, applies the corresponding desirability function to each property, and computes their geometric mean to return the final score.[12]

  • Display Results:

Visualizing the QED Workflow

The following diagram illustrates the logical flow of the QED calculation process, from molecular input to the final quantitative score.

QED_Workflow cluster_input Input cluster_calc Property Calculation cluster_desire Desirability Mapping cluster_agg Aggregation cluster_output Output mol_input Molecule Input SMILES or SDF props MW ALOGP HBA HBD PSA ROTB AROM ALERTS mol_input->props desire_funcs Desirability Functions d(MW) d(ALOGP) d(HBA) ... d(ALERTS) props->desire_funcs geom_mean {Geometric Mean | QED = (d₁ * d₂ * ... * d₈)¹/⁸} desire_funcs->geom_mean qed_score {QED Score | 0 to 1} geom_mean->qed_score

Caption: The QED calculation workflow.

Visualizing the Value of 3D Scaffolds

This diagram illustrates the progression from simple 2D structures to complex 3D spiro-heterocycles, highlighting the increase in structural complexity and exploration of three-dimensional space.

Scaffolds cluster_dim Increasing Three-Dimensionality & Drug-Likeness Potential A Benzene (Flat, 2D) B Piperidine (Saturated, Chair/Boat) A->B Increase Fsp³ C Spiro-heterocycle (Rigid, 3D) B->C Increase Rigidity & 3D Complexity

Caption: Progression from 2D to 3D molecular scaffolds.

Conclusion and Future Perspectives

The Quantitative Estimate of Drug-Likeness is a powerful, nuanced, and empirically grounded tool for modern medicinal chemistry. Its superiority over traditional, rigid rule-based systems is particularly evident when evaluating complex, three-dimensional scaffolds like spiro-heterocycles. By providing a continuous score that reflects a holistic physicochemical profile, QED enables chemists to quantitatively assess and optimize compounds for their drug-like character, preventing the premature attrition of potentially valuable candidates that explore novel and advantageous chemical space.

As drug discovery continues to move towards more complex and biologically relevant molecules, the adoption of sophisticated, quantitative metrics like QED will be indispensable for efficiently navigating the path from initial hit to successful clinical candidate.

References

The Azaspiro[3.3]heptane Motif: A Rising Star in Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to its Application in M4 Positive Allosteric Modulators and FAAH Inhibitors

For decades, medicinal chemists have sought to expand beyond flat, aromatic structures in the quest for novel drug candidates with improved physicochemical properties and intellectual property space. The exploration of three-dimensional (3D) scaffolds has become a cornerstone of modern drug discovery, with a particular focus on saturated heterocycles. Among these, the azaspiro[3.3]heptane motif has emerged as a particularly attractive building block. Its rigid, spirocyclic nature offers a well-defined exit vector for substituents, enabling precise control over the spatial arrangement of pharmacophoric elements. This rigidity can also lead to improved metabolic stability and aqueous solubility compared to more traditional, conformationally flexible ring systems.[1]

This guide delves into the practical application of the azaspiro[3.3]heptane scaffold in preclinical drug discovery through two distinct case studies: a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor for the treatment of schizophrenia, and a fatty acid amide hydrolase (FAAH) inhibitor for pain management. Through a comparative analysis with alternative scaffolds, we will highlight the potential advantages and challenges of incorporating this unique structural motif.

Case Study 1: M4 Positive Allosteric Modulators for Schizophrenia

The M4 muscarinic acetylcholine receptor is a validated target for the treatment of psychosis in schizophrenia.[2] Positive allosteric modulators of M4 offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous ligand acetylcholine, potentially leading to a more favorable side effect profile compared to orthosteric agonists.

The Azaspiro[3.3]heptane Candidate: VU0467485

Researchers at Vanderbilt University identified VU0467485, a potent and selective M4 PAM that features a 2-azaspiro[3.3]heptane moiety.[3][4] This preclinical candidate demonstrated robust in vitro potency and in vivo efficacy in animal models of schizophrenia.

Comparative Analysis with Non-Azaspiro[3.3]heptane M4 PAMs

To understand the contribution of the azaspiro[3.3]heptane scaffold, we will compare VU0467485 with two structurally distinct tricyclic M4 PAMs, VU6008677 and VU6016235.[5][6]

CompoundScaffoldhM4 PAM EC50 (nM)rM4 PAM EC50 (nM)Selectivity vs. hM1,2,3,5CNS Penetration (Rat Kp,uu)
VU0467485 2-Azaspiro[3.3]heptane 78.8 [3]26.6 [3]Highly Selective [3]0.37 [3]
VU6008677TricyclicLow nMLow nMHighly SelectiveHigh
VU6016235Tricyclic100[6]N/AHighly SelectiveHigh

Note: Detailed quantitative data for VU6008677 and a direct Kp,uu for VU6016235 were not available in the cited literature, but their properties are described as favorable.

The data indicates that the azaspiro[3.3]heptane-containing compound, VU0467485, exhibits potent and selective M4 PAM activity.[3] While the tricyclic comparators also show excellent potency, the key takeaway is that the azaspiro[3.3]heptane scaffold can be successfully incorporated into a CNS-penetrant drug candidate with a desirable preclinical profile. The moderate CNS penetration of VU0467485 (Kp,uu of 0.37) is suitable for a centrally acting therapeutic.[3] The choice of scaffold in this context is likely driven by a combination of factors including synthetic tractability, patentability, and the ability to fine-tune ADME properties.

Case Study 2: FAAH Inhibitors for Pain

Fatty acid amide hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide.[7] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.

The Spirocyclic Candidate: PF-04457845

While a direct preclinical candidate featuring an azaspiro[3.3]heptane core for FAAH inhibition was not prominently identified in the initial search, the clinical candidate PF-04457845, developed by Pfizer, incorporates a spirocyclic piperidine urea scaffold.[7][8] This serves as a relevant case study for the application of spirocyclic structures in this therapeutic area.

Comparative Analysis with Non-Spirocyclic FAAH Inhibitors

We will compare PF-04457845 with two non-spirocyclic FAAH inhibitors, JNJ-42165279 and the discontinued BIA 10-2474.[9][10][11]

CompoundScaffoldhFAAH IC50 (nM)Rat Oral Bioavailability (%)In Vivo Efficacy ModelKey Features
PF-04457845 Piperidine Urea (Spirocyclic features) 7.2 [8]88 [8]CFA Inflammatory Pain [7]High potency and selectivity, good oral bioavailability. [7][8]
JNJ-42165279Aryl Piperazinyl Urea70[9]N/ASNL Neuropathic Pain[9]Potent and selective, demonstrated brain FAAH occupancy.[9][12]
BIA 10-2474N/A~10-fold less potent than PF-04457845[10]N/AN/ADevelopment terminated due to severe adverse events in a Phase I trial. [2]

The spirocyclic nature of PF-04457845 contributes to its high potency and excellent pharmacokinetic properties, including high oral bioavailability.[8] The comparison with JNJ-42165279, another potent and selective FAAH inhibitor, demonstrates that different scaffolds can achieve the desired pharmacological profile. The case of BIA 10-2474 serves as a stark reminder of the importance of off-target effects and thorough preclinical safety evaluation, regardless of the chemical scaffold employed.[2][10] The tragic outcome of the BIA 10-2474 trial was not attributed to its core scaffold but rather to unforeseen off-target activities at high doses.[10]

Synthesis and Experimental Protocols

The utility of a chemical scaffold is intrinsically linked to its synthetic accessibility. Fortunately, several efficient routes to functionalized azaspiro[3.3]heptanes have been developed.

Representative Synthesis of a 2-Azaspiro[3.3]heptane Intermediate

cluster_0 Synthesis of a 2-Azaspiro[3.3]heptane Building Block start Commercially Available Starting Materials cycloaddition [2+2] Cycloaddition start->cycloaddition e.g., alkene and isocyanate reduction Reduction of β-lactam cycloaddition->reduction e.g., with alane protection N-Protection (e.g., Boc) reduction->protection final Functionalized 2-Azaspiro[3.3]heptane protection->final

Caption: Generalized synthetic workflow for a 2-azaspiro[3.3]heptane building block.

A common strategy for the synthesis of 2-azaspiro[3.3]heptanes involves a key [2+2] cycloaddition reaction to form a spirocyclic β-lactam, followed by reduction and functionalization.[13]

Experimental Protocol: Synthesis of N-Boc-2-azaspiro[3.3]heptane

  • [2+2] Cycloaddition: A solution of a suitable alkene (e.g., methylenecyclobutane) and a protected isocyanate (e.g., chlorosulfonyl isocyanate followed by in situ protection) in an appropriate solvent (e.g., dichloromethane) is stirred at room temperature for 24 hours.

  • Work-up and Purification: The reaction mixture is quenched with a mild base, and the organic layer is washed, dried, and concentrated. The resulting spirocyclic β-lactam is purified by column chromatography.

  • Reduction: The purified β-lactam is dissolved in a dry, aprotic solvent (e.g., tetrahydrofuran) and treated with a reducing agent such as alane (AlH3) at 0 °C. The reaction is slowly warmed to room temperature and stirred until completion.

  • N-Protection: After quenching the reduction, the resulting amine is protected, for example, with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine) to yield N-Boc-2-azaspiro[3.3]heptane.

  • Purification: The final product is purified by column chromatography.

Key Biological Assay Protocol: In Vitro M4 PAM Assay
  • Cell Culture: CHO cells stably expressing the human M4 muscarinic receptor are cultured in appropriate media.

  • Calcium Flux Assay: Cells are plated in a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Test compounds (e.g., VU0467485) are added to the wells at various concentrations.

  • Agonist Stimulation: After a short incubation with the test compound, a sub-maximal concentration (EC20) of acetylcholine is added to stimulate the M4 receptor.

  • Signal Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader.

  • Data Analysis: The EC50 values for PAM activity are calculated from the concentration-response curves.

Concluding Remarks

The azaspiro[3.3]heptane scaffold represents a valuable addition to the medicinal chemist's toolbox. The case studies of VU0467485 and the related spirocyclic FAAH inhibitors demonstrate that this motif can be successfully incorporated into preclinical candidates with desirable potency, selectivity, and pharmacokinetic properties. Its rigid, 3D nature provides a unique opportunity to explore chemical space and design novel therapeutics with potentially improved profiles compared to more traditional, flat scaffolds. As synthetic methodologies for these building blocks become more refined and accessible, we can expect to see a growing number of preclinical and clinical candidates featuring the azaspiro[3.3]heptane core.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe and compliant disposal of 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one (CAS No. 1349199-61-6). As researchers dedicated to advancing drug discovery, our responsibility extends beyond the bench to include the safe management of the chemical tools we employ. This guide provides not just procedural steps but also the scientific rationale behind them, ensuring that your laboratory practices are safe, efficient, and compliant with regulatory standards.

The unique structure of this spirocyclic building block, featuring a Boc-protecting group and an oxetane ring, necessitates a specific handling and disposal protocol.[1] Understanding its chemical liabilities is key to mitigating risks during its use and subsequent disposal.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified as acutely toxic if ingested.[2] Adherence to your institution's Chemical Hygiene Plan (CHP) is mandatory, as required by the Occupational Safety and Health Administration (OSHA).[3][4]

Table 1: Hazard Profile for this compound

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity 4, OralGHS07Warning H302: Harmful if swallowed.[2]

The primary risk associated with this compound is accidental ingestion. While it is a solid at room temperature, dust generation should be minimized during handling.[2]

Personal Protective Equipment (PPE) Protocol

Based on the hazard assessment, a standard PPE protocol is required to minimize exposure. This is a non-negotiable aspect of laboratory safety and a core component of OSHA's Laboratory Standard.[5][6]

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields or goggles are required. A face shield should be used if there is a risk of splashing or dust generation.[7]

  • Hand Protection: Chemically resistant nitrile gloves are mandatory. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[7]

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened. Ensure it is laundered professionally and not taken home.

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if dust is generated or if working outside of a certified chemical fume hood.[7]

Spill Management Protocol

Accidents happen, but a prepared response minimizes risk. In the event of a spill, the following steps should be taken immediately:

  • Alert Personnel: Notify colleagues in the immediate area.

  • Isolate the Area: Secure the location of the spill to prevent further contamination.

  • Don Appropriate PPE: Before cleanup, ensure you are wearing the full PPE described in Section 2.

  • Contain and Absorb: For a small spill of the solid compound, gently sweep it up or absorb it with an inert material (e.g., vermiculite, sand, or a commercial spill absorbent). Avoid raising dust.[2] Do not use combustible materials like paper towels for the initial absorption.

  • Collect Waste: Place the absorbed material and any contaminated items (including gloves) into a clearly labeled, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, followed by a final rinse.

  • Report: Report the incident to your laboratory supervisor and Environmental Health & Safety (EHS) department, following your institution's specific procedures.

The Chemistry of Disposal: Understanding the 'Why'

The disposal procedure is dictated by the compound's chemical structure: the acid-labile Boc group and the strained oxetane ring.

  • Boc (tert-Butyloxycarbonyl) Group: This is a common amine-protecting group that is readily cleaved under acidic conditions.[8][9] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[10][11] This acid sensitivity means that mixing waste containing this compound with acidic waste streams could trigger an unintended deprotection reaction, releasing carbon dioxide gas and isobutylene.[10]

  • Oxetane Ring: While generally more stable than epoxides, this four-membered ether ring is susceptible to ring-opening under strong acidic conditions.[12][13] This reactivity could lead to the formation of unknown and potentially hazardous byproducts if mixed with incompatible waste.

Given these chemical properties, neutralization or deactivation as a primary disposal method is not recommended at the laboratory scale. The potential for uncontrolled reactions and the formation of uncharacterized byproducts presents an unacceptable safety risk. The most reliable and compliant method is collection and disposal via a certified hazardous waste management service.

Step-by-Step Disposal Procedure

Adherence to the Resource Conservation and Recovery Act (RCRA) guidelines, as enforced by the Environmental Protection Agency (EPA), is mandatory for all generators of hazardous waste.[14][15][16]

  • Waste Identification: All waste containing this compound, including neat compound, contaminated consumables (e.g., weigh boats, gloves, pipette tips), and reaction residues, must be classified as hazardous chemical waste.[17]

  • Container Selection: Use only designated, chemically compatible, and leak-proof hazardous waste containers. Ensure the container has a secure, tight-fitting lid.[14]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Acutely Toxic")

    • The date of accumulation start.

  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA).[15] Crucially, ensure this waste is segregated from incompatible waste streams, particularly strong acids, to prevent the chemical reactions described in Section 4.

  • Accumulation: Keep the waste container closed at all times except when adding waste.[14]

  • Final Disposal: Arrange for pickup of the full waste container through your institution's EHS department. They will manage the final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).[18] The P501 Precautionary Statement ("Dispose of contents/container to an approved waste disposal plant") found in the Safety Data Sheet mandates this route.[2]

The following flowchart illustrates the decision-making process for handling and disposing of this chemical.

DisposalWorkflow Disposal & Spill Workflow for this compound cluster_handling Routine Handling & Waste Generation cluster_disposal Standard Disposal Pathway cluster_spill Spill Response Protocol start Handling of Compound (Weighing, Reaction Setup) waste_gen Waste Generated (Residual solid, contaminated items) start->waste_gen Routine Use spill_event Spill Occurs start->spill_event Accident collect_waste Collect in a Labeled, Compatible Waste Container waste_gen->collect_waste alert Alert Personnel & Isolate Area spill_event->alert Yes store_waste Store in Satellite Accumulation Area (SAA) collect_waste->store_waste Keep container closed ehs_pickup Arrange Pickup by EHS for Off-Site Disposal store_waste->ehs_pickup ppe Don Full PPE alert->ppe absorb Absorb/Sweep Up with Inert Material ppe->absorb collect_spill Collect Spill Debris into Hazardous Waste Container absorb->collect_spill collect_spill->store_waste Segregate & Store

Caption: Decision workflow for handling and disposal.

By following these guidelines, you ensure that your innovative research is conducted with the highest commitment to safety and environmental stewardship.

References

Operational Safety Guide: Personal Protective Equipment for Handling 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one. This spirocyclic building block is a valuable tool in drug development, but like any novel chemical, it demands a rigorous, safety-first approach. The following procedures are designed to empower researchers to work confidently and safely, moving beyond simple checklists to a deeper understanding of why these specific precautions are necessary.

Hazard Assessment & Risk Profile

Understanding the compound is the first step in safe handling. This compound (CAS: 1349199-61-6) is classified as Acutely Toxic, Category 4, and is harmful if swallowed.[1] Due to its novelty, comprehensive toxicological data is limited. Therefore, we must operate under the precautionary principle, treating it as potentially hazardous via all routes of exposure (inhalation, ingestion, and skin contact).[2][3]

The structure itself informs our approach:

  • Oxetane Ring: A strained four-membered ether ring that can exhibit unique reactivity.[4][5]

  • Boc Protecting Group: This group is known to be labile under acidic conditions, which is a critical consideration for experimental design and waste disposal to avoid unintended reactions.[6][7]

  • Spirocyclic System: A rigid, three-dimensional structure that is increasingly used in medicinal chemistry.[8]

Compound Hazard Profile

Property Value Source
IUPAC Name tert-butyl 3-oxo-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate [1]
CAS Number 1349199-61-6
Molecular Formula C₁₀H₁₅NO₄
Molecular Weight 213.23 g/mol
GHS Classification Acute Toxicity, Oral (Category 4) [1]
Hazard Statement H302: Harmful if swallowed [1]

| Signal Word | Warning |[1] |

The Hierarchy of Controls: Engineering and Administrative Safeguards

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Before relying on PPE, we must implement more effective controls.

  • Engineering Controls: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood.[8] This is non-negotiable and serves as the primary method to prevent inhalation exposure.

  • Administrative Controls: A designated area within the lab should be demarcated for working with this compound. All personnel must be trained on this specific protocol and the associated risks.[9]

Core PPE Protocol: A Head-to-Toe Approach

The following PPE ensemble is mandatory for all procedures involving this compound.

Recommended Personal Protective Equipment Summary

Protection Type Specification Rationale
Hand Double-gloving: Nitrile inner and outer gloves. Provides robust protection against splashes and incidental contact. The outer glove can be removed immediately upon known or suspected contamination.[8][10]
Eye & Face ANSI Z87.1-compliant chemical splash goggles. Protects against splashes from all angles. Safety glasses are insufficient.[3] For large-volume transfers, a full face shield must be worn over the goggles.
Body Flame-retardant, long-sleeved laboratory coat. Protects skin and personal clothing from contamination.[8]

| Respiratory | None required inside a fume hood. | The fume hood provides primary respiratory protection. A NIOSH-approved respirator with organic vapor cartridges should be available for emergency spill response.[8] |

Operational and Disposal Plans

Step-by-Step Handling Protocol

  • Preparation: Before bringing the compound into the work area, ensure the chemical fume hood is operational and uncluttered. Confirm that an eyewash station and safety shower are accessible.[1]

  • Donning PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, goggles. Inspect gloves for any signs of degradation or punctures before use.[9]

  • Handling: Conduct all manipulations deep within the fume hood to ensure containment. Use non-sparking tools.[8] Avoid generating dust or aerosols.[1]

  • Post-Handling: After completing the work, decontaminate any surfaces.

  • Doffing PPE: Remove PPE slowly and deliberately to avoid self-contamination. Remove the outer gloves first, followed by the lab coat and goggles. Remove inner gloves last.

  • Hygiene: Wash hands and forearms thoroughly with soap and water immediately after removing all PPE.[1][9]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately.[1]

  • Spill: Evacuate the immediate area. Alert colleagues and your supervisor. If the spill is large or outside the fume hood, evacuate the lab and follow your institution's emergency response procedures. For small spills inside the hood, use an inert absorbent material, collect it in a sealed container, and dispose of it as hazardous waste.[1]

Waste Disposal Plan All materials contaminated with this compound are considered hazardous waste.

  • Waste Collection: Segregate waste streams. Collect all liquid waste, including reaction mixtures and solvent rinses, in a clearly labeled, sealed hazardous waste container.[8]

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, weigh boats, paper towels) in a separate, sealed, and labeled container.

  • Container Rinsing: Glassware that will be reused must be triple-rinsed with a suitable solvent. Crucially, this rinsate must be collected and disposed of as hazardous liquid waste. [8] Do not pour it down the drain.

  • Final Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local and national regulations.[1]

Visualization of Workflow and Logic

The following diagrams illustrate the procedural flow and the decision-making process for ensuring safety.

G cluster_prep Preparation cluster_handle Execution cluster_cleanup Post-Procedure cluster_dispose Disposal prep Verify Fume Hood & Emergency Equipment don Don Full PPE prep->don handle Handle Compound (Inside Fume Hood) don->handle Begin Work clean Decontaminate Surfaces handle->clean Work Complete doff Doff PPE Correctly clean->doff wash Wash Hands Thoroughly doff->wash dispose Dispose of all Waste as Hazardous wash->dispose

Caption: High-level workflow for handling the compound.

G cluster_hazards Hazard Identification cluster_controls Control Measures cluster_ppe_details Required PPE compound This compound tox Acute Toxicity (Oral, Cat. 4) compound->tox unknown Limited Data on Inhalation/ Dermal Toxicity compound->unknown reactivity Acid-Labile Boc Group compound->reactivity eng Engineering Control: Chemical Fume Hood tox->eng unknown->eng ppe PPE Selection eng->ppe Primary barrier in place goggles Chemical Splash Goggles ppe->goggles gloves Double Nitrile Gloves ppe->gloves coat Lab Coat ppe->coat

Caption: Logic map from hazard identification to PPE selection.

By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with handling this compound, ensuring both personal safety and the integrity of their research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one
Reactant of Route 2
6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.